molecular formula No B154978 Nobelium CAS No. 10028-14-5

Nobelium

Cat. No.: B154978
CAS No.: 10028-14-5
M. Wt: 259.101 g/mol
InChI Key: ORQBXQOJMQIAOY-UHFFFAOYSA-N
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Description

Nobelium (atomic number 102) is a synthetic actinide element produced in particle accelerators, serving as a critical probe in superheavy element research. Its primary research value lies in testing the predictive power of the periodic table at its extremes, particularly in investigating relativistic effects. The intense positive charge from this compound's high number of protons accelerates its inner electrons to speeds where relativistic effects become significant, which can cause its chemical behavior to deviate from trends established by lighter elements . A key chemical characteristic of this compound is the unusual stability of its +2 oxidation state in aqueous solution, which is more stable than the +3 state common to other actinides, making its chemistry more similar to alkaline earth metals like barium . This property is a direct consequence of its [Rn]5f¹⁴7s² electron configuration and the influence of relativistic effects . Recent pioneering studies have successfully directly measured molecules containing this compound, such as complexes with water and nitrogen ligands, marking the first time a molecule with an element beyond atomic number 99 has been definitively identified and opening the door to next-generation chemical studies of superheavy elements . In nuclear physics, this compound isotopes are essential for exploring nuclear structure and stability at the limits of mass and charge. Laser spectroscopy experiments on fermium and this compound isotopes provide crucial insights into nuclear shapes, charge radii, and shell effects, helping to map the region toward the predicted "island of stability" and answer fundamental questions about the end of the periodic table . Research utilizing this compound is strictly for fundamental science and has no commercial applications. Studies are conducted atom-by-atom due to its low production rates and short half-lives (e.g., 58 minutes for ²⁵⁹No) .

Properties

CAS No.

10028-14-5

Molecular Formula

No

Molecular Weight

259.101 g/mol

IUPAC Name

nobelium

InChI

InChI=1S/No

InChI Key

ORQBXQOJMQIAOY-UHFFFAOYSA-N

SMILES

[No]

Canonical SMILES

[No]

Other CAS No.

10028-14-5

Synonyms

Nobelium

Origin of Product

United States

Foundational & Exploratory

The Contentious Christening of Element 102: A Technical History of Nobelium's Discovery and the Ensuing Naming Controversy

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of nobelium (No), element 102, represents a complex and contentious chapter in the history of synthetic elements. This technical guide provides an in-depth analysis of the competing discovery claims from research groups in Sweden, the United States, and the Soviet Union throughout the 1950s and 1960s. It meticulously details the experimental protocols, including nuclear reactions, chemical separation techniques, and detection methodologies, employed by each team. The ensuing "Transfermium Wars" over naming rights are dissected, culminating in the definitive 1992 ruling by the Transfermium Working Group (TWG) of the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP). This paper presents all quantitative data in structured tables for comparative analysis and utilizes logical diagrams to elucidate experimental workflows and the progression of the naming dispute, offering a comprehensive resource for professionals in the scientific community.

Introduction

The quest to synthesize and identify new, superheavy elements is a fundamental pursuit in nuclear physics and chemistry. Element 102, later named this compound, was a focal point of intense international competition during the Cold War era. The initial announcement of its discovery in 1957 was met with subsequent refutations and counterclaims, leading to a prolonged and often bitter dispute over scientific priority and the right to name the new element. This document aims to provide a detailed technical account of the pivotal experiments and the ultimate resolution of the controversy, serving as a valuable historical and scientific reference.

The Initial Claim: Nobel Institute of Physics, Stockholm (1957)

In 1957, a team of scientists at the Nobel Institute of Physics in Stockholm, Sweden, published the first claim of the discovery of element 102.[1][2][3][4] They proposed the name this compound (No) in honor of Alfred Nobel.[2][4]

Experimental Protocol

The Swedish team's experiment involved the bombardment of a curium-244 (

244^{244}244
Cm) target with carbon-13 (
13^{13}13
C) ions using a cyclotron.[3][5][6] The reported nuclear reaction was intended to produce an isotope of element 102.

A key feature of their methodology was the use of ion-exchange chromatography for chemical separation, which was performed in intervals between the bombardments.[1][2] The team reported the detection of alpha particles with an energy of 8.5 ± 0.1 MeV and a half-life of approximately 10 minutes, which they attributed to either

251^{251}251
No or
253^{253}253
No.[1][2]

Outcome and Subsequent Retraction

The results from the Nobel Institute could not be replicated by other laboratories.[7] Later investigations suggested that the observed alpha activity was likely from isotopes of lighter elements produced in competing nuclear reactions. The Swedish scientists eventually retracted their claim.[1]

The Berkeley Counterclaim: Lawrence Radiation Laboratory (1958)

A year after the Stockholm announcement, a team at the Lawrence Radiation Laboratory (now Lawrence Berkeley National Laboratory) in Berkeley, California, led by Albert Ghiorso, attempted to reproduce the Swedish experiment.[5] Unable to confirm the 10-minute, 8.5 MeV alpha activity, they conducted their own experiments and announced the first definitive identification of an isotope of element 102.[8]

Experimental Protocol

The Berkeley group utilized the newly commissioned Heavy Ion Linear Accelerator (HILAC), which provided a more intense and stable beam of heavy ions compared to the cyclotrons of the era.[9][10][11]

  • Nuclear Reaction: They bombarded a curium target, consisting of 95%

    244^{244}244
    Cm and 4.5%
    246^{246}246
    Cm, with carbon-12 (
    12^{12}12
    C) ions.[6][10][11] The primary reaction of interest was
    246^{246}246
    Cm(
    12^{12}12
    C, 4n)
    254^{254}254
    No.[6][10][11]

  • Double-Recoil Technique: A novel and crucial aspect of the Berkeley experiment was the "double-recoil" method, a physical separation technique that did not rely on chemistry.[6][10][11]

    • First Recoil: The initial nuclear reaction produced a

      254^{254}254
      No atom, which recoiled out of the thin curium target. These recoiling atoms were collected on a moving catcher foil.

    • Alpha Decay and Second Recoil: The captured

      254^{254}254
      No atoms would then undergo alpha decay, emitting an alpha particle and transforming into a fermium-250 (
      250^{250}250
      Fm) nucleus. This decay imparted a recoil momentum to the
      250^{250}250
      Fm nucleus, causing it to eject from the first catcher foil.

    • Collection and Identification: A second catcher foil, placed behind the first, collected these recoiling

      250^{250}250
      Fm nuclei. The second foil was then analyzed for the presence of
      250^{250}250
      Fm, which was identified by its own characteristic alpha decay (7.43 MeV, 30-minute half-life).

This technique allowed for the unambiguous identification of the parent isotope (

254^{254}254
No) through the definitive identification of its known daughter (
250^{250}250
Fm).

Results and Proposed Name

The Berkeley team identified the daughter product,

250^{250}250
Fm, providing strong evidence for the production of the parent,
254^{254}254
No. They measured the half-life of the parent isotope to be approximately 3 seconds.[3] Despite their refutation of the original Swedish claim, the Berkeley group suggested retaining the name "this compound" (No).[6]

The Dubna Contributions: Joint Institute for Nuclear Research (1960s)

Throughout the 1960s, a group at the Joint Institute for Nuclear Research (JINR) in Dubna, Soviet Union, led by Georgy Flerov, conducted extensive research on element 102. They initially could not reproduce the Stockholm results but were able to confirm the work of the Berkeley group.[3] Their subsequent, more detailed experiments played a crucial role in the final attribution of the discovery.

Experimental Protocols

The Dubna team utilized their U-300 cyclotron, a powerful heavy-ion accelerator.[7] They employed a variety of nuclear reactions and detection methods.

  • Nuclear Reactions: The JINR group synthesized several isotopes of this compound through various reactions, including:

    • 238^{238}238
      U(
      22^{22}22
      Ne, 6n)
      254^{254}254
      No[2]

    • ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

      243^{243}243
      Am(
      15^{15}15
      N, 4n)
      254^{254}254
      No[2]

    • Bombardment of plutonium isotopes with oxygen ions.[2]

  • Chemical Identification: In 1969, the Dubna scientists performed chemical experiments on a this compound isotope.[12] They used cation-exchange chromatography to study its elution behavior. Their findings demonstrated that this compound exhibited properties of a heavier homologue to ytterbium, showing a preference for the +2 oxidation state in aqueous solution, which is unusual for actinides that typically favor the +3 state.[1]

Key Findings and Proposed Name

In 1966, the Dubna group published what would later be considered the first complete and incontrovertible report on the detection of element 102.[1] They reported a half-life of approximately 50 ± 10 seconds for

254^{254}254
No, a value significantly different from the initial Berkeley measurement but later confirmed to be more accurate.[2] The Soviet scientists proposed the name "joliotium" (Jo) in honor of the French physicist Frédéric Joliot-Curie, thus formally initiating the naming controversy.[13]

Data Presentation: Summary of Key Discovery Experiments

Research Group Year Target Isotope(s) Projectile Ion Accelerator Claimed Product Isotope Reported Half-life Reported Alpha Energy (MeV) Separation/Identification Method
Nobel Institute, Stockholm1957
244^{244}244
Cm
13^{13}13
C
Cyclotron
251^{251}251
No or
253^{253}253
No
~10 minutes8.5 ± 0.1Ion-Exchange Chromatography
Lawrence Lab, Berkeley1958
244^{244}244
Cm (95%),
246^{246}246
Cm (4.5%)
12^{12}12
C
HILAC
254^{254}254
No
~3 seconds(Inferred from daughter)Double-Recoil Technique
JINR, Dubna1966
238^{238}238
U,
243^{243}243
Am
22^{22}22
Ne,
15^{15}15
N
U-300 Cyclotron
254^{254}254
No
50 ± 10 seconds(Consistent with
254^{254}254
No)
Chemical Separation, Alpha Spectroscopy

The Naming Controversy and IUPAC Resolution

The conflicting claims and proposed names led to a period known as the "Transfermium Wars," where the American and Soviet research groups disputed the priority of discovery for several elements, including 102.[13] Each group used its own proposed name in publications, leading to confusion in the scientific literature.

To resolve these disputes, the IUPAC and IUPAP established the Transfermium Working Group (TWG) in 1986.[13] The TWG was tasked with establishing criteria for the discovery of a new element and applying these criteria to the historical claims.[3]

TWG Criteria for Discovery

The TWG established that a discovery claim must be based on experiments that are reproducible and provide definitive proof of the atomic number of the new element. This proof could come from:

  • Chemical Identification: Demonstrating that the element's chemical properties are consistent with its predicted position in the periodic table.

  • Genetic Relationships: Identifying a known daughter or granddaughter nuclide in the decay chain of the new element.

  • Cross-Bombardments: Producing the same nuclide through different, predictable nuclear reactions.

The 1992 Verdict on Element 102
  • The 1957 Stockholm claim was dismissed as it could not be reproduced and was likely based on the misidentification of other nuclides.

  • The 1958 Berkeley work, while innovative, was not considered fully conclusive at the time of its publication due to the very short half-life and the reliance on the identification of the daughter product.

  • The TWG concluded that the series of experiments conducted at Dubna between 1964 and 1966, culminating in the 1966 publication, provided the first "complete and incontrovertible" evidence for the synthesis and identification of element 102.[1][2] The Dubna team was therefore officially recognized as the discoverers.[2]

Despite crediting the Dubna group with the discovery, the IUPAC recommended in 1997 that the name "this compound" (No) be retained.[4] The reasoning was that the name had been in widespread use for over 30 years and had become entrenched in the scientific literature.[1] This decision, while a compromise, officially ended the decades-long controversy over the name of element 102.

Mandatory Visualizations

Nobelium_Discovery_Timeline cluster_Stockholm Nobel Institute, Stockholm (1957) cluster_Berkeley Lawrence Lab, Berkeley (1958) cluster_Dubna JINR, Dubna (1960s) cluster_Resolution IUPAC/IUPAP TWG Resolution (1992-1997) stockholm_exp Bombardment: 244Cm + 13C stockholm_chem Ion-Exchange Chromatography stockholm_exp->stockholm_chem stockholm_claim Claim: Element 102 (8.5 MeV, 10 min half-life) Name: this compound (No) stockholm_chem->stockholm_claim berkeley_exp Bombardment: 246Cm + 12C stockholm_claim->berkeley_exp Refuted by Berkeley twg_decision TWG credits Dubna (1966) with definitive discovery stockholm_claim->twg_decision Assessed by TWG berkeley_recoil Double-Recoil Technique berkeley_exp->berkeley_recoil berkeley_claim Claim: Element 102 (254No) (~3 sec half-life) Retains 'this compound' berkeley_recoil->berkeley_claim dubna_exp Multiple Bombardments: e.g., 238U + 22Ne berkeley_claim->dubna_exp Confirmed by Dubna berkeley_claim->twg_decision Assessed by TWG dubna_chem Chemical & Physical Identification dubna_exp->dubna_chem dubna_claim Claim: Element 102 (254No) (~50 sec half-life) Name: Joliotium (Jo) dubna_chem->dubna_claim dubna_claim->twg_decision Assessed by TWG iupac_name IUPAC retains name 'this compound' (No) twg_decision->iupac_name

Caption: Timeline of this compound Discovery and Naming Controversy.

Double_Recoil_Workflow start 1. 12C Beam from HILAC target 2. Thin Curium Target (244Cm, 246Cm) start->target Bombardment recoil1 3. 254No atom recoils from target target->recoil1 catcher1 4. 254No collected on moving catcher foil recoil1->catcher1 alpha_decay 5. 254No undergoes alpha decay on foil catcher1->alpha_decay recoil2 6. Daughter 250Fm atom recoils from first foil alpha_decay->recoil2 catcher2 7. 250Fm collected on second catcher foil recoil2->catcher2 analysis 8. Second foil analyzed for 250Fm alpha decay catcher2->analysis

Caption: Workflow of the Double-Recoil Technique used at Berkeley.

Conclusion

The history of this compound's discovery is a salient example of the rigorous and sometimes contentious nature of scientific progress. The initial, ultimately erroneous, claim from Stockholm spurred further research that led to innovative experimental techniques, such as the double-recoil method developed at Berkeley. The comprehensive and systematic work by the Dubna group ultimately provided the irrefutable evidence required for official discovery. The final resolution by the Transfermium Working Group, which separated the credit for discovery from the established nomenclature, highlights the importance of both scientific rigor and the stability of scientific language. This intricate history underscores the collaborative and self-correcting mechanisms inherent in the scientific process, even amidst intense international competition.

References

fundamental chemical properties of nobelium in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobelium (No), the 102nd element of the periodic table, is a synthetic actinide whose chemical properties in aqueous solution are of significant interest due to its unique and stable divalent oxidation state.[1][2][3] Unlike most other actinides that predominantly exhibit a +3 charge in solution, this compound's preference for the No²⁺ ion ([Rn]5f¹⁴ electron configuration) provides a fascinating case study in the effects of electron shell stability on chemical behavior.[1][4] This guide provides a comprehensive overview of the fundamental chemical properties of this compound in aqueous solution, detailing experimental methodologies and presenting key quantitative data.

Core Chemical Properties in Aqueous Solution

The chemistry of this compound is primarily investigated using tracer amounts of its isotopes, most commonly ²⁵⁵No (half-life: 3.1 minutes) and ²⁵⁹No (half-life: 58 minutes).[1][2] These isotopes are typically produced in particle accelerators through the bombardment of actinide targets, such as californium-249 or curium-248, with carbon-12 ions.[1][3]

Oxidation States and Redox Potentials

This compound is unique among the f-block elements in that its most stable oxidation state in aqueous solution is +2.[1] The +3 state also exists but is a strong oxidizing agent, readily reducing to the more stable divalent ion.[1][4] This stability is attributed to the filled 5f¹⁴ electron subshell in No²⁺.[1][4]

The redox behavior of this compound has been characterized by its standard reduction potentials, which are crucial for understanding its stability and reactivity in different chemical environments.

Redox Couple Standard Reduction Potential (E°) Reference(s)
No³⁺/No²⁺~ +0.75 V to +1.5 V[1][4]
No²⁺/No⁰-2.61 V[4]
No³⁺/No⁰-1.26 V[4]
Ionic Radii

The ionic radius of this compound ions in aqueous solution dictates their behavior in complexation and ion-exchange processes. Experimental and estimated values for the hexacoordinate ions are presented below. The ionic radius of No²⁺ is notably between that of Ca²⁺ and Sr²⁺.[4]

Ion Ionic Radius (pm) Reference(s)
No³⁺~90[5]
No²⁺~100[4]
Hydrolysis
Complexation

The ability of this compound to form complexes with various ligands in aqueous solution has been investigated, primarily for the more stable No²⁺ ion. Studies have shown that this compound(II) forms complexes with carboxylate ions such as citrate, oxalate, and acetate in a 0.5 M ammonium nitrate medium.[1][4] Its complexing ability with these ligands is intermediate between that of calcium and strontium, being more similar to strontium.[1][4] The complexing behavior of this compound with chloride ions is reported to be similar to that of barium.[1] Specific stability constants for these complexes are not widely published due to the experimental challenges.

Experimental Protocols

The study of this compound's aqueous chemistry relies on sophisticated and rapid experimental techniques due to its short half-life and the atom-at-a-time scale of production.

Ion-Exchange Chromatography

Ion-exchange chromatography is a primary technique used to investigate the charge and size of this compound ions in solution.

Cation-Exchange Chromatography:

  • Objective: To determine the elution behavior of No²⁺ and compare it to other divalent and trivalent ions.

  • Stationary Phase: Cation-exchange resin.

  • Mobile Phase (Eluent): Typically, solutions of hydrochloric acid (HCl) or other mineral acids are used. In some experiments, complexing agents are added to the eluent to study complex formation.

  • Procedure:

    • This compound atoms, produced from a nuclear reaction, are collected and dissolved in a suitable aqueous medium.

    • The solution is loaded onto the top of the cation-exchange column.

    • The eluent is passed through the column at a constant flow rate.

    • Fractions of the eluate are collected over time.

    • The amount of this compound in each fraction is determined by detecting its characteristic alpha decay.

    • The elution position of this compound is compared to that of other elements (e.g., Ca²⁺, Sr²⁺, Ba²⁺, and trivalent actinides) run under the same conditions to infer its charge and ionic radius.[4]

Anion-Exchange Chromatography:

  • Objective: To study the formation of anionic complexes of this compound.

  • Stationary Phase: Anion-exchange resin (e.g., MCI GEL CA08Y).[6]

  • Mobile Phase (Eluent): Solutions of high concentrations of acids like HCl (e.g., 4 M and 11.5 M) and HNO₃ (e.g., 8 M) have been used.[6][7]

  • Procedure: Similar to cation-exchange chromatography, but the stationary phase is positively charged, and the formation of anionic complexes (e.g., with chloride ions) is investigated by observing the retention of this compound on the column.

Solvent Extraction

Solvent extraction is employed to study the complexation and distribution of this compound between two immiscible liquid phases.

  • Objective: To investigate the formation of neutral complexes that are soluble in an organic solvent.

  • Aqueous Phase: An aqueous solution containing this compound ions and typically a complexing agent (e.g., citrate, oxalate, acetate) at a controlled pH and ionic strength (e.g., 0.5 M NH₄NO₃).[1][4]

  • Organic Phase: An organic solvent (e.g., dodecane) containing an extractant such as bis-(2-ethylhexyl) phosphoric acid (HDEHP).[8][9]

  • Procedure:

    • The aqueous and organic phases are vigorously mixed to facilitate the transfer of the this compound complex into the organic phase.

    • The two phases are separated by centrifugation.

    • The amount of this compound in each phase is measured by alpha spectroscopy.

    • The distribution coefficient (the ratio of the concentration of this compound in the organic phase to that in the aqueous phase) is calculated. This provides information on the stability of the formed complex.

Electrochemical Methods

Electrochemical techniques have been developed to probe the redox properties of this compound at the tracer scale.

Radiopolarography:

  • Objective: To determine the half-wave potential for the reduction of No²⁺ to No⁰.

  • Working Electrode: Mercury (Hg) pool electrode.

  • Procedure:

    • A solution containing a few hundred to a thousand atoms of ²⁵⁵No is used.

    • The potential of the Hg pool electrode is varied.

    • The decrease in the concentration of this compound in the solution is measured as a function of the applied potential as it is deposited into the mercury.

    • This allows for the estimation of the half-wave potential.

Flow Electrolytic Column Chromatography:

  • Objective: To perform separations and study redox behavior on a continuous basis.

  • Apparatus: A column that also functions as an electrolytic cell.

  • Procedure: As the solution containing this compound flows through the column, a potential is applied to the electrode material within the column. This allows for the selective deposition or elution of this compound based on its redox potential, enabling separation from other elements or the study of its electrochemical properties in a dynamic system.

Visualizations

Experimental Workflow for this compound Production and Chemical Study

Nobelium_Workflow cluster_production Isotope Production cluster_separation Initial Separation cluster_analysis Chemical Analysis cluster_detection Detection target Californium-249 Target reaction Nuclear Reaction (¹²C on ²⁴⁹Cf) target->reaction cyclotron Carbon-12 Beam (Particle Accelerator) cyclotron->reaction collection Collection of Recoil Products reaction->collection Recoiling No atoms dissolution Dissolution in Aqueous Acid collection->dissolution ion_exchange Ion-Exchange Chromatography dissolution->ion_exchange solvent_extraction Solvent Extraction dissolution->solvent_extraction electrochemistry Electrochemical Methods dissolution->electrochemistry alpha_spec Alpha Spectroscopy ion_exchange->alpha_spec solvent_extraction->alpha_spec electrochemistry->alpha_spec

Production and analysis workflow for this compound.
Logical Relationship of this compound Oxidation States in Aqueous Solution

Nobelium_Oxidation_States No3 No³⁺ No2 No²⁺ No3->No2 +0.75 V (Reduction) No2->No3 Oxidation (Strong Oxidizing Agent) No0 No⁰ No2->No0 -2.61 V (Reduction)

References

An In-depth Technical Guide to the Predicted and Confirmed Electron Configuration of Nobelium: [Rn] 5f¹⁴ 7s²

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nobelium (No), with an atomic number of 102, is a synthetic transuranic element whose electronic structure provides a critical test for relativistic quantum theory. Theoretical predictions, heavily influenced by strong relativistic effects, pointed towards a ground-state electron configuration of [Rn] 5f¹⁴ 7s². This configuration, suggesting a filled f-shell and a completed actinide series, has been experimentally confirmed through sophisticated atom-at-a-time laser resonance ionization spectroscopy. This guide provides a comprehensive overview of the theoretical predictions, the experimental confirmation, and the underlying principles governing the electron configuration of this compound, offering valuable insights for researchers in the fields of heavy element chemistry, atomic physics, and computational modeling.

Theoretical Prediction of this compound's Electron Configuration

The electron configuration of heavy elements is significantly influenced by relativistic effects, which arise from the high velocities of inner-shell electrons approaching the speed of light. These effects are broadly categorized as scalar relativistic effects and spin-orbit coupling.

  • Scalar Relativistic Effects: These effects lead to a contraction and stabilization of s and p orbitals and a corresponding expansion and destabilization of d and f orbitals. For this compound, the strong relativistic stabilization of the 7s orbital makes it energetically favorable for the two valence electrons to occupy this orbital.

  • Spin-Orbit Coupling: This interaction further splits the energy levels of orbitals with non-zero angular momentum (p, d, and f). In the case of this compound, the filled 5f¹⁴ subshell is a consequence of the significant energy gap between the 5f₅/₂ and 5f₇/₂ sublevels, favoring a completely filled shell for added stability.

Early predictions of this compound's chemical behavior, based on its position in the actinide series, suggested a stable +2 oxidation state in aqueous solution, which would correspond to a [Rn] 5f¹⁴ electron configuration for the No²⁺ ion.[1] This hinted at the stability of the filled 5f shell in the neutral atom as well.

Computational Modeling

Advanced computational models, such as Multiconfiguration Dirac-Fock (MCDF) and Relativistic Coupled-Cluster methods, have been instrumental in predicting the electron configuration of this compound. These ab initio calculations solve the Dirac equation for a multi-electron system, explicitly accounting for relativistic effects and electron correlation. The consensus from these theoretical studies was the prediction of a [Rn] 5f¹⁴ 7s² ground-state configuration.[2]

Experimental Confirmation

The experimental verification of this compound's electron configuration is a formidable challenge due to its short half-life and the production of only a few atoms at a time. The breakthrough came with the application of laser resonance ionization spectroscopy on an atom-at-a-time basis.

Experimental Protocol: Resonance Ionization Spectroscopy (RIS)

The experimental confirmation of this compound's ground state was achieved using a two-step photoionization process known as Radiation Detected Resonance Ionization Spectroscopy (RADRIS).[3][4][5]

  • Production of this compound Isotopes: The experiments utilized isotopes such as ²⁵⁴No (half-life ≈ 55 seconds) and ²⁵²No (half-life ≈ 2.3 seconds), produced through fusion-evaporation reactions by bombarding a lead target with a beam of calcium ions.[6] The shorter-lived ²⁵⁵No (half-life 3.1 minutes) is also commonly used in chemical experiments due to its larger production scale.[7]

  • Separation and Thermalization: The produced this compound ions were separated from other reaction products using a velocity filter and then stopped and thermalized in a buffer gas cell containing argon.

  • Neutralization and Evaporation: The thermalized ions were neutralized on a tantalum filament. In a pulsed manner, the filament was heated to release neutral this compound atoms into the laser interaction region.

  • Two-Step Laser Ionization:

    • Step 1 (Excitation): A tunable dye laser was used to excite the valence electrons of the neutral this compound atoms from the ground state to an excited state. The identification of the ground-state transition, ¹S₀ → ¹P₁, was a crucial step.[4][5]

    • Step 2 (Ionization): A second, more powerful laser (e.g., an excimer laser) was used to provide the additional energy required to ionize the excited this compound atom, promoting an electron into the continuum.

  • Detection: The resulting photo-ionized this compound atom was then guided by an electric field to a detector, where its characteristic alpha decay was measured. The detection of these alpha particles in coincidence with the laser pulses confirmed the successful resonance ionization and, by extension, the initial energy level of the ground state.

Data Analysis

The experimental data consisted of counting the number of alpha decay events as a function of the wavelength of the first-step excitation laser. A sharp peak in the alpha decay rate at a specific wavelength indicated a resonant transition from the ground state. By identifying this transition as the ¹S₀ → ¹P₁, which is characteristic of an atom with a filled s-shell, the [Rn] 5f¹⁴ 7s² ground-state configuration was confirmed.

Quantitative Data

The experimental and theoretical investigations of this compound have yielded precise quantitative data that corroborate the [Rn] 5f¹⁴ 7s² electron configuration.

PropertyExperimental ValueTheoretical Prediction (MCDF)Reference
First Ionization Potential 6.62621 ± 0.00005 eV~6.6 eV[1][8]
¹S₀ → ¹P₁ Transition Energy 29961.457 cm⁻¹29256 - 31709 cm⁻¹[3][9]

Table 1: Comparison of experimental and theoretical values for key atomic properties of this compound.

Signaling Pathways and Experimental Workflows

Diagrams

Prediction_Confirmation_Workflow Logical Flow from Prediction to Confirmation of this compound's Electron Configuration Theoretical_Prediction Theoretical Prediction ([Rn] 5f14 7s2) Experimental_Design Experimental Design (Atom-at-a-time Laser Spectroscopy) Theoretical_Prediction->Experimental_Design Relativistic_Effects Relativistic Effects (Scalar & Spin-Orbit) Relativistic_Effects->Theoretical_Prediction Computational_Models Computational Models (MCDF, Coupled-Cluster) Computational_Models->Theoretical_Prediction Experiment Experimental Execution (Resonance Ionization Spectroscopy) Experimental_Design->Experiment Data_Analysis Data Analysis (Identification of 1S0 -> 1P1 transition) Experiment->Data_Analysis Confirmation Experimental Confirmation of [Rn] 5f14 7s2 Data_Analysis->Confirmation

Caption: Logical workflow from prediction to confirmation.

Experimental_Workflow Experimental Workflow for Resonance Ionization Spectroscopy of this compound Production 1. Production of this compound Isotopes (e.g., 254No via 208Pb(48Ca, 2n)) Separation 2. Separation (Velocity Filter) Production->Separation Thermalization 3. Thermalization (Argon Buffer Gas) Separation->Thermalization Neutralization 4. Neutralization & Evaporation (Tantalum Filament) Thermalization->Neutralization Excitation 5. Step 1: Excitation (Tunable Dye Laser, 1S0 -> 1P1) Neutralization->Excitation Ionization 6. Step 2: Ionization (Excimer Laser) Excitation->Ionization Detection 7. Detection of Photo-ion (Alpha Decay Spectroscopy) Ionization->Detection Confirmation Confirmation of Ground State Detection->Confirmation

Caption: this compound resonance ionization spectroscopy workflow.

Conclusion

The convergence of theoretical predictions and experimental evidence provides a robust confirmation of the [Rn] 5f¹⁴ 7s² ground-state electron configuration for this compound. This finding is a landmark achievement in the study of heavy elements, validating our understanding of relativistic effects on atomic structure. The experimental techniques developed for the study of this compound, particularly atom-at-a-time laser spectroscopy, pave the way for future investigations into the chemical and physical properties of even heavier, superheavy elements, which are crucial for defining the limits of the periodic table and for the ongoing quest for new materials and therapies. The stability of the No²⁺ ion, a direct consequence of its electron configuration, is of particular interest for coordination chemistry and could inform the design of novel chelating agents for heavy element separation and purification.

References

A Technical Guide to the Known Isotopes of Nobelium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known isotopes of the synthetic element nobelium (No), with a focus on their half-lives and the experimental methodologies employed for their synthesis and identification. This document is intended to serve as a valuable resource for researchers in nuclear physics, radiochemistry, and related fields.

Data Presentation: this compound Isotopes and Half-Lives

The known isotopes of this compound, all of which are radioactive, are summarized in the table below. The data has been compiled from various nuclear physics research publications. The most stable isotope of this compound is ^{259}No, with a half-life of 58 minutes.[1][2][3][4]

IsotopeHalf-LifeDecay Mode(s)
^{248}No<2 µsSpontaneous Fission (SF)
^{249}No38.3 msα
^{250}No4.0 µsSF
^{251}No0.80 sα
^{251m}No1.02 sIsomeric Transition (IT), α
^{252}No2.41 sα, SF
^{253}No1.62 minα
^{254}No51 sα, Electron Capture (EC)
^{255}No3.52 minα, EC
^{256}No2.91 sα, SF
^{257}No25 sα
^{258}No1.2 msSF
^{259}No58 minα, EC, SF
^{260}No106 msSF
^{262}No5 msSF

Experimental Protocols: Synthesis and Identification of this compound Isotopes

The synthesis of this compound isotopes is exclusively achieved in particle accelerators through nuclear fusion-evaporation reactions.[5] These experiments involve bombarding heavy actinide targets with energetic light ion beams. The resulting this compound atoms are produced in minute quantities, often on the order of a few atoms per second or even less, necessitating highly sensitive and efficient detection methods.

A representative experimental protocol for the synthesis and identification of a this compound isotope, such as ^{259}No, is outlined below. This protocol is a composite of techniques reported in various studies.

Target Preparation
  • Target Material: A common target material is a thin foil of an actinide element, such as Curium-248 (^{248}Cm). The target is typically prepared by electroplating or vacuum evaporation of the actinide material onto a durable, thin backing foil, often made of beryllium or titanium.

  • Target Thickness: The thickness of the target is a critical parameter, typically in the range of a few hundred micrograms per square centimeter, to optimize the interaction rate with the projectile beam while minimizing energy loss and straggling of the beam and reaction products.

Irradiation
  • Projectile Beam: A beam of heavy ions, for example, Carbon-13 (^{13}C), is accelerated to a specific energy using a heavy-ion accelerator such as a cyclotron or a linear accelerator (LINAC). For the production of ^{259}No from a ^{248}Cm target, a typical reaction is ^{248}Cm(^{13}C, 2n)^{259}No.

  • Beam Energy: The energy of the projectile beam is precisely controlled to maximize the cross-section of the desired fusion-evaporation reaction. For the aforementioned reaction, beam energies are in the mega-electron volt (MeV) range.

  • Irradiation Time: The duration of the irradiation depends on the half-life of the isotope being produced and the desired statistical significance of the measurement. For ^{259}No with a 58-minute half-life, irradiation times can range from minutes to hours.

Separation and Transport
  • Recoil Separation: The newly synthesized this compound atoms, recoiling from the target with significant momentum, are separated in-flight from the unreacted beam particles and other reaction products using a recoil separator. This device uses a combination of magnetic and electric fields to filter the desired nuclides based on their mass-to-charge ratio and velocity.

  • Gas-Jet Transport: The separated this compound atoms are then thermalized in a gas-filled chamber (typically helium) and transported rapidly from the high-vacuum environment of the separator to the detection system using a gas-jet transport system. The atoms are attached to aerosol particles within the gas stream.

Detection and Identification
  • Detector System: The transported this compound atoms are deposited onto a thin foil or a detector surface within a vacuum chamber surrounded by an array of silicon detectors.

  • Alpha Spectroscopy: The primary method for identifying this compound isotopes is through alpha spectroscopy. As the this compound atoms decay, they emit alpha particles with characteristic energies. By measuring the energy of these alpha particles and the half-life of the decay, the specific isotope can be identified. For example, the decay of ^{259}No is characterized by the emission of alpha particles with distinct energies.

  • Genetic Correlations: To confirm the identity of the this compound isotope, the decay of its daughter and subsequent granddaughter nuclides are also measured. This technique, known as genetic correlation, involves detecting the alpha decay of the parent this compound atom and then, in the same detector position, the subsequent alpha decay of the known daughter nuclide (e.g., Fermium-255 from the alpha decay of this compound-259). This provides a powerful and unambiguous signature for the original this compound isotope.

  • Spontaneous Fission Detection: For isotopes with a significant spontaneous fission branch, detectors are also used to measure the kinetic energy of the fission fragments.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and identification of a this compound isotope.

Nobelium_Synthesis_Workflow ion_source Ion Source (e.g., ¹³C) accelerator Accelerator (Cyclotron/LINAC) ion_source->accelerator target Actinide Target (e.g., ²⁴⁸Cm) accelerator->target Accelerated Ion Beam separator Velocity/Mass Filter target->separator Recoiling This compound Atoms gas_jet Gas-Jet Transport separator->gas_jet Separated Isotopes detector Detector Array (Alpha & Fission) gas_jet->detector analysis Data Acquisition & Isotope Identification detector->analysis Decay Signals

Generalized workflow for this compound isotope synthesis and identification.

References

The Dawn of Element 102: A Technical Guide to the Synthesis and Identification of the First Nobelium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The synthesis and identification of nobelium, the element with atomic number 102, represents a significant milestone in the exploration of the actinide series and the superheavy elements. The path to its discovery was fraught with challenges and competing claims, ultimately culminating in the definitive identification of its isotopes in the mid-1960s. This technical guide provides an in-depth overview of the seminal experiments that led to the first confirmed synthesis of this compound, with a focus on the experimental protocols, quantitative data, and the logical workflows employed by the pioneering research teams.

A Contested Discovery: Early Claims and Eventual Confirmation

The quest for element 102 in the late 1950s and 1960s was marked by a series of announcements from different laboratories, each claiming the synthesis of a new element.

The Stockholm Claim (1957): A team at the Nobel Institute of Physics in Stockholm reported the production of an isotope of element 102 by bombarding a curium-244 target with carbon-13 ions.[1][2][3] They reported an alpha activity with a half-life of approximately 10 minutes and an energy of 8.5 MeV, and proposed the name this compound (No).[1][2][3] However, subsequent attempts by other laboratories to reproduce these results were unsuccessful, and the Stockholm group later retracted their claim.[1][2]

The Berkeley Claim (1958): Researchers at the Lawrence Berkeley National Laboratory (LBL), led by Albert Ghiorso and Glenn T. Seaborg, conducted experiments using a heavy-ion linear accelerator (HILAC). They bombarded a curium target (a mixture of 95% curium-244 and 4.5% curium-246) with carbon-12 ions.[2][3][4] Their initial findings suggested the production of this compound-254 with a very short half-life.[3] While their early results were not fully conclusive and were later revised, the Berkeley team's work was a crucial step forward.

The Dubna Confirmation (1966): The first definitive and widely accepted synthesis and identification of a this compound isotope were achieved at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, under the leadership of Georgy Flerov. The Dubna team employed different nuclear reactions, including the bombardment of uranium-238 with neon-22 ions and americium-243 with nitrogen-15 ions.[2][5] These experiments led to the unambiguous identification of this compound-254, with a half-life of approximately 50 seconds.[2][5] In 1992, the International Union of Pure and Applied Chemistry (IUPAC) officially recognized the Dubna team's work as the discovery of this compound.[6]

Experimental Protocols

The synthesis of the first this compound isotopes required sophisticated experimental techniques to induce nuclear reactions and to isolate and identify the fleeting products. The two primary methods employed were heavy-ion bombardment followed by physical or chemical separation.

Synthesis via Heavy-Ion Fusion-Evaporation Reactions

The fundamental principle behind the synthesis of this compound was the fusion of a heavy target nucleus with a lighter projectile nucleus, followed by the "evaporation" of a few neutrons from the highly excited compound nucleus.

Key Nuclear Reactions:

  • Dubna (1966 - Confirmed Synthesis of ²⁵⁴No):

    • Target: Uranium-238 (²³⁸U)

    • Projectile: Neon-22 (²²Ne)

    • Reaction: ²³⁸U + ²²Ne → ²⁵⁴No + 6n[2][5]

  • Berkeley (1958 - Early Experiments):

    • Target: Curium-244/246 (²⁴⁴Cm, ²⁴⁶Cm)

    • Projectile: Carbon-12 (¹²C)

    • Reaction: ²⁴⁶Cm + ¹²C → ²⁵⁴No + 4n[2][3][4]

Isotope Identification and Characterization

Due to the extremely small number of atoms produced and their short half-lives, rapid and highly sensitive identification methods were crucial.

The Double-Recoil Technique (Berkeley): The Berkeley group developed an innovative "double-recoil" technique. The this compound atoms produced in the nuclear reaction would recoil out of the thin target. These recoiling atoms were then collected on a moving conveyor belt or a rotating wheel. The subsequent alpha decay of the this compound atom would cause its daughter nucleus (fermium) to recoil off the collector surface onto a secondary catcher foil. The chemical identification of the known fermium isotopes on the secondary catcher provided strong evidence for the presence of the parent this compound isotope.

Chemical Separation (Dubna and Berkeley): Chemical separation techniques were employed to distinguish this compound from other reaction products. Ion-exchange chromatography was a key method used.[5][7] The chemical behavior of this compound was predicted to be similar to that of the other actinides. By passing the reaction products through a column containing an ion-exchange resin, different elements could be separated based on their chemical properties. The elution of a fraction containing a new alpha-emitting isotope at the position expected for element 102 provided strong evidence for its production.

Alpha Spectroscopy: The primary method for identifying the new isotopes was alpha spectroscopy. The energy of the alpha particles emitted during the decay of a nucleus is characteristic of that specific isotope. By measuring the energy of the alpha particles, researchers could identify the decaying nucleus. The half-life of the isotope was determined by measuring the rate of decay of the alpha activity over time.

Quantitative Data

The following tables summarize the key quantitative data for the early this compound isotopes that were central to the discovery.

IsotopeHalf-lifeDecay ModeAlpha Decay Energy (MeV)Spontaneous Fission Branch
²⁵²No 2.3 secondsα, Spontaneous Fission8.41~30%
²⁵⁴No 55 secondsα8.10<0.3%

Table 1: Decay Properties of Early this compound Isotopes.

ReactionLaboratoryTargetProjectileProduct Isotope
²³⁸U + ²²Ne → ²⁵⁴No + 6nJINR, DubnaUranium-238Neon-22This compound-254
²⁴⁶Cm + ¹²C → ²⁵⁴No + 4nLBL, BerkeleyCurium-246Carbon-12This compound-254
²⁴⁴Cm + ¹²C → ²⁵²No + 4nLBL, BerkeleyCurium-244Carbon-12This compound-252

Table 2: Key Nuclear Reactions for the Synthesis of Early this compound Isotopes.

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the nuclear processes involved in the synthesis and identification of the first this compound isotopes.

Experimental_Workflow cluster_accelerator Heavy-Ion Accelerator (HILAC/Cyclotron) cluster_reaction Nuclear Reaction cluster_separation Isotope Separation & Identification cluster_confirmation Confirmation Projectile Projectile Ions (e.g., ¹²C, ²²Ne) Reaction Fusion-Evaporation Product: this compound Isotopes Projectile->Reaction Target Actinide Target (e.g., ²⁴⁶Cm, ²³⁸U) Target->Reaction Separation Physical Separation (Double-Recoil Technique) or Chemical Separation (Ion-Exchange Chromatography) Reaction->Separation Recoiling Products Detection Alpha Spectroscopy (Energy and Half-life Measurement) Separation->Detection Confirmation Identification of Known Daughter Products (e.g., Fermium isotopes) Detection->Confirmation Decay Chain Analysis

Experimental workflow for this compound synthesis.

Nuclear_Reaction_and_Decay cluster_dubna Dubna Synthesis (1966) cluster_berkeley Berkeley Synthesis (1958) cluster_decay Alpha Decay U238 ²³⁸U No254_D ²⁵⁴No U238->No254_D + ²²Ne Ne22 ²²Ne n_D 6n No254_decay ²⁵⁴No No254_D->No254_decay Cm246 ²⁴⁶Cm No254_B ²⁵⁴No Cm246->No254_B + ¹²C C12 ¹²C n_B 4n No254_B->No254_decay Fm250 ²⁵⁰Fm No254_decay->Fm250 t½ ≈ 55s alpha α

This compound synthesis and decay pathways.

Conclusion

The synthesis and identification of the first this compound isotopes were a testament to the ingenuity and perseverance of nuclear scientists in the mid-20th century. The development of novel experimental techniques, such as the double-recoil method, and the application of sophisticated chemical separation and detection technologies were instrumental in overcoming the immense challenges of working with single atoms of a new, highly unstable element. The definitive work of the Dubna laboratory, building upon the pioneering efforts at Berkeley and Stockholm, solidified the existence of element 102 and paved the way for the exploration of even heavier elements at the limits of the periodic table. The story of this compound's discovery remains a compelling example of the collaborative and competitive spirit that drives scientific advancement.

References

Theoretical Predictions of Nobelium's Metallic State: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical predictions concerning the metallic state of nobelium (No), element 102. Due to its extreme radioactivity and the minuscule quantities in which it can be produced, bulk properties of this compound have not been experimentally determined.[1][2] Consequently, our understanding of its metallic state is derived entirely from theoretical models and computational chemistry. This document synthesizes the key theoretical predictions, the underlying quantum mechanical principles, and the computational methodologies used to derive these properties.

Executive Summary: The Divalent Metal Prediction

This compound is the tenth transuranium element and the fourteenth member of the actinide series.[3] Unlike most other actinides which typically exhibit a +3 oxidation state in their metallic form, this compound is strongly predicted to be a divalent metal.[3] This deviation is a direct consequence of relativistic effects on its electronic structure, which become increasingly dominant at the end of the actinide series. Theoretical models predict this compound to be a silvery-white, dense metallic solid with a face-centered cubic crystal structure.[1]

Predicted Physical and Structural Properties

Quantitative predictions for the physical properties of metallic this compound have been established through various theoretical calculations. These key data points are summarized for clarity and comparison in the tables below.

Table 1: Predicted Atomic and Physical Properties of Metallic this compound
PropertyPredicted ValueUnit
Metallic Radius~197pm
Density9.9 ± 0.4g/cm³[1]
Melting Point800 - 827°C[1][4]
Enthalpy of Sublimation~126kJ/mol
First Ionization Potential≤ 6.65 ± 0.07eV
Electron Configuration[Rn] 5f¹⁴7s²-
Ground State Term Symbol¹S₀-
Table 2: Predicted Structural and Thermodynamic Properties
PropertyPredicted Value
Crystal StructureFace-Centered Cubic (fcc)[4]
Metallic CharacterDivalent
Comparison ElementsYtterbium (Yb), Europium (Eu), Barium (Ba)
Standard Electrode Potential E°(No²⁺→No⁰)-2.61 V
Standard Electrode Potential E°(No³⁺→No⁰)-1.26 V

The Role of Electronic Configuration and Relativistic Effects

The unique predicted properties of this compound stem from its ground-state electron configuration, [Rn] 5f¹⁴7s², and the profound influence of relativistic effects.

The Stability of the 5f¹⁴ Shell

The filled 5f¹⁴ subshell in this compound is exceptionally stable, analogous to the filled 4f¹⁴ shell in the lanthanide ytterbium. This stability makes the removal or promotion of a 5f electron energetically unfavorable. The energy required to promote a 5f electron to the 6d orbital to achieve a trivalent state (5f¹³6d¹7s²) is greater than the additional cohesive energy that would be gained from trivalent bonding.[3] This is the primary reason for the prediction of a stable divalent metallic state, where only the two 7s electrons participate in metallic bonding.

Relativistic Stabilization

For heavy elements like this compound, the inner electrons travel at speeds approaching the speed of light. This leads to significant relativistic effects:

  • Contraction and Stabilization of s and p orbitals: The 7s orbital of this compound is relativistically contracted and stabilized, meaning the 7s electrons are held more tightly to the nucleus.

  • Destabilization and Expansion of d and f orbitals: Conversely, the 5f and 6d orbitals are destabilized and expand radially.

This relativistic stabilization of the 7s electrons, combined with the inherent stability of the filled 5f¹⁴ shell, strongly favors the divalent [Rn] 5f¹⁴7s² configuration. The diagram below illustrates this causal relationship.

G Z High Atomic Number (Z=102) RE Strong Relativistic Effects Z->RE Stab Stabilization & Contraction of 7s Orbital RE->Stab Destab Destabilization & Expansion of 5f/6d Orbitals RE->Destab Config Stable [Rn] 5f¹⁴7s² Electron Configuration Stab->Config Destab->Config Energy High Energy Cost to Promote 5f → 6d Electron Config->Energy Result Predicted Divalent Metallic State Energy->Result

Influence of Relativistic Effects on this compound's Metallic State.

Computational Protocols for Prediction

Density Functional Theory (DFT) Framework

DFT is a widely used method for predicting the properties of molecules and materials.[1] For heavy elements like actinides, the calculations must incorporate relativistic effects and strong electron correlation.

Key Computational Steps:

  • Relativistic Hamiltonian: The calculations must begin with a relativistic framework. The four-component Dirac equation is the most complete, but scalar relativistic approaches like the Zeroth-Order Regular Approximation (ZORA) are often employed for computational efficiency.[1][6] Spin-orbit coupling must be included as it significantly influences the electronic structure of actinides.[7]

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. For actinides, the Generalized Gradient Approximation (GGA), often with the Perdew–Burke–Ernzerhof (PBE) parameterization, is a common starting point.[8] For more complex electron correlation effects in the f-orbitals, hybrid functionals like PBE0 or B3LYP, or methods like DFT+U (which adds an on-site Coulomb interaction term), are necessary.[7][8] Custom functionals developed specifically for actinides, such as the relPBE, have also been proposed.[9]

  • Basis Sets and Pseudopotentials: All-electron calculations are computationally prohibitive. Therefore, a relativistic effective core potential (ECP) is used for the inner electrons, while the valence electrons (including the 5f, 6d, and 7s shells) are described by a suitable basis set, such as Slater-Type Orbitals (STO) or Gaussian-Type Orbitals (GTO).[6][7]

  • Simulation Workflow:

    • Geometry Optimization: The total energy of the system is calculated for various lattice parameters of the predicted face-centered cubic (fcc) structure. The lattice constant corresponding to the minimum energy is the predicted equilibrium value.

    • Cohesive Energy Calculation: The cohesive energy is determined by subtracting the total energy of the bulk metal per atom at its equilibrium lattice constant from the energy of an isolated, gas-phase this compound atom.

    • Bulk Modulus Calculation: The bulk modulus, a measure of resistance to compression, is derived by fitting the energy-volume curve around the equilibrium point to an equation of state (e.g., Birch-Murnaghan).

The logical flow of such a computational study is depicted below.

G cluster_setup 1. Model Setup cluster_calc 2. Energy Calculation cluster_analysis 3. Property Derivation A Define Crystal Structure (e.g., fcc) E Perform Self-Consistent Field (SCF) Calculation for a range of lattice parameters (a) A->E B Select Relativistic Hamiltonian (e.g., ZORA, Spin-Orbit) B->E C Choose DFT Functional (e.g., PBE, DFT+U) C->E D Select Basis Set / ECP D->E F Calculate Total Energy E(a) E->F G Plot E vs. Volume Curve F->G H Find Minimum Energy for Equilibrium Lattice Constant G->H J Calculate Bulk Modulus G->J I Calculate Cohesive Energy H->I

Workflow for DFT-based Prediction of Metallic Properties.

Conclusion

The metallic state of this compound is predicted based on a robust theoretical framework that accounts for the strong relativistic effects present in the heaviest elements. These models consistently point to this compound being a divalent metal with a face-centered cubic structure, distinguishing it from most other actinides. While experimental verification remains a distant prospect, the theoretical predictions provide crucial insights into the chemical and physical trends at the upper end of the periodic table. Future computational studies employing advanced DFT functionals and relativistic methods will continue to refine our understanding of this exotic element.

References

An In-depth Technical Guide on the Ground State and Excited States of Nobelium Atoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobelium (No), a synthetic transuranic element with atomic number 102, presents a unique case study in atomic physics and chemistry. Its position in the actinide series and the significant relativistic effects on its electronic structure lead to properties that challenge straightforward extrapolations from lighter elements. Understanding the ground and excited states of this compound is crucial for benchmarking theoretical models of heavy-element atomic structure, interpreting spectroscopic data, and potentially informing the chemical behavior of the heaviest elements. This guide provides a comprehensive overview of the current knowledge of this compound's electronic states, detailing both theoretical predictions and experimental findings.

Ground State of the this compound Atom

The ground state of a neutral this compound atom is characterized by its electron configuration and the corresponding term symbol, which represents the total orbital angular momentum (L), total spin angular momentum (S), and total angular momentum (J) of the electrons.

Electron Configuration: The ground state electron configuration of this compound is [Rn] 5f¹⁴ 7s² .[1][2][3] This configuration is analogous to its lanthanide homolog, ytterbium (Yb), which has a filled 4f subshell. The filled 5f¹⁴ subshell in this compound contributes to its notable stability in the divalent state (No²⁺) in aqueous solutions, a unique characteristic among the actinides.[3]

Term Symbol: The term symbol for the ground state of this compound is ¹S₀ .[1][2][3] This indicates that the total orbital angular momentum (L) is 0, the total spin angular momentum (S) is 0 (all electron spins are paired), and the total angular momentum (J) is 0.

Ionization Energy

The first ionization potential, the energy required to remove one electron from a neutral this compound atom, has been experimentally determined to be 6.62621 ± 0.00005 eV .[4]

Excited States of the this compound Atom

The excited states of this compound involve the promotion of one or more valence electrons to higher energy orbitals. Due to the challenges of producing and studying this highly radioactive element, experimental data on its excited states are scarce. However, theoretical calculations provide valuable insights into the low-lying excited states.

Theoretical Predictions of Excited State Energies

Relativistic many-body perturbation theory and configuration interaction methods are employed to calculate the energies of excited states. The following table summarizes the theoretically predicted excitation energies for several low-lying states of the this compound atom, as calculated by Dzuba, Flambaum, and Kozlov (2018).[5]

ConfigurationTermJTheoretical Energy (cm⁻¹)[5]
5f¹⁴ 7s²¹S00
5f¹⁴ 7s7p³P°020091
5f¹⁴ 7s7p³P°121201
5f¹⁴ 7s7p³P°224068
5f¹⁴ 7s7p¹P°129783
5f¹⁴ 7s6d³D131057
5f¹⁴ 7s6d³D228857
5f¹⁴ 7s6d³D331579
5f¹⁴ 7s6d¹D232174
Experimental Observation of the ¹S₀ → ¹P₁ Transition

The most significant experimental achievement in the study of this compound's excited states has been the direct observation of the ground-state transition, ¹S₀ → ¹P₁ . This was accomplished using laser resonance ionization spectroscopy. The experimentally determined energy for this transition is 29961.457 cm⁻¹ .

Experimental Protocols

The study of the atomic structure of heavy elements like this compound requires highly specialized and sensitive experimental techniques capable of working with production rates of only a few atoms per second. The primary method employed is Radiation Detected Resonance Ionization Spectroscopy (RADRIS) .

Production of this compound Isotopes

This compound isotopes are produced in nuclear fusion reactions by bombarding a target with a heavy-ion beam from a particle accelerator. For example, the isotope ²⁵⁴No can be produced by the reaction:

²⁰⁸Pb + ⁴⁸Ca → ²⁵⁴No + 2n

Radiation Detected Resonance Ionization Spectroscopy (RADRIS)

The RADRIS technique is a multi-step process designed for high-efficiency and high-selectivity detection of rare isotopes.

  • Separation and Thermalization: The produced this compound ions are separated from the primary beam and other reaction products using a velocity filter. They are then slowed down and thermalized in a buffer gas cell filled with an inert gas like argon.

  • Neutralization and Atomization: The thermalized ions are collected on a filament. By heating the filament, the ions are neutralized and released as a cloud of neutral atoms.

  • Resonant Laser Ionization: A sequence of laser pulses is used to selectively ionize the this compound atoms.

    • Step 1 (Excitation): A tunable laser is scanned through a range of frequencies. When the laser frequency matches the energy difference between the ground state and an excited state (e.g., the ¹S₀ → ¹P₁ transition), the this compound atoms resonantly absorb a photon and are promoted to that excited state.

    • Step 2 (Ionization): A second laser pulse with sufficient energy then ionizes the excited this compound atoms.

  • Mass Separation and Detection: The created photo-ions are guided by an electric field to a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Decay Detection: The mass-separated this compound ions are implanted into a detector. The unambiguous identification of the this compound isotope is achieved by detecting its characteristic alpha decay.

Visualizations

Experimental Workflow for RADRIS of this compound

The following diagram illustrates the logical workflow of the Radiation Detected Resonance Ionization Spectroscopy (RADRIS) technique as applied to the study of this compound atoms.

RADRIS_Workflow cluster_Production Isotope Production cluster_Separation Separation & Thermalization cluster_Spectroscopy Resonance Ionization Spectroscopy cluster_Detection Detection & Identification Target Lead Target (²⁰⁸Pb) Separator Velocity Filter (SHIP) Target->Separator Separation of No ions Beam Calcium Beam (⁴⁸Ca) Beam->Target Fusion Reaction Accelerator Particle Accelerator Accelerator->Beam GasCell Buffer Gas Cell (Ar) Separator->GasCell Slowing & Thermalization Filament Collection & Atomization on Filament GasCell->Filament Laser1 Tunable Laser (Excitation Step) Filament->Laser1 Atom Cloud Laser2 Ionization Laser Laser1->Laser2 Excited Atoms MassSpec Mass Spectrometer Laser2->MassSpec Ionized No Detector Alpha Detector MassSpec->Detector Implantation Identification Isotope Identification Detector->Identification Alpha Decay Signature

Caption: Workflow of the RADRIS experiment for this compound spectroscopy.

Simplified Energy Level and Transition Diagram

This diagram illustrates the ground state and the first excited state of this compound involved in the experimentally observed transition.

EnergyLevels GroundState Ground State [Rn] 5f¹⁴ 7s² ¹S₀ ExcitedState Excited State [Rn] 5f¹⁴ 7s7p ¹P₁ GroundState->ExcitedState Laser Excitation (Experimentally Observed) Energy0 0 cm⁻¹ Energy1 29961.457 cm⁻¹

Caption: Ground state and the first observed excited state of this compound.

Conclusion

The study of the ground and excited states of this compound atoms provides a critical testing ground for our understanding of atomic structure in the realm of superheavy elements. While the ground state is well-established, the landscape of excited states is still largely being mapped out through a combination of sophisticated experimental techniques like RADRIS and advanced theoretical calculations. The data presented in this guide, including the confirmed ¹S₀ → ¹P₁ transition and theoretical predictions for other low-lying states, represent the current frontier of our knowledge of this exotic element. Future experimental efforts aimed at identifying more excited states will be invaluable for refining theoretical models and deepening our understanding of the interplay of relativistic and many-body effects in the heaviest elements.

References

A Technical Guide to the Radioactive Decay Modes of Nobelium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary studies on the radioactive decay modes of the synthetic element nobelium (No), atomic number 102. As a member of the actinide series, this compound isotopes are characterized by their high radioactivity and short half-lives, making their study exclusively possible through atom-at-a-time synthesis in particle accelerators. This guide summarizes the known decay properties of this compound isotopes, details the experimental protocols for their production and identification, and visualizes key processes involved in their study.

Quantitative Data on this compound Isotope Decay

The known isotopes of this compound, ranging in mass number from 248 to 262, are all radioactive.[1] Their primary decay modes include alpha (α) decay, spontaneous fission (SF), and electron capture (EC).[2][3] The stability of these isotopes varies significantly, with half-lives spanning from microseconds to nearly an hour.[1][4] The most stable isotope is this compound-259, with a half-life of 58 minutes.[3][5] However, the shorter-lived this compound-255 (half-life 3.1 minutes) is more frequently used in chemical studies due to its more accessible production on a larger scale.[1][6]

A notable trend is the sharp decrease in half-lives for even-even isotopes beyond mass number 254, where spontaneous fission becomes the predominant decay mode.[1][7] This highlights the increasing instability against fission due to the mutual repulsion of the large number of protons in the nucleus.[1]

The following table summarizes the quantitative decay properties of key this compound isotopes.

Isotope (Mass Number)Half-LifeDecay Mode(s)Branching Ratio (%)Primary Decay Energy (MeV)Daughter Isotope(s)
²⁴⁹No 38.3(28) msα>99.89.129²⁴⁵Fm
SF<0.2--
²⁵⁰No 4.0(4) µsSF≈100-(various)
²⁵¹No 0.80(1) sα1008.61²⁴⁷Fm
²⁵²No 2.467(16) sα67.6 ± 57.71²⁴⁸Cm
SF31.3 ± 4-(various)
EC1.1 ± 3-²⁵²Md
²⁵³No 1.62(15) minα558.440²⁴⁹Fm
EC453.200²⁵³Md
²⁵⁴No 51.2(4) sα90 ± 17.52²⁵⁰Fm
EC10 ± 1-²⁵⁴Md
SF0.17 ± 0.2-(various)
²⁵⁵No 3.1(2) minα61.48.445²⁵¹Fm
EC38.62.012²⁵⁵Md
²⁵⁶No 2.91(5) sα>998.43²⁵²Fm
SF<1-(various)
²⁵⁷No 25(2) sα>998.32²⁵³Fm
²⁵⁸No 1.2(2) msSF100-(various)
²⁵⁹No 58(5) minα~757.5²⁵⁵Fm
EC~250.500²⁵⁹Md
SF<10-(various)
²⁶²No 5 msSF100-(various)

Table compiled from data in references[1][2][3][4][8][9]. Note that uncertainties are omitted for clarity but are present in the original literature.

Experimental Protocols

The study of this compound is confined to specialized laboratories equipped with heavy-ion accelerators and sophisticated detection systems. The general workflow involves three main stages: synthesis, separation, and detection/identification.

This compound isotopes are produced through fusion-evaporation reactions, where a target of a heavy element is bombarded with a beam of lighter ions.[2] The projectile ion fuses with the target nucleus, forming a highly excited compound nucleus that de-excites by evaporating neutrons.[2] The choice of target and projectile determines the resulting this compound isotope.

  • Cold Fusion Reactions: These reactions use targets near the doubly "magic" lead-208, resulting in a compound nucleus with lower excitation energy, which enhances the survival probability of the final isotope.[10]

    • Example Protocol for ²⁵⁴No Production:

      • Projectile: ⁴⁸Ca beam.

      • Target: ²⁰⁸Pb.

      • Reaction: ²⁰⁸Pb(⁴⁸Ca, 2n)²⁵⁴No.

      • Process: A beam of ⁴⁸Ca ions is accelerated to a specific energy and directed onto a lead-208 target. The resulting ²⁵⁶No* compound nucleus evaporates two neutrons (2n) to form ²⁵⁴No.[2]

  • Hot Fusion Reactions: These reactions typically use actinide targets (e.g., uranium, curium, californium) and lighter projectiles.[1]

    • Example Protocol for ²⁵⁵No Production:

      • Projectile: ¹²C ions.

      • Target: A thin foil of Californium-249 (²⁴⁹Cf).

      • Reaction: ²⁴⁹Cf(¹²C, 4n)²⁵⁵No.

      • Process: A target of ²⁴⁹Cf, often just micrograms per square centimeter, is irradiated with a high-intensity beam of ¹²C ions.[1] The resulting compound nucleus evaporates four neutrons (4n) to produce ²⁵⁵No. This method is common for producing the quantities of ²⁵⁵No needed for chemical experiments.[1][6]

G cluster_accelerator Particle Accelerator (e.g., HILAC) cluster_reaction Fusion-Evaporation Reaction projectile Projectile Ion (e.g., ¹²C, ⁴⁸Ca) target Target Nucleus (e.g., ²⁴⁹Cf, ²⁰⁸Pb) projectile->target Bombardment compound Excited Compound Nucleus (e.g., ²⁶¹No*) neutrons Neutron Evaporation (xn) compound->neutrons De-excitation no_isotope This compound Isotope (e.g., ²⁵⁵No) neutrons->no_isotope Formation

Diagram 1: Synthesis of this compound via Heavy-Ion Fusion.

Immediately after synthesis, the this compound atoms, known as "fusion-evaporation residues," must be rapidly separated from the unreacted beam particles and other byproducts. This is accomplished using electromagnetic separators.

  • Methodology:

    • Recoil Separation: The momentum of the incoming projectile beam ejects the newly formed this compound nucleus from the target foil.

    • Velocity Filtration: The recoiling ions pass through a velocity filter (e.g., SHIP at GSI Darmstadt) or a gas-filled separator (e.g., GARIS at RIKEN).[2] These devices use a combination of electric and magnetic fields to separate ions based on their velocity or magnetic rigidity, effectively filtering out the primary beam and other unwanted particles.[2][11]

    • Transport: The separated this compound ions are then transported to a detector system.

Due to the minuscule production rates (atom-at-a-time), detection relies on observing the characteristic radioactive decay of individual atoms.

  • Protocol for Decay Detection:

    • Implantation: The separated this compound ions are implanted into a position-sensitive silicon detector, such as a double-sided silicon strip detector (DSSD).[11]

    • Decay Measurement: The detector records the time, position, and energy of subsequent radioactive decays (alpha particles or fission fragments) originating from the implanted ion.

    • Genetic Correlation: The identity of the this compound parent is confirmed by establishing "genetic correlations." This involves observing a time- and position-correlated sequence of decays that matches the known decay chain of a specific this compound isotope and its daughters.[2][8] For example, the alpha decay of a ²⁵⁵No atom will be followed by the known decay of its daughter, ²⁵¹Fm, in the same detector pixel within a statistically expected timeframe.

  • Advanced Techniques:

    • Radiation Detected Resonance Ionization Spectroscopy (RADRIS): This highly sensitive technique is used for precision studies.[12] this compound ions are thermalized in a gas cell, neutralized, and then selectively re-ionized using tunable lasers targeting specific atomic transitions. The subsequent detection of their characteristic alpha decay confirms the successful ionization and provides data on atomic structure.[12][13]

G start Synthesized this compound Ion (Fusion Residue) separator In-Flight Separation (e.g., Velocity Filter SHIP) start->separator Transport implant Implantation into Position-Sensitive Detector separator->implant Focusing decay1 Parent Decay Detected (α or SF) Record E, t, x, y implant->decay1 Decay Occurs decay2 Daughter Decay Detected (α or SF) Record E, t, x, y decay1->decay2 Wait for Subsequent Decay analysis Data Analysis: Genetic Correlation decay2->analysis Correlate Events (Time & Position) identification Isotope Identified analysis->identification

Diagram 2: Experimental Workflow for this compound Identification.

Key Decay Pathways

The decay of a this compound isotope initiates a chain of subsequent decays until a more stable nuclide is reached. Understanding these pathways is crucial for isotopic identification.

This compound-259 is the longest-lived isotope and exhibits two primary decay branches.[2][3]

  • Alpha (α) Decay (~75%): It decays to Fermium-255 (²⁵⁵Fm), which itself is an alpha emitter with a half-life of about 20 hours.[9]

  • Electron Capture (EC) (~25%): It decays to Mendelevium-259 (²⁵⁹Md), which has a half-life of 1.6 hours and decays predominantly via spontaneous fission.[3][9]

G No259 ²⁵⁹No (t½ = 58 min) Fm255 ²⁵⁵Fm (t½ = 20 h) No259->Fm255 α-decay (~75%) Md259 ²⁵⁹Md (t½ = 1.6 h) No259->Md259 EC (~25%)

Diagram 3: Primary Decay Pathways of this compound-259.

References

The Influence of Relativistic Effects on the Chemical Behavior of Nobelium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nobelium (No), the tenth transuranic element, occupies a unique position in the actinide series, exhibiting chemical properties that deviate significantly from its lighter congeners. This deviation is primarily attributed to profound relativistic effects on its electron shell structure. This technical guide provides an in-depth exploration of the role of these effects on this compound's chemical behavior, with a focus on its electron configuration, oxidation state stability, and complexation chemistry. Detailed experimental methodologies for the study of this highly radioactive element are presented, alongside a compilation of key quantitative data. Visualizations of the underlying principles and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction: The Onset of Relativistic Effects in Heavy Elements

For elements with high atomic numbers, such as this compound (Z=102), the immense positive charge of the nucleus causes the inner shell electrons to travel at speeds approaching the speed of light.[1] This high velocity leads to a relativistic increase in the mass of these electrons and a subsequent contraction of their orbitals.[1] This primary contraction of s and p orbitals leads to a more effective shielding of the nuclear charge from the outer d and f orbitals, which in turn expand.[2] These relativistic effects are not mere minor perturbations for the heaviest elements; they fundamentally alter their chemical and physical properties.[3]

Relativistic Impact on this compound's Electronic Structure and Oxidation States

The ground-state electron configuration of this compound is [Rn] 5f¹⁴ 7s².[4][5] The significant relativistic contraction and stabilization of the 7s orbital is a key factor in this compound's chemistry.[6] This stabilization makes the two 7s electrons more difficult to remove, leading to a pronounced stability of the +2 oxidation state.[6][7] In fact, the No²⁺ ion, with its filled 5f¹⁴ subshell, is the most stable oxidation state of this compound in aqueous solution, a feature that distinguishes it from all other actinides which predominantly exhibit a +3 oxidation state.[6][7][8]

While the +3 state can be achieved under oxidizing conditions, it is readily reduced to the more stable +2 state.[9] The large energy gap between the 5f and 6d orbitals at the end of the actinide series further contributes to the stability of the divalent state.[8]

Below is a diagram illustrating the logical relationship between relativistic effects and the observed chemical behavior of this compound.

RelativisticEffectsthis compound Logical Diagram of Relativistic Effects on this compound's Chemistry Z High Atomic Number (Z=102) RelativisticEffects Relativistic Effects Z->RelativisticEffects OrbitalContraction Contraction of s and p orbitals RelativisticEffects->OrbitalContraction OrbitalExpansion Expansion of d and f orbitals RelativisticEffects->OrbitalExpansion Shielding Increased shielding of nuclear charge OrbitalContraction->Shielding ElectronConfig Ground State Electron Configuration [Rn] 5f¹⁴ 7s² OrbitalContraction->ElectronConfig Shielding->OrbitalExpansion StableNo2 Stable +2 Oxidation State (No²⁺) ElectronConfig->StableNo2 AlkalineEarthAnalogy Chemical similarity to alkaline earth metals (Ca²⁺, Sr²⁺) StableNo2->AlkalineEarthAnalogy

Caption: Relativistic effects in this compound lead to orbital changes that stabilize the +2 oxidation state.

Quantitative Data on this compound's Properties

The unique electronic structure of this compound gives rise to distinct physical and chemical properties. The following tables summarize key quantitative data, comparing this compound with its lanthanide homolog, ytterbium, where applicable.

Table 1: Atomic and Physical Properties

PropertyThis compound (No)Ytterbium (Yb)Reference(s)
Atomic Number10270[6]
Electron Configuration[Rn] 5f¹⁴ 7s²[Xe] 4f¹⁴ 6s²[6],[10]
First Ionization Energy6.62621(5) eV6.25416 eV[11]
Second Ionization Energy~1250 kJ/mol12.179 eV[11],[10]
Third Ionization Energy~2490 kJ/mol25.05 eV[11],[10]
Standard Electrode Potential (V)No²⁺/No⁰: -1.6 V (vs. SHE)Yb²⁺/Yb⁰: -2.8 V (vs. SHE)[12]
Common Oxidation States+2 , +3+2, +3 [7],[10]
Melting Point827 °C (predicted)824 °C[7],[10]

Table 2: Known Isotopes of this compound

IsotopeHalf-lifeDecay Mode(s)Reference(s)
²⁵³No1.62 minα, EC[13]
²⁵⁴No51 sα, EC[13]
²⁵⁵No3.1 minα, EC[13]
²⁵⁹No58 minα, EC, SF[13]

Experimental Methodologies for Studying this compound's Chemistry

The study of this compound is exceptionally challenging due to its high radioactivity and the need for atom-at-a-time production at particle accelerators.[7] Sophisticated and rapid chemical separation techniques are essential.

Production and Isolation of this compound Isotopes

This compound isotopes are typically produced in heavy-ion fusion-evaporation reactions. A common method for producing the chemically useful ²⁵⁵No isotope (t₁/₂ = 3.1 min) involves the bombardment of a californium-249 target with carbon-12 ions.[13]

Reaction: ²⁴⁹Cf (¹²C, 4n) ²⁵⁵No

Following production, the this compound atoms recoil from the target and are typically stopped in a gas-filled chamber. They are then transported via a gas jet to the chemical separation apparatus.

Cation-Exchange Chromatography

This technique is crucial for confirming the stable divalent character of this compound in aqueous solution.

Principle: Cation-exchange chromatography separates ions based on their affinity for a solid ion-exchange resin.[14] Ions with a higher positive charge and smaller hydrated ionic radius generally bind more strongly to the negatively charged resin.

Experimental Protocol:

  • Column Preparation: A small glass column is packed with a cation-exchange resin (e.g., Dowex 50). The column is pre-conditioned with a suitable eluting agent, such as an alpha-hydroxyisobutyrate solution.

  • Sample Loading: The this compound atoms, carried by the gas jet, are dissolved in a dilute acid and loaded onto the top of the column.

  • Elution: The column is eluted with a complexing agent solution. The eluate is collected in fractions over time.

  • Detection: The collected fractions are evaporated on metal foils, and the alpha decay of this compound is measured using silicon surface-barrier detectors.

Expected Results: this compound has been observed to elute between strontium (Sr²⁺) and calcium (Ca²⁺), confirming its divalent nature and similarity to the alkaline earth metals.[6] In contrast, trivalent actinides elute much later under the same conditions.

Solvent Extraction

Solvent extraction is another powerful technique for studying the complexation chemistry of this compound.

Principle: This method relies on the partitioning of a metal ion between two immiscible liquid phases, typically an aqueous phase and an organic phase containing a chelating agent.[15] The distribution of the metal ion between the two phases provides information about the stability of the formed complex.

Experimental Protocol:

  • Phase Preparation: An aqueous solution containing the this compound ions at a specific pH and ionic strength is prepared. An organic solvent (e.g., MIBK) containing a chelating agent (e.g., thenoyltrifluoroacetone - TTA) is also prepared.

  • Extraction: The aqueous and organic phases are vigorously mixed for a set period to allow for complex formation and phase transfer.

  • Phase Separation: The two phases are separated by centrifugation.

  • Analysis: Aliquots of both the aqueous and organic phases are taken for radiometric analysis to determine the distribution of this compound.

Expected Results: Studies on the complexation of this compound with various carboxylate ions have shown that its complexing ability is generally between that of calcium and strontium, being more similar to strontium.[16]

The following diagram illustrates a typical experimental workflow for the chemical study of this compound.

NobeliumWorkflow Experimental Workflow for this compound Chemistry cluster_production Isotope Production cluster_separation Chemical Separation and Analysis Target Californium-249 Target Reaction ²⁴⁹Cf(¹²C, 4n)²⁵⁵No Target->Reaction IonBeam Carbon-12 Ion Beam IonBeam->Target Accelerator Particle Accelerator Accelerator->IonBeam GasJet Gas Jet Transport Reaction->GasJet Dissolution Dissolution in Aqueous Solution GasJet->Dissolution Chromatography Cation-Exchange Chromatography Dissolution->Chromatography SolventExtraction Solvent Extraction Dissolution->SolventExtraction Detection Alpha Spectroscopy Chromatography->Detection SolventExtraction->Detection

Caption: Workflow for producing this compound and studying its chemical properties using separation techniques.

Conclusion

Relativistic effects play a dominant role in shaping the chemical behavior of this compound, leading to a pronounced stability of the +2 oxidation state, a feature that sets it apart from other actinides. This unique characteristic results in a chemical analogy to the alkaline earth metals. The experimental investigation of this compound, though challenging, provides crucial benchmarks for theoretical models of heavy element chemistry and enhances our understanding of the periodic table's limits. The methodologies and data presented in this guide offer a comprehensive overview for researchers in the fields of nuclear chemistry, radiopharmaceutical development, and theoretical chemistry. Further studies, particularly on the redox chemistry and organometallic compounds of this compound, will continue to refine our understanding of the interplay between relativity and chemical properties at the upper end of the periodic table.

References

Methodological & Application

Application Notes and Protocols for the Production of Nobelium in a Particle Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobelium (No), a synthetic transuranium element with atomic number 102, is exclusively produced in particle accelerators through heavy-ion fusion-evaporation reactions.[1] Its production is a complex process requiring specialized equipment and expertise. These application notes provide a detailed overview of the techniques and protocols for the synthesis of this compound isotopes, intended to guide researchers in the field of heavy element research. The most commonly studied isotope, ²⁵⁵No, is a focal point of these protocols due to its relatively larger production scale.[1]

Production Reactions and Quantitative Data

The synthesis of this compound isotopes is achieved by bombarding actinide targets with accelerated light ions. The choice of projectile and target nuclei, as well as the beam energy, determines the specific this compound isotope produced.

Table 1: Key Production Reactions for this compound Isotopes

Target IsotopeProjectile IsotopeReactionProduced this compound IsotopeHalf-life
Californium-249Carbon-12²⁴⁹Cf(¹²C,4n)²⁵⁷No25 s
Curium-248Carbon-12²⁴⁸Cm(¹²C,5n)²⁵⁵No3.1 min
Californium-249 Carbon-12 ²⁴⁹Cf(¹²C,4n) ²⁵⁵No 3.1 min
Curium-246Carbon-12²⁴⁶Cm(¹²C,4n)²⁵⁴No55 s
Curium-244Carbon-13²⁴⁴Cm(¹³C,xn)Various-
Lead-208Calcium-48²⁰⁸Pb(⁴⁸Ca,2n)²⁵⁴No55 s
Uranium-238Neon-22²³⁸U(²²Ne,6n)²⁵⁴No55 s

Data compiled from multiple sources.[1][2]

Table 2: Experimental Parameters for the Production of ²⁵⁵No

ParameterValue
Reaction ²⁴⁹Cf(¹²C,4n)²⁵⁵No
Target MaterialCalifornium-249 (as Cf₂O₃)
Target Thickness350 µg/cm²
Backing FoilBeryllium (~1.5-2.5 mg/cm²)
ProjectileCarbon-12 ions
Beam Energy73 MeV
Beam Intensity~3 x 10¹² particles/second
Estimated Yield~1200 atoms per 10 minutes

This data is based on a specific experimental setup and can be considered a representative example.[1]

Experimental Workflow for this compound Production

The production and identification of this compound involves a multi-stage process, from target preparation to the detection of the synthesized atoms.

Nobelium_Production_Workflow cluster_Target Target Preparation cluster_Accelerator Particle Acceleration cluster_Reaction Nuclear Reaction cluster_Separation Separation and Transport cluster_Detection Detection and Identification Target_Prep Actinide Target (e.g., ²⁴⁹Cf on Be foil) Rotating_Wheel Rotating Target Wheel Target_Prep->Rotating_Wheel Mounted for heat dissipation Reaction_Chamber Reaction Chamber (High Vacuum) Rotating_Wheel->Reaction_Chamber Ion_Source Ion Source (e.g., for ¹²C) Accelerator Particle Accelerator (Cyclotron or LINAC) Ion_Source->Accelerator Accelerator->Reaction_Chamber Accelerated Ion Beam Gas_Jet Gas-Jet Transport System (He/Ar) Reaction_Chamber->Gas_Jet Recoiling No atoms Separator Kinematic Separator (e.g., BGS, SHELS) Gas_Jet->Separator Transported for in-flight separation Detector Silicon Detector Array Separator->Detector Implantation of This compound ions Alpha_Spec Alpha Spectroscopy System Detector->Alpha_Spec Detection of alpha decay events

Caption: A generalized workflow for the production and identification of this compound in a particle accelerator.

Detailed Experimental Protocols

Target Preparation

A critical component of this compound synthesis is the preparation of a stable and durable target capable of withstanding the intense ion beam.

  • Material: For the production of ²⁵⁵No, Californium-249 is commonly used. This is typically in the form of californium oxide (Cf₂O₃) due to its higher stability.

  • Deposition: The target material is deposited onto a thin, heat-resistant backing foil, often made of beryllium, aluminum, or titanium. The thickness of this foil is crucial to minimize energy loss of the incoming beam and the recoiling products.

  • Target Wheel: To dissipate the significant heat generated by the high-intensity ion beam, the target is mounted on a rotating wheel assembly.[3] This rotation ensures that the beam does not dwell on a single point of the target for an extended period, preventing target degradation.

Particle Acceleration and Bombardment

The projectile ions are generated, accelerated, and directed onto the target to induce the fusion reaction.

  • Ion Source: A suitable ion source is used to generate the desired projectile ions (e.g., ¹²C).

  • Accelerator: A particle accelerator, such as a cyclotron or a heavy-ion linear accelerator (HILAC), is used to accelerate the ions to the required energy.[4] For the ²⁴⁹Cf(¹²C,4n)²⁵⁵No reaction, a beam energy of approximately 73 MeV is utilized.[1]

  • Beam Transport and Focusing: A series of magnets is used to transport and focus the ion beam onto the target located in the reaction chamber. The beam intensity is a critical parameter that influences the production rate.

Separation of this compound Atoms

The products of the nuclear reaction, including the desired this compound isotopes, are physically separated from the unreacted beam particles and other byproducts.

  • Recoil Separation: The newly formed this compound atoms recoil out of the target with a momentum imparted by the projectile. This recoil momentum is utilized to separate them from the target material.[1]

  • Gas-Jet Transport System: The recoiling this compound atoms are thermalized in a gas-filled chamber (typically helium or argon) and then transported by a continuous gas flow through a capillary to the separation and detection systems.[1]

  • Kinematic Separator: For in-flight separation, a kinematic separator such as the Berkeley Gas-filled Separator (BGS) or the Separator for Heavy Element Spectroscopy (SHELS) is employed.[5][6] These devices use a combination of magnetic and electric fields to separate the reaction products based on their mass-to-charge ratio and velocity, effectively filtering out the primary beam and other unwanted particles.

Detection and Identification

The separated this compound atoms are implanted into a detector, and their characteristic radioactive decay is measured for identification.

  • Detector System: The separated this compound ions are implanted into a position-sensitive silicon detector array located at the focal plane of the separator.

  • Alpha Spectroscopy: this compound isotopes are identified by their characteristic alpha decay energies and half-lives.[7] The silicon detector measures the energy of the emitted alpha particles. The system must be operated under high vacuum to prevent energy loss of the alpha particles before they reach the detector.[8]

  • Data Acquisition: The energy and time of each decay event are recorded. By correlating the implantation of a this compound ion with its subsequent alpha decay and the decays of its daughter and granddaughter nuclei, a definitive identification of the this compound isotope can be made.

Logical Relationship of Key Components

The successful synthesis and identification of this compound rely on the precise interplay of several key instrumental components.

Nobelium_Components Accelerator Particle Accelerator Target Rotating Target (e.g., ²⁴⁹Cf) Accelerator->Target Provides high-energy ion beam Separator Kinematic Separator (e.g., BGS) Target->Separator Recoiling this compound atoms produced Detector Silicon Detector Array Separator->Detector Isolates and implants This compound ions Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition Records decay events (energy, time) Data_Acquisition->Detector Identifies isotopes based on decay chains

Caption: The logical interplay of major components in a this compound production experiment.

Conclusion

The production of this compound is a challenging endeavor at the forefront of nuclear science. It requires a sophisticated understanding of nuclear physics and the availability of specialized, high-performance equipment. The protocols outlined in these application notes provide a foundational understanding of the methodologies employed in the synthesis and identification of this compound isotopes. Continued advancements in accelerator technology, targetry, and detection systems will be crucial for future explorations into the properties of this compound and other superheavy elements.

References

Unveiling the Fleeting Chemistry of Nobelium: Application Notes and Protocols for Atom-at-a-Time Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setups and protocols for investigating the chemical properties of nobelium (No), the 102nd element of the periodic table. Due to its extreme radioactivity and short half-life, studies on this compound are confined to the "atom-at-a-time" scale, demanding highly specialized and rapid experimental techniques. These application notes summarize the key methodologies for the production, separation, and characterization of this elusive actinide.

Production of this compound Isotopes

The synthesis of this compound is exclusively achieved through heavy-ion fusion reactions in particle accelerators. The choice of target and projectile nuclei, as well as the beam energy, is critical for maximizing the production cross-section of the desired this compound isotope. The most commonly used isotope for chemical studies is ²⁵⁵No, owing to its relatively longer half-life of 3.1 minutes and accessible production routes. The most stable isotope, ²⁵⁹No, has a half-life of 58 minutes.[1][2]

Experimental Protocol: Production of ²⁵⁵No

A common method for producing ²⁵⁵No involves the bombardment of a californium-249 target with a carbon-12 beam.[1]

  • Target: A thin layer of ²⁴⁹Cf (typically in the form of Cf₂O₃) electrodeposited onto a backing foil (e.g., beryllium or titanium).

  • Projectile: ¹²C ions accelerated to a specific energy.

  • Reaction: ²⁴⁹Cf (¹²C, 4n) ²⁵⁵No

  • Beam Energy: The energy of the ¹²C beam is optimized to maximize the cross-section for the 4n evaporation channel.

  • Collection: The produced this compound atoms, recoiling from the target, are typically thermalized in a gas-filled chamber (e.g., helium) and transported via a gas jet to the subsequent separation and detection apparatus.

Table 1: Selected Nuclear Reactions for the Production of this compound Isotopes

Target IsotopeProjectile IsotopeReactionProduct IsotopeHalf-life
²⁴⁹Cf¹²C²⁴⁹Cf(¹²C,4n)²⁵⁵No²⁵⁵No3.1 min
²⁴⁸Cm¹²C²⁴⁸Cm(¹²C,5n)²⁵⁵No²⁵⁵No3.1 min
²⁴⁶Cm¹²C²⁴⁶Cm(¹²C,4n)²⁵⁴No²⁵⁴No55 s
²³⁸U²²Ne²³⁸U(²²Ne,6n)²⁵⁴No²⁵⁴No55 s
²⁴⁸Cm¹⁸O²⁴⁸Cm(¹⁸O,α3n)²⁵⁹No²⁵⁹No58 min

Aqueous Phase Chemistry: Separation and Characterization

A key feature of this compound's chemistry is its stable divalent oxidation state (No²⁺) in aqueous solution, which is unique among the actinides that predominantly exhibit a trivalent state.[3] This distinct behavior is the cornerstone of its separation from other trivalent actinides.

Cation-Exchange Chromatography

Cation-exchange chromatography is a robust method for separating No²⁺ from other trivalent actinides. This compound's lower charge results in weaker interactions with the cation-exchange resin, leading to its earlier elution compared to trivalent actinides like fermium (Fm³⁺) and mendelevium (Md³⁺).

Experimental Protocol: Cation-Exchange Separation of this compound

  • Column Preparation: A small glass column is packed with a cation-exchange resin (e.g., Aminex A6 or Dowex 50W-X8).

  • Sample Loading: The this compound atoms, collected from the production target, are dissolved in a dilute acid and loaded onto the column.

  • Elution: The column is eluted with a complexing agent, typically α-hydroxyisobutyric acid (α-HIB). The concentration and pH of the eluent are critical parameters that influence the separation.

  • Fraction Collection: The eluate is collected in small fractions, and the radioactivity of each fraction is measured to determine the elution position of this compound and other elements.

Table 2: Typical Elution Parameters for this compound Separation

ParameterValue
ResinAminex A6
Eluentα-hydroxyisobutyric acid (α-HIB)
Eluent ConcentrationVaries, typically in the range of 0.1 M
pHVaries, typically around 4-5
TemperatureOften performed at elevated temperatures (e.g., 80°C)
Elution OrderNo²⁺ elutes before trivalent actinides (e.g., Fm³⁺, Md³⁺)

Experimental_Workflow_Cation_Exchange cluster_production Isotope Production cluster_collection Collection & Dissolution cluster_separation Cation-Exchange Chromatography cluster_detection Detection Target 249Cf Target Production 249Cf(12C,4n)255No Target->Production Projectile 12C Beam Projectile->Production GasCell Gas-filled Recoil Chamber Production->GasCell Recoiling 255No Dissolution Dissolution in Dilute Acid GasCell->Dissolution Column Cation-Exchange Column (e.g., Aminex A6) Dissolution->Column Sample Loading Elution Elution with α-HIB Column->Elution Fractionation Fraction Collection Elution->Fractionation AlphaSpec Alpha Spectroscopy Fractionation->AlphaSpec Radioactivity Measurement

Solvent Extraction

Solvent extraction provides another avenue for separating this compound based on its divalent nature. Using an organic extractant like bis-(2-ethylhexyl)phosphoric acid (HDEHP), No²⁺ can be selectively separated from trivalent actinides.

Experimental Protocol: Solvent Extraction of this compound

  • Aqueous Phase Preparation: this compound atoms are dissolved in a dilute acid solution (e.g., HCl).

  • Organic Phase Preparation: An organic solvent (e.g., toluene) containing a specific concentration of the extractant (e.g., HDEHP) is prepared.

  • Phase Contact: The aqueous and organic phases are vigorously mixed for a defined period to allow for the transfer of ions between the phases.

  • Phase Separation: The two phases are separated by centrifugation.

  • Analysis: The radioactivity in both the aqueous and organic phases is measured to determine the distribution coefficient (Kd) of this compound.

Table 3: Solvent Extraction Data for No²⁺

Aqueous PhaseOrganic PhaseDistribution Coefficient (Kd) of No²⁺
0.1 M HCl0.1 M HDEHP in tolueneLow (remains in aqueous phase)
1.0 M HCl0.1 M HDEHP in tolueneLow (remains in aqueous phase)

Note: Under these conditions, trivalent actinides are efficiently extracted into the organic phase.

Gas Phase Chemistry: Volatility Studies

The study of the volatility of this compound compounds provides insights into their chemical bonding and electronic structure. Gas-phase chromatography, particularly thermochromatography, is employed to investigate the formation and properties of volatile this compound species, such as its halides.

Experimental Protocol: Gas-Phase Thermochromatography of this compound Chloride

  • Production and Transport: this compound isotopes are produced and transported via a gas jet to a reaction oven.

  • Halogenation: In the oven, the this compound atoms react with a chlorinating gas (e.g., HCl or a mixture of reactive gases) at high temperatures to form volatile chloride compounds.

  • Chromatographic Separation: The volatile chlorides are then carried by an inert gas (e.g., helium) through a chromatography column (often a quartz tube) with a negative temperature gradient.

  • Deposition and Detection: The less volatile compounds deposit at higher temperatures, while more volatile compounds travel further down the column to cooler regions. The position of the deposited this compound atoms is determined by detecting their radioactive decay.

Gas_Phase_Chromatography cluster_production Production cluster_transport Transport & Reaction cluster_separation Thermochromatography cluster_detection Detection Production 255No Production GasJet Gas Jet Transport Production->GasJet ReactionOven Reaction Oven (+ Chlorinating Gas) GasJet->ReactionOven Formation of NoClx ThermoColumn Thermochromatography Column (Temperature Gradient) ReactionOven->ThermoColumn Deposition Deposition Zone ThermoColumn->Deposition Separation by Volatility Detectors Alpha Detectors Deposition->Detectors

Advanced Techniques: Direct Mass Measurement of this compound Molecules

Recent advancements have enabled the direct identification of molecules containing this compound using a mass spectrometer setup. This technique, employed at the Berkeley Gas-filled Separator (BGS) coupled with the FIONA (For the Identification Of Nuclide A) mass analyzer, allows for the unambiguous determination of the mass-to-charge ratio of molecular ions.

Experimental Setup: BGS + FIONA

  • Production and Separation: this compound ions are produced in a nuclear reaction and separated from the primary beam and other reaction products using the BGS.

  • Molecule Formation: The separated this compound ions are then introduced into a gas cell where they can react with trace amounts of gases (e.g., oxygen, nitrogen) to form molecular ions.

  • Mass Analysis: The resulting molecular ions are transported to the FIONA mass spectrometer, where their mass-to-charge ratio is precisely measured, allowing for their direct identification.

This powerful technique opens new avenues for exploring the coordination chemistry of this compound and other superheavy elements.

Detection

Due to the "atom-at-a-time" nature of these experiments, detection methods must be extremely sensitive. The primary method for identifying this compound is through the detection of its characteristic alpha decay.

  • Alpha Spectroscopy: Silicon detectors are used to measure the energy of the alpha particles emitted during the decay of this compound isotopes. The specific alpha energies and the half-life of the decay are used to identify the nuclide.

  • Genetic Correlations: The identification of a this compound isotope can be further confirmed by observing the decay of its known daughter nuclide. For example, the alpha decay of ²⁵⁵No produces ²⁵¹Fm, which has a distinct alpha decay signature.

Conclusion

The study of this compound chemistry pushes the boundaries of experimental science. The protocols and techniques outlined in these application notes highlight the innovative approaches required to probe the properties of this short-lived, synthetic element. By understanding the chemical behavior of this compound, scientists can test and refine theoretical models of atomic and nuclear structure, providing crucial insights into the behavior of matter at the extremes of the periodic table.

References

Application Notes and Protocols for Atom-at-a-Time Chemical Studies of Nobelium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobelium (No), a synthetic actinide element with atomic number 102, presents a unique case in the periodic table.[1] Its chemical properties, particularly its unexpectedly stable divalent state (No²⁺) in aqueous solutions, challenge the trends observed in other actinides, which predominantly exhibit a trivalent state.[2][3] The study of this compound is confined to "atom-at-a-time" experiments due to its short-lived isotopes and the minuscule production rates, typically on the order of a few atoms per second or even less.[4] These studies are crucial for understanding the influence of relativistic effects on the electronic structure and chemical behavior of the heaviest elements.[5]

These application notes provide an overview of the key experimental techniques used to investigate the chemical properties of this compound at the single-atom level. Detailed protocols for ion-exchange chromatography, solvent extraction, and gas-phase chromatography are presented, along with tables of available quantitative data to facilitate experimental design and interpretation.

Production of this compound Isotopes for Chemical Studies

The most commonly used isotope for chemical studies is ²⁵⁵No, owing to its relatively long half-life of 3.1 minutes and larger production cross-section.[6] It is typically produced via the nuclear fusion reaction of a Californium-249 target with a Carbon-12 beam in a particle accelerator.[6]

Typical Reaction:

²⁴⁹Cf + ¹²C → ²⁵⁵No + 6n

Following production, the this compound atoms must be rapidly separated from the target material and other reaction byproducts. This is achieved using gas-jet transport systems, where the recoil products are stopped in a carrier gas (e.g., helium) containing aerosols (e.g., KCl) and transported through a capillary to the chemical separation apparatus.

Experimental Protocols

Cation-Exchange Chromatography

Cation-exchange chromatography is a cornerstone technique for studying the ionic properties of this compound. The separation is based on the differential elution of ions from a cation-exchange resin using a complexing agent as the eluent. The elution position of this compound relative to other elements provides insights into its ionic radius and complexation behavior.

Protocol for Separation of No²⁺ from Trivalent Actinides

This protocol utilizes α-hydroxyisobutyrate (α-HIB) as the eluent, a common choice for separating actinides.

  • Resin: Aminex A5 or a similar strong cation-exchange resin.

  • Column Dimensions: Approximately 2 mm inner diameter x 60 mm length.

  • Eluent: 0.1 M α-hydroxyisobutyrate (α-HIB) solution, with pH adjusted using ammonium hydroxide.

  • Flow Rate: Approximately 1 drop every 5 seconds.

  • Temperature: Ambient temperature.

Procedure:

  • Column Preparation: Equilibrate the cation-exchange column with the α-HIB eluent.

  • Sample Loading: The this compound atoms, transported from the target chamber via a gas-jet system, are collected on a foil and dissolved in a small volume of dilute acid (e.g., 0.1 M HCl). This solution is then loaded onto the top of the column.

  • Elution: Elute the column with the α-HIB solution.

  • Fraction Collection: Collect eluent drops sequentially on individual counting discs.

  • Detection: Analyze the counting discs for the characteristic alpha decay of the this compound isotope (e.g., ²⁵⁵No). The elution position is determined by the drop number corresponding to the highest activity.

Expected Results:

This compound, in its stable +2 oxidation state, elutes significantly earlier than the trivalent actinides (e.g., Md³⁺, Fm³⁺) and lanthanides. Its elution position is typically observed to be between that of Ca²⁺ and Sr²⁺.[2]

Solvent Extraction (Liquid-Liquid Extraction)

Solvent extraction provides a rapid method for studying the chemical behavior of this compound by partitioning it between two immiscible liquid phases: an aqueous phase and an organic phase containing a complexing agent. The distribution of this compound between the two phases is quantified by the distribution coefficient (Kd).

Protocol for Extraction of this compound with HDEHP

This protocol uses bis(2-ethylhexyl) phosphoric acid (HDEHP), a common extractant for separating actinides and lanthanides.

  • Aqueous Phase: Dilute acid solution (e.g., 0.1 M HCl or HNO₃).

  • Organic Phase: 0.5 M HDEHP in an organic solvent such as toluene or kerosene.

  • Phase Ratio (Aqueous:Organic): 1:1.

Procedure:

  • Sample Preparation: The this compound atoms are collected and dissolved in the aqueous phase.

  • Extraction: Equal volumes of the aqueous and organic phases are vigorously mixed for a sufficient time (e.g., 1-3 minutes) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve a clean separation of the aqueous and organic phases.

  • Aliquoting and Measurement: Aliquots of both the aqueous and organic phases are taken, evaporated on counting discs, and analyzed for the alpha activity of the this compound isotope.

  • Calculation of Distribution Coefficient (Kd): Kd = (Activity per unit volume in the organic phase) / (Activity per unit volume in the aqueous phase)

Expected Results:

Due to its preference for the +2 oxidation state, this compound exhibits extraction behavior that is distinct from the trivalent actinides. The Kd values for this compound will differ significantly from those of trivalent actinides under the same conditions.

Gas-Phase Chromatography (Thermochromatography)

Gas-phase chromatography is employed to investigate the volatility of this compound compounds, typically chlorides. In this technique, volatile compounds are transported through a column with a temperature gradient, and their deposition temperature is measured.

Protocol for Thermochromatography of this compound Chlorides

  • Chromatography Column: A quartz tube with a negative temperature gradient (e.g., from 600°C to 50°C).

  • Carrier Gas: Helium or a mixture of helium and a reactive gas.

  • Chlorinating Agent: A source of chlorine, such as HCl gas or vapor from a solid chloride compound, is introduced into the system.

Procedure:

  • Production and Transport: this compound atoms are produced and transported to the chromatography setup via a gas-jet system.

  • Chlorination: The this compound atoms react with the chlorinating agent at a high temperature to form volatile chloride species (e.g., NoCl₂, NoOCl).

  • Chromatographic Separation: The volatile chlorides are carried through the quartz column by the carrier gas. As they travel along the temperature gradient, they deposit on the column wall at a temperature corresponding to their volatility.

  • Detection: The deposition position is determined by moving a series of detectors along the column or by using an array of detectors to measure the alpha decay of the deposited this compound atoms. The temperature at the deposition peak provides a measure of the volatility of the this compound chloride.

Expected Results:

The deposition temperature of this compound chloride provides information about its volatility compared to the chlorides of other elements studied under the same conditions.

Data Presentation

Table 1: Elution Behavior of this compound in Cation-Exchange Chromatography

Eluent SystemResin TypeElution Position of No²⁺Reference Elements and their Elution Positions
α-hydroxyisobutyrate (α-HIB)Strong Cation ExchangerBetween Ca²⁺ and Sr²⁺Trivalent Actinides (e.g., Fm³⁺, Md³⁺) elute much later.

Table 2: Solvent Extraction Data for this compound

Extractant SystemAqueous PhaseOrganic PhaseDistribution Coefficient (Kd) of this compoundNotes
HDEHPDilute HCl/HNO₃HDEHP in Toluene/KeroseneVaries with acid and extractant concentration.Kd for No²⁺ is significantly different from trivalent actinides.

Mandatory Visualization

Experimental_Workflow_for_Nobelium_Chemistry cluster_Production Isotope Production and Transport cluster_Separation Chemical Separation and Analysis Target 249Cf Target Reaction Nuclear Fusion 249Cf(12C, 6n)255No Target->Reaction Accelerator 12C Beam (Particle Accelerator) Accelerator->Target GasJet Gas-Jet Transport (He + KCl aerosols) Reaction->GasJet Collection Collection of No atoms GasJet->Collection IonExchange Cation-Exchange Chromatography Collection->IonExchange SolventExtraction Solvent Extraction Collection->SolventExtraction GasChromatography Gas-Phase Chromatography Collection->GasChromatography Detector Alpha Detector IonExchange->Detector SolventExtraction->Detector GasChromatography->Detector

Figure 1: General experimental workflow for atom-at-a-time chemical studies of this compound.

Cation_Exchange_Chromatography cluster_Column_Setup Column Setup cluster_Procedure Experimental Procedure cluster_Results Expected Elution Profile Column Cation-Exchange Column (e.g., Aminex A5) Equilibration Equilibrate with α-HIB Eluent Column->Equilibration Sample_Loading Load No Sample (in dilute acid) Elution Elute with α-HIB Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Detection Alpha Spectroscopy of Fractions Fraction_Collection->Detection Elution_Order Early Elution (No2+) < Late Elution (Trivalent Actinides) Detection->Elution_Order

Figure 2: Workflow for cation-exchange chromatography of this compound.

Solvent_Extraction cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Data Analysis Aqueous_Phase Aqueous Phase (Dilute Acid + No atoms) Mixing Vigorous Mixing Aqueous_Phase->Mixing Organic_Phase Organic Phase (HDEHP in Toluene) Organic_Phase->Mixing Centrifugation Phase Separation (Centrifugation) Mixing->Centrifugation Aliquoting Aliquoting of Phases Centrifugation->Aliquoting Measurement Alpha Counting of Aliquots Aliquoting->Measurement Kd_Calculation Calculate Distribution Coefficient (Kd) Measurement->Kd_Calculation

Figure 3: Workflow for solvent extraction of this compound.

References

Application Notes and Protocols for Nobelium Synthesis via Heavy Ion Bombardment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobelium (No), a synthetic transuranic element with atomic number 102, is exclusively produced in particle accelerators through heavy ion bombardment of actinide targets.[1][2][3] Its synthesis is a critical area of research in nuclear physics, offering insights into the properties of superheavy elements and the limits of nuclear stability.[4][5] Due to its short half-life, with the most stable isotope, ²⁵⁹No, having a half-life of 58 minutes, its study requires rapid and efficient production and detection methods.[6][7][8] The most commonly utilized isotope for chemical studies, ²⁵⁵No, has an even shorter half-life of 3.1 minutes but can be produced on a larger scale.[3]

These application notes provide a detailed overview of the methodologies and protocols for the synthesis of this compound isotopes using heavy ion fusion reactions, with a focus on the production of ²⁵⁵No and ²⁵⁹No.

Principle of this compound Synthesis

The synthesis of this compound is achieved through "hot fusion" reactions, where a heavy actinide target is bombarded with a light to medium-mass ion beam.[4][9] This process forms a highly excited compound nucleus that subsequently "cools" by evaporating neutrons, resulting in a this compound isotope. The general form of these reactions can be represented as:

Target + Projectile → Compound Nucleus* → this compound Isotope + x neutrons

The success of these experiments hinges on the precise control of beam energy, the quality of the target, and the efficiency of the separation and detection systems.[10]

Data Presentation

Table 1: Properties of Key this compound Isotopes
IsotopeHalf-lifePrimary Decay ModesDecay Energy (α)Daughter Isotope(s)
²⁵³No1.6 minutesα (55%), β⁺ (45%)-²⁴⁹Fm, ²⁵³Md
²⁵⁴No51 secondsα (90%), β⁺ (10%)-²⁵⁰Fm, ²⁵⁴Md
²⁵⁵No3.1 minutesα (61%), β⁺ (39%)8.442 MeV²⁵¹Fm, ²⁵⁵Md[11][12]
²⁵⁷No25 secondsα (99%), β⁺ (1%)-²⁵³Fm, ²⁵⁷Md
²⁵⁹No58 minutesα (75%), EC (25%), SF (<10%)~7.5 MeV²⁵⁵Fm, ²⁵⁹Md[2][6][13]
Table 2: Heavy Ion Bombardment Reactions for this compound Synthesis
Target IsotopeProjectile IsotopeReactionProduct IsotopeProjectile EnergyProduction Cross-Section
²⁴⁹Cf¹²C²⁴⁹Cf(¹²C, 4n)²⁵⁷No~73 MeV-
²⁴⁹Cf¹²C²⁴⁹Cf(¹²C, 4n)²⁵⁵No73 MeV[14]Yields ~1200 atoms/10 min*
²⁴⁸Cm¹²C²⁴⁸Cm(¹²C, 5n)²⁵⁵No--
²⁴⁶Cm¹²C²⁴⁶Cm(¹²C, 4n)²⁵⁴No--
²⁴⁸Cm¹³C²⁴⁸Cm(¹³C, 2n)²⁵⁹No--
²³⁸U²²Ne²³⁸U(²²Ne, 4n)²⁵⁶No--
²⁰⁴Pb⁴⁸Ca²⁰⁴Pb(⁴⁸Ca, 3n)²⁴⁹No225.4 MeV0.47 nb

*Based on a beam intensity of 3x10¹² ions/second and a target thickness of 350 µg/cm².[3]

Experimental Protocols

The synthesis and identification of this compound isotopes is a multi-stage process requiring specialized equipment and meticulous execution.

Target Preparation

High-quality actinide targets are crucial for successful synthesis experiments. The targets must be thin, uniform, and able to withstand the intense heat generated by the heavy ion beam.

  • Method: Molecular plating is a common technique for producing actinide targets.[15] This involves the electrodeposition of the actinide material from an organic solvent onto a thin, durable backing foil.

  • Protocol:

    • Prepare a solution of the actinide isotope (e.g., ²⁴⁹Cf) in an isopropanol/HNO₃ mixture.

    • Use a thin titanium foil (~2 µm) as the cathode in an electrophoresis cell. A platinum ring often serves as the anode.

    • Apply a voltage of several hundred volts to the cell to deposit the actinide material onto the titanium backing.

    • Monitor the deposition process using alpha spectroscopy of the supernatant to ensure high yield.

    • The final target thickness should be in the range of 0.4-0.8 mg/cm².[15]

    • For high-intensity beams, multiple "banana-shaped" targets are mounted on a rotating wheel to dissipate heat and prolong target lifetime.[16]

Heavy Ion Acceleration and Bombardment

A heavy ion accelerator, such as a cyclotron or a linear accelerator, is used to accelerate the projectile ions to the required energy for the fusion reaction.

  • Protocol:

    • Generate a beam of the desired projectile ions (e.g., ¹²C).

    • Accelerate the ions to the optimal energy for the specific reaction (e.g., 73 MeV for the ²⁴⁹Cf(¹²C, 4n)²⁵⁵No reaction).[14]

    • Focus and direct the ion beam onto the rotating actinide target. The beam intensity is typically on the order of 10¹² to 10¹³ particles per second.[3]

In-Flight Separation of this compound Products

The products of the fusion reaction, including the desired this compound isotopes, recoil out of the target with the momentum of the incoming beam. An in-flight recoil separator is used to separate these products from the much more intense primary beam and other unwanted reaction products.[5][10] Gas-filled recoil separators are commonly used for superheavy element research.[1][17][18][19][20]

  • Principle: The separator uses a combination of magnetic and electric fields to guide the reaction products. The chamber is filled with a low-pressure gas (e.g., helium), which helps to average out the charge states of the recoiling ions, simplifying their trajectory through the magnetic fields. The separation is based on the different magnetic rigidities of the this compound recoils compared to the primary beam particles.

  • Protocol:

    • The recoiling this compound nuclei, along with other reaction products, enter the gas-filled separator.

    • A series of quadrupole magnets focuses the recoils, while a dipole magnet deflects them away from the primary beam path.

    • The magnetic fields are precisely tuned to guide the this compound isotopes to the focal plane of the separator, where the detection system is located.

Detection and Identification

At the focal plane of the separator, the this compound isotopes are implanted into a sensitive detector array. Identification is achieved by correlating the implantation event with the subsequent characteristic alpha decay chain of the isotope.

  • Method: A double-sided silicon strip detector (DSSD) is typically used.[21]

  • Protocol:

    • A recoiling this compound nucleus passes through a time-of-flight detector and is then implanted into the DSSD.

    • The DSSD records the position, time, and energy of the implantation event.

    • The implanted nucleus will then undergo radioactive decay. The DSSD also detects the subsequent alpha particles emitted during this decay, recording their energy, position, and time.

    • By correlating the position and time of the alpha decays with the initial implantation event, a "genetic" decay chain can be established.

    • The measured alpha energies and the half-life calculated from the decay times provide a unique signature for the identification of the specific this compound isotope.

Mandatory Visualizations

Experimental_Workflow cluster_accelerator Heavy Ion Accelerator cluster_target Target Chamber cluster_separator Gas-Filled Recoil Separator cluster_detection Detection System IonSource Ion Source (e.g., ¹²C) Accelerator Accelerator (Cyclotron/Linac) IonSource->Accelerator Acceleration Target Rotating Actinide Target (e.g., ²⁴⁹Cf) Accelerator->Target Heavy Ion Beam Separator Magnetic & Electric Fields (In-flight Separation) Target->Separator Recoil Products Detector Double-Sided Silicon Strip Detector (DSSD) Separator->Detector Separated this compound Ions Data Data Acquisition (Genetic Correlation) Detector->Data Signal Processing

Caption: Experimental workflow for this compound synthesis.

Decay_Chain_No255 No255 ²⁵⁵No (t½ = 3.1 min) Fm251 ²⁵¹Fm (t½ = 5.3 h) No255->Fm251 α (61%) Md255 ²⁵⁵Md (t½ = 27 min) No255->Md255 β⁺ (39%) Es251 ²⁵¹Es (t½ = 33 h) Fm251->Es251 EC

Caption: Alpha decay chain of this compound-255.

Decay_Chain_No259 No259 ²⁵⁹No (t½ = 58 min) Fm255 ²⁵⁵Fm (t½ = 20.1 h) No259->Fm255 α (75%) Md259 ²⁵⁹Md (t½ = 1.6 h) No259->Md259 EC (25%) Spontaneous_Fission Fission Products No259->Spontaneous_Fission SF (<10%) Es255 ²⁵⁵Es (t½ = 39.8 d) Fm255->Es255 α

Caption: Decay pathways of this compound-259.

References

Application Notes and Protocols for the Separation of Nobelium by Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobelium (No), element 102, is a synthetic transuranium element belonging to the actinide series.[1] Its chemistry is of considerable interest due to its unique and stable divalent oxidation state (No²⁺) in aqueous solutions, a property that distinguishes it from most other actinides which predominantly exhibit a trivalent (An³⁺) state.[1][2][3] This distinct chemical behavior is the cornerstone for the effective separation and purification of this compound from other actinides, lanthanides, and fission products using ion-exchange chromatography.

These application notes provide detailed protocols for the separation of this compound utilizing both cation and anion-exchange chromatography, leveraging its preferential divalent state. The methodologies described are crucial for fundamental chemical studies of this compound and for the isolation of this element for potential applications in research and development.

Principle of Separation

The separation of this compound by ion-exchange chromatography is primarily based on the significant difference in the charge and, consequently, the binding affinity of this compound(II) ions compared to trivalent actinides (e.g., Am³⁺, Cm³⁺, Cf³⁺) and lanthanides (Ln³⁺) on an ion-exchange resin.

  • In Cation-Exchange Chromatography: Trivalent actinides and lanthanides, with their higher positive charge, bind more strongly to the negatively charged functional groups of a cation-exchange resin. This compound, in its stable +2 state, exhibits weaker binding, similar to that of alkaline earth elements like calcium (Ca²⁺) and strontium (Sr²⁺).[3] This allows for the selective elution of No²⁺ under conditions where trivalent ions remain bound to the resin.

  • In Anion-Exchange Chromatography: The formation of anionic complexes in concentrated chloride or nitrate solutions is a common strategy for separating actinides. While trivalent actinides can form anionic complexes under specific conditions, the behavior of No²⁺ is expected to be different, allowing for a separation scheme based on differential complex formation and retention on an anion-exchange resin.

Data Presentation: Elution Behavior of this compound and Other Elements

The following table summarizes the observed elution and adsorption characteristics of this compound and other relevant elements under various ion-exchange conditions. This data is essential for designing and optimizing separation protocols.

IonChromatography TypeResinEluent/Mobile PhaseObservation
No²⁺ Cation-ExchangeDowex 50W-X8Ammonium α-hydroxyisobutyrateElutes between Ca²⁺ and Sr²⁺, well separated from trivalent actinides.[3]
No Anion-ExchangeCA08Y11.5M HClMostly eluted, with only ~2% adsorption.
No Anion-ExchangeCA08Y8M HNO₃Mostly eluted, with ~3% adsorption.
No Anion-ExchangeCA08Y4M HClMostly eluted, with ~13% adsorption.
Trivalent Actinides (Am³⁺, Cm³⁺, etc.) Cation-ExchangeDowex 50α-hydroxyisobutyric acid (α-HIB)Elute in reverse order of their atomic number.
Trivalent Lanthanides (Ln³⁺) Cation-ExchangeDowex 50α-hydroxyisobutyric acid (α-HIB)Elute in reverse order of their atomic number, similar to actinides.
Pu(IV), Np(IV), U(VI) Anion-ExchangeDowex 1x88M HNO₃Strongly retained.

Experimental Workflow

The general experimental workflow for the production and separation of this compound is depicted below. This process starts with the production of this compound isotopes in a particle accelerator, followed by rapid chemical separation to isolate the short-lived this compound atoms for detection and study.

Nobelium_Separation_Workflow cluster_production Isotope Production cluster_separation Chemical Separation cluster_analysis Analysis production Target Bombardment (e.g., ²⁴⁹Cf + ¹²C) recoil Recoil Product Collection production->recoil Nuclear Reaction dissolution Dissolution of Recoil Products recoil->dissolution chromatography Ion-Exchange Chromatography dissolution->chromatography Sample Loading fraction Fraction Collection chromatography->fraction detection Alpha Spectroscopy fraction->detection Measurement

Figure 1: Experimental workflow for this compound separation.

Experimental Protocols

The following are detailed protocols for the separation of this compound using cation and anion-exchange chromatography. These protocols are designed for a standard laboratory setting and may require optimization based on the specific experimental conditions and available equipment.

Protocol 1: Cation-Exchange Chromatography for this compound Separation

This protocol is designed to separate No²⁺ from trivalent actinides and lanthanides.

1. Materials and Reagents:

  • Cation-Exchange Resin: AG 50W-X8 or Dowex 50W-X8, 200-400 mesh, H⁺ form.

  • Column: Glass or PEEK column (e.g., 2 mm inner diameter x 50 mm length).

  • Eluents:

    • 0.5 M Hydrochloric Acid (HCl)

    • 1.0 M Hydrochloric Acid (HCl)

    • Ammonium α-hydroxyisobutyrate (α-HIB) buffer (pH 4.0 - 4.8)

  • Reagents for Sample Preparation: Concentrated HCl, deionized water.

  • Equipment: Peristaltic pump, fraction collector, alpha spectrometer.

2. Column Preparation:

  • Prepare a slurry of the cation-exchange resin in deionized water.

  • Carefully pack the column with the resin slurry to the desired bed height.

  • Wash the column with 5-10 column volumes of deionized water.

  • Equilibrate the column by passing 5-10 column volumes of 0.5 M HCl at a flow rate of approximately 0.5 mL/min.

3. Sample Preparation and Loading:

  • The this compound-containing sample, typically from the dissolution of a recoil catcher foil, should be in a dilute acid solution (e.g., 0.1 M HCl).

  • Ensure the sample volume is minimized for optimal separation.

  • Load the prepared sample onto the top of the equilibrated column.

4. Elution Procedure:

  • Elution of Trivalent Actinides and Lanthanides:

    • Begin elution with an α-HIB buffer (e.g., 0.2 M, pH 4.2). The trivalent actinides and lanthanides will elute in reverse order of their atomic number.

    • Collect fractions and monitor the radioactivity to ensure all trivalent species have been eluted.

  • Elution of this compound (No²⁺):

    • After the elution of the trivalent ions, switch the eluent to 1.0 M HCl.

    • No²⁺ will elute in this fraction.

    • Collect the this compound-containing fractions for subsequent analysis.

5. Detection:

  • Evaporate the collected fractions onto a planchet.

  • Measure the alpha-particle energy and half-life using an alpha spectrometer to identify and quantify the this compound isotopes.

Protocol 2: Anion-Exchange Chromatography for this compound Separation

This protocol can be used as a complementary method to cation-exchange, particularly for separating this compound from elements that form strong anionic complexes in concentrated HCl.

1. Materials and Reagents:

  • Anion-Exchange Resin: AG 1-X8 or Dowex 1-X8, 200-400 mesh, Cl⁻ form.

  • Column: Glass or PEEK column (e.g., 2 mm inner diameter x 50 mm length).

  • Eluents:

    • 12 M Hydrochloric Acid (HCl)

    • 8 M Nitric Acid (HNO₃)

    • 4 M Hydrochloric Acid (HCl)

    • Dilute HCl (e.g., 0.1 M)

  • Equipment: Peristaltic pump, fraction collector, alpha spectrometer.

2. Column Preparation:

  • Prepare a slurry of the anion-exchange resin in deionized water.

  • Pack the column with the resin slurry.

  • Wash the column with 5-10 column volumes of deionized water.

  • Equilibrate the column by passing 5-10 column volumes of 12 M HCl at a flow rate of approximately 0.5 mL/min.

3. Sample Preparation and Loading:

  • The sample containing this compound and other actinides should be dissolved in 12 M HCl.

  • Load the sample onto the top of the equilibrated column.

4. Elution Procedure:

  • Elution of this compound:

    • This compound, in its divalent state, is not expected to form strong chloride complexes and will likely elute in the initial 12 M HCl fraction or with a slightly lower concentration of HCl.

    • Collect the initial fractions and monitor for the characteristic alpha decay of this compound isotopes.

  • Elution of Other Actinides:

    • Actinides such as Pu(IV) and Np(IV) will be strongly retained on the resin in 12 M HCl.

    • These can be subsequently eluted by reducing the HCl concentration or by using a different eluent that disrupts the chloride complexes (e.g., dilute HCl with a reducing agent for plutonium).

5. Detection:

  • Prepare the collected fractions for alpha spectrometry as described in the cation-exchange protocol.

Logical Relationships in Elution

The following diagram illustrates the logical separation of this compound from other actinides based on their differing affinities in cation-exchange chromatography.

Elution_Logic start Sample Loaded on Cation-Exchange Column elute_trivalents Elute with α-HIB buffer start->elute_trivalents elute_divalents Elute with 1.0 M HCl elute_trivalents->elute_divalents Low Affinity (No²⁺ remains) trivalents_out Trivalent Actinides & Lanthanides Eluted elute_trivalents->trivalents_out High Affinity nobelium_out This compound (No²⁺) Eluted elute_divalents->nobelium_out end Separation Complete trivalents_out->end nobelium_out->end

Figure 2: Logical flow of cation-exchange separation.

Conclusion

The distinct preference of this compound for the +2 oxidation state in aqueous solutions provides a robust basis for its separation from other actinides and lanthanides using ion-exchange chromatography. The protocols detailed in these application notes offer a systematic approach to isolating this compound for further scientific investigation. Successful separation relies on the careful control of eluent composition and pH to exploit the differences in ionic charge and complex formation between No²⁺ and trivalent ions. These methods are fundamental to advancing our understanding of the chemical properties of the heaviest elements.

References

Application Notes and Protocols for Solvent Extraction of Nobelium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobelium (No), a synthetic transuranic element, presents a unique challenge for chemical isolation due to its production on a one-atom-at-a-time scale and its short-lived isotopes. A key characteristic of this compound is its stable divalent oxidation state (No²⁺) in aqueous solutions, which distinguishes it from the predominantly trivalent actinides (An³⁺) and lanthanides (Ln³⁺). This distinct chemical behavior is the cornerstone of its separation by solvent extraction.

This document provides detailed application notes and experimental protocols for the isolation of this compound isotopes using solvent extraction techniques, with a focus on leveraging its divalent nature for separation from other trivalent elements. The primary extractant discussed is di-(2-ethylhexyl) phosphoric acid (HDEHP), a widely used organophosphorus extractant in actinide separations.

Principle of Separation

The separation of this compound from other actinides and lanthanides by solvent extraction with HDEHP is based on the significant difference in the extractability of divalent and trivalent cations. Trivalent actinides and lanthanides are readily extracted by HDEHP from acidic aqueous solutions, while the divalent this compound ion (No²⁺) exhibits much lower extractability under the same conditions. This allows for a selective separation where the trivalent ions are transferred to the organic phase, leaving this compound in the aqueous phase.

Data Presentation

The following table summarizes the expected distribution coefficients (Kd) and separation factors (SF) for the extraction of this compound(II) and representative trivalent actinides (Am³⁺, Cm³⁺) and lanthanides (Eu³⁺) with HDEHP. It is important to note that obtaining precise, statistically significant quantitative data for this compound is challenging due to the extremely low number of atoms produced in experiments. The values presented are based on the established chemical behavior of this compound and analogous elements.

Metal IonAqueous Phase ConditionsOrganic PhaseExpected Distribution Coefficient (Kd)Separation Factor (SF) from No(II)
No(II) 0.1 M HNO₃0.5 M HDEHP in dodecaneLow (< 1)-
Am(III) 0.1 M HNO₃0.5 M HDEHP in dodecaneHigh (>> 10)High (>> 10)
Cm(III) 0.1 M HNO₃0.5 M HDEHP in dodecaneHigh (>> 10)High (>> 10)
Eu(III) 0.1 M HNO₃0.5 M HDEHP in dodecaneHigh (>> 10)High (>> 10)

Note:

  • Distribution Coefficient (Kd): [Metal concentration in organic phase] / [Metal concentration in aqueous phase]

  • Separation Factor (SF) of M from No(II): Kd(M) / Kd(No(II))

  • The exact values of Kd and SF are highly dependent on experimental conditions such as acid concentration, extractant concentration, and temperature.

Experimental Protocols

Protocol 1: Selective Separation of this compound(II) from Trivalent Actinides and Lanthanides using HDEHP

This protocol describes a liquid-liquid extraction procedure to separate No(II) from trivalent actinides (e.g., Am³⁺, Cm³⁺) and lanthanides produced during the bombardment of a target material.

Materials:

  • Aqueous Feed Solution: Dissolved target material containing this compound and other actinides/lanthanides in 0.1 M nitric acid (HNO₃).

  • Organic Extractant Solution: 0.5 M di-(2-ethylhexyl) phosphoric acid (HDEHP) in a suitable organic diluent such as dodecane or toluene.

  • Scrubbing Solution: Fresh 0.1 M HNO₃.

  • Stripping Solution for Trivalent Actinides/Lanthanides: 3-6 M HNO₃.

  • Equipment: Vortex mixer, centrifuge, pipettes, and suitable vials for handling radioactive materials.

Procedure:

  • Extraction: a. Take a known volume of the aqueous feed solution containing the this compound isotopes and other contaminants. b. Add an equal volume of the 0.5 M HDEHP organic solution. c. Vigorously mix the two phases for at least 3 minutes using a vortex mixer to ensure thorough contact and facilitate the transfer of trivalent ions into the organic phase. d. Centrifuge the mixture for 5 minutes at a sufficient speed to achieve complete phase separation. e. Carefully separate the aqueous phase (containing No²⁺) from the organic phase (containing An³⁺ and Ln³⁺).

  • Scrubbing (Optional but Recommended): a. To remove any entrained aqueous phase containing this compound from the loaded organic phase, add an equal volume of fresh 0.1 M HNO₃ to the organic phase from step 1e. b. Mix and centrifuge as described in steps 1c and 1d. c. Combine the aqueous scrub solution with the aqueous phase from step 1e. This combined aqueous fraction contains the purified this compound.

  • Stripping of Trivalent Actinides and Lanthanides: a. To recover the trivalent actinides and lanthanides from the organic phase for other analyses, add an equal volume of 3-6 M HNO₃ to the organic phase from step 2c (or 1e if scrubbing was not performed). b. Mix and centrifuge as described in steps 1c and 1d. c. The aqueous phase will now contain the stripped trivalent actinides and lanthanides.

Notes:

  • All handling of this compound and other radioactive materials must be performed in a suitably equipped radiochemical laboratory with appropriate safety precautions.

  • The efficiency of the separation can be monitored by analyzing the gamma or alpha radiation of known isotopes in both the aqueous and organic phases at each step.

Protocol 2: Back-Extraction (Stripping) of this compound

In scenarios where this compound might be co-extracted with other elements under different conditions (e.g., at very low acidities), a selective stripping procedure can be employed. However, based on its divalent nature, this compound is not expected to be significantly extracted into HDEHP under the acidic conditions used for trivalent actinide extraction. Should a situation arise where No(II) is in the organic phase, it can be stripped using a dilute acid solution.

Materials:

  • Loaded Organic Phase: HDEHP in dodecane containing this compound.

  • Stripping Solution: 0.1 M to 1 M HNO₃ or hydrochloric acid (HCl).

Procedure:

  • Take the loaded organic phase containing this compound.

  • Add an equal volume of the stripping solution.

  • Mix and centrifuge as described in Protocol 1.

  • The aqueous phase will contain the stripped this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the solvent extraction of this compound isotopes.

SolventExtractionWorkflow cluster_production Isotope Production & Dissolution cluster_extraction Solvent Extraction cluster_separation Separated Phases Target Target Material (e.g., Californium-249) Irradiation Particle Beam Irradiation (e.g., Carbon-12) Target->Irradiation No_Production This compound Isotope Production Irradiation->No_Production Dissolution Dissolution in 0.1 M HNO3 No_Production->Dissolution Aqueous_Feed Aqueous Feed (No-255, An3+, Ln3+) Dissolution->Aqueous_Feed Mixing Mixing & Centrifugation Aqueous_Feed->Mixing Organic_Phase Organic Phase (0.5 M HDEHP in Dodecane) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Aqueous_Product Aqueous Phase (Purified this compound-255) Separation->Aqueous_Product Organic_Waste Organic Phase (An3+, Ln3+) Separation->Organic_Waste

Figure 1. Experimental workflow for the production and solvent extraction of this compound isotopes.

LogicalRelationship This compound This compound (No) divalent Stable Divalent State (No2+) This compound->divalent actinides Other Actinides (An) trivalent_an Predominantly Trivalent State (An3+) actinides->trivalent_an lanthanides Lanthanides (Ln) trivalent_ln Trivalent State (Ln3+) lanthanides->trivalent_ln low_extraction Low Extraction by HDEHP (Remains in Aqueous Phase) divalent->low_extraction high_extraction High Extraction by HDEHP (Transfers to Organic Phase) trivalent_an->high_extraction trivalent_ln->high_extraction separation Selective Separation low_extraction->separation high_extraction->separation

Figure 2. Logical relationship for the separation of this compound based on oxidation state.

Application Notes and Protocols for Radiochemical Identification of Nobelium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the radiochemical techniques employed in the identification and study of the synthetic element nobelium (No). Due to its production at the atom-at-a-time scale and its short-lived nature, the chemical and nuclear properties of this compound are investigated using specialized and highly sensitive radiochemical methods.[1] The unique nuclear decay characteristics of its isotopes, primarily through alpha decay and spontaneous fission, are the ultimate fingerprints for its identification.[2][3]

Principles of this compound Identification

The identification of this compound isotopes relies on a combination of chemical separation to isolate it from other reaction products and nuclear spectroscopy to detect its characteristic decay signatures. A key chemical feature of this compound is its unexpectedly stable divalent state (No²⁺) in aqueous solutions, which distinguishes it from the typically trivalent lighter actinides.[3][4][5] This property is extensively exploited in its separation.

Nuclear Decay Characteristics: this compound isotopes decay via alpha particle emission and spontaneous fission (SF).[2][3] The accurate measurement of the alpha particle energies and the half-lives of the parent and daughter isotopes provides a definitive identification. For some isotopes, spontaneous fission becomes a dominant decay mode.[3]

Production of this compound Isotopes

This compound is produced in particle accelerators by bombarding heavy element targets with energetic light ion beams.[3][5][6] The most commonly used isotope for chemical studies, ²⁵⁵No (half-life 3.1 minutes), is typically produced from the irradiation of a californium-249 target with carbon-12 ions.[3]

The nuclear reaction products are physically separated from the target material using their recoil momentum and are then transported via a gas jet system, often using helium gas with potassium chloride aerosols, to the chemical separation apparatus.[3][4]

Experimental Protocols

Protocol 1: Aqueous-Phase Separation of this compound using Cation-Exchange Chromatography

This protocol leverages the stable divalent character of this compound to separate it from trivalent actinides.

Materials:

  • Cation-exchange resin (e.g., Dowex 50, Amberlite IR-120)

  • Hydrochloric acid (HCl), various concentrations

  • Alpha-hydroxyisobutyrate (α-HIB) solution

  • Eluting agents

  • Alpha spectrometry system

Procedure:

  • Column Preparation: Prepare a column packed with a suitable cation-exchange resin. Pre-condition the column by passing a solution with the same composition as the initial mobile phase.

  • Sample Loading: The nuclear reaction products, transported by the gas jet, are collected and dissolved in a small volume of dilute acid (e.g., 0.1 M HCl). This solution is then loaded onto the top of the cation-exchange column.

  • Elution of Trivalent Actinides: Begin elution with a suitable complexing agent, such as α-hydroxyisobutyrate. The trivalent actinides will form stronger complexes and elute from the column.

  • Elution of this compound: this compound, in its more stable divalent state, forms weaker complexes and is retained more strongly on the column compared to trivalent actinides.[4] It will elute later, often in a fraction corresponding to the elution position of divalent alkaline earth elements like Ca²⁺ and Sr²⁺.[3][4]

  • Sample Preparation for Detection: Collect the eluent fractions containing this compound. Evaporate the solution on a thin foil to prepare a sample for alpha spectroscopy.

  • Alpha Spectroscopy: Measure the alpha decay energy and half-life of the collected sample to identify the this compound isotope and its daughter products.

Logical Workflow for this compound Identification

Nobelium_Identification_Workflow cluster_Production Production & Transport cluster_Separation Chemical Separation cluster_Detection Detection & Identification Target Actinide Target (e.g., ²⁴⁹Cf) Recoil Recoiling No Atoms Target->Recoil Beam Ion Beam (e.g., ¹²C) Beam->Target Bombardment Accelerator Particle Accelerator Accelerator->Beam GasJet Gas Jet Transport (He/KCl) Recoil->GasJet Collection Collection & Dissolution GasJet->Collection Chromatography Ion-Exchange Chromatography Collection->Chromatography Elution Fraction Collection Chromatography->Elution SamplePrep Sample Preparation (Evaporation) Elution->SamplePrep Detector Alpha/SF Detector SamplePrep->Detector DataAnalysis Data Analysis (Energy, Half-life) Detector->DataAnalysis Identification Isotope Identification DataAnalysis->Identification

Caption: Workflow for this compound Production, Separation, and Identification.

Protocol 2: Solvent Extraction of this compound

This method also utilizes the unique divalent nature of this compound for separation.

Materials:

  • Organic extractant solution (e.g., bis-(2-ethylhexyl) phosphoric acid (HDEHP) in an organic solvent)

  • Aqueous acidic solution

  • Phase mixing and separation apparatus (e.g., vortex mixer, centrifuge, separation funnel)

  • Alpha spectrometry system

Procedure:

  • Aqueous Phase Preparation: Dissolve the collected this compound atoms in a suitable aqueous acidic solution.

  • Solvent Extraction: Mix the aqueous phase containing this compound with the organic extractant solution. The trivalent actinides will be preferentially extracted into the organic phase, while the divalent this compound will remain in the aqueous phase.

  • Phase Separation: Separate the aqueous and organic phases.

  • Sample Preparation: Take an aliquot of the aqueous phase, which is now enriched in this compound, and prepare it for counting by evaporating it on a suitable backing foil.

  • Detection: Perform alpha spectroscopy to identify the this compound isotopes.

Protocol 3: Gas-Phase Chromatography of this compound

Gas-phase chromatography can be used to study the volatility of this compound compounds.

Materials:

  • Gas chromatography column (e.g., quartz)

  • Reactive gas (e.g., chlorinating agent)

  • Carrier gas (e.g., helium)

  • Temperature-controlled oven

  • Detection system for short-lived isotopes

Procedure:

  • On-line Production and Transport: this compound isotopes are produced and transported to the chromatography setup.

  • Formation of Volatile Compounds: The this compound atoms react with a reactive gas at high temperatures to form volatile compounds (e.g., chlorides or oxychlorides).

  • Chromatographic Separation: The volatile compounds are carried through the chromatography column by a carrier gas. The column has a temperature gradient, and the compounds will deposit at a specific temperature according to their volatility.

  • Detection: The position of deposition is determined by moving a series of detectors along the column or by collecting the products at the end of the column for nuclear spectroscopy. The retention time or deposition temperature provides information about the volatility of the this compound compound.

Signaling Pathway for this compound Separation

Nobelium_Separation_Logic Start Mixture of Reaction Products (No, Trivalent Actinides) Process Chemical Separation Process (Ion-Exchange or Solvent Extraction) Start->Process No_State This compound exists as No²⁺ Process->No_State Ac_State Other Actinides exist as Ac³⁺ Process->Ac_State No_Behavior Weaker complex formation Lower extraction into organic phase No_State->No_Behavior Ac_Behavior Stronger complex formation Higher extraction into organic phase Ac_State->Ac_Behavior Separation Separation Achieved No_Behavior->Separation Ac_Behavior->Separation No_Fraction Isolated this compound Fraction Separation->No_Fraction Ac_Fraction Trivalent Actinide Fraction Separation->Ac_Fraction

Caption: Logic of this compound Separation based on Oxidation State.

Data Presentation

The identification of this compound isotopes is confirmed by their unique decay properties. The following table summarizes the decay characteristics of several key this compound isotopes.

IsotopeHalf-lifePrincipal Decay Mode(s)Alpha Particle Energy (MeV)Spontaneous Fission Branch
²⁵²No 2.57 secondsα, SF8.415~27%
²⁵³No 1.62 minutesα, EC8.01<0.1%
²⁵⁴No 51 secondsα, EC8.09~0.2%
²⁵⁵No 3.1 minutesα, EC8.12<0.1%
²⁵⁶No 2.91 secondsα, SF8.43~0.5%
²⁵⁷No 25 secondsα8.32-
²⁵⁸No 1.2 millisecondsSF-100%
²⁵⁹No 58 minutesα, EC, SF7.87<10%

Data compiled from various sources.[3][7]

Quantitative Data from Separation Experiments

TechniqueParameterValue/ObservationReference
Cation-Exchange Chromatography Elution Position of No²⁺Between Ca²⁺ and Sr²⁺[3][4]
Anion-Exchange Chromatography Adsorption in 11.5M HClLow (elutes from the column)[8]
Solvent Extraction (HDEHP) Extraction Behavior of No²⁺Remains in the aqueous phase[3]

These data tables provide a clear basis for designing experiments for the separation and identification of this compound. The distinct elution behavior of No²⁺ is a cornerstone of its radiochemical identification.

References

Application Notes: The Role of Nobelium (No) in Advanced Heavy Element Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nobelium (No), a synthetic transuranic element with atomic number 102, holds a unique position in the periodic table as the penultimate member of the actinide series.[1][2] Due to its extreme instability and the minuscule quantities in which it can be produced, this compound has no commercial applications.[2] Its sole purpose lies in fundamental scientific research, where it serves as a critical tool for probing the limits of the periodic table, understanding the behavior of super-heavy elements, and testing advanced theories of atomic and nuclear structure.[2][3]

Key Applications in Heavy Element Research

The research applications of this compound are centered on its unique nuclear and chemical properties. It is produced exclusively in particle accelerators through the fusion of lighter atomic nuclei.[3][4]

  • Probing Nuclear Structure and Stability: The study of this compound isotopes provides crucial data for refining nuclear models. For instance, the nucleus of this compound-254 has been shown to be deformed rather than spherical, and it remains remarkably stable even in high-spin states.[5] This finding provides direct experimental insight into the structural properties of heavy nuclei and helps theorists predict the characteristics of the long-sought "island of stability" for superheavy elements.[3][5]

  • Investigating Relativistic Effects and Chemical Properties: this compound's chemistry is of significant interest because its most stable oxidation state in aqueous solution is +2 ([Rn]5f¹⁴), which is highly unusual for an actinide.[1][4][6] Most other actinides are most stable in the +3 state.[4] This unique stability of the No²⁺ ion, predicted by Glenn T. Seaborg in 1949, confirms the presence of a stable, filled 5f¹⁴ electron shell and provides a powerful tool for studying the profound influence of relativistic effects on electron orbitals in the heaviest elements.[4][7] Recent breakthroughs have allowed for the first-ever direct measurement of molecules containing this compound, enabling a direct comparison of chemical properties between early and late actinides and further refining our understanding of periodic trends.[8][9]

  • Synthesis of Heavier Elements: Techniques developed for the synthesis and identification of this compound isotopes pave the way for the discovery of new, even heavier elements.[3] this compound can be a product in the decay chain of heavier elements, and studying its formation helps researchers understand the nuclear reaction dynamics essential for pushing the boundaries of the periodic table.[3][10]

Quantitative Data

The production and study of this compound are inherently quantitative, relying on precise measurements of reaction cross-sections, decay energies, and half-lives.

Table 1: Properties of Key this compound Isotopes for Research

Isotope Half-Life Primary Decay Mode(s) Common Production Reaction
²⁵⁹No 58 minutes Alpha Decay ²⁴⁶Cm + ¹³C → ²⁵⁹No* → ²⁵⁹No + 0n
²⁵⁵No 3.1 minutes Alpha Decay, Electron Capture ²⁴⁹Cf + ¹²C → ²⁵⁵No + 6n

| ²⁵⁴No | ~51 seconds | Alpha Decay, Spontaneous Fission | ²⁰⁸Pb + ⁴⁸Ca → ²⁵⁶No* → ²⁵⁴No + 2n |

Data compiled from sources:[1][3][4][5][6]

Table 2: Example this compound Production Reactions

Target Isotope Projectile Ion Projectile Energy (Approx.) Product Isotope Facility Type
Curium-246 (²⁴⁶Cm) Carbon-13 (¹³C) 70-80 MeV This compound-259 (²⁵⁹No) Cyclotron / Linear Accelerator
Curium-248 (²⁴⁸Cm) Carbon-12 (¹²C) ~73 MeV This compound-255 (²⁵⁵No) Cyclotron
Californium-249 (²⁴⁹Cf) Carbon-12 (¹²C) ~73 MeV This compound-255 (²⁵⁵No) Heavy Ion Linear Accelerator

| Lead-208 (²⁰⁸Pb) | Calcium-48 (⁴⁸Ca) | 215-220 MeV | this compound-254 (²⁵⁴No) | Superconducting Linear Accelerator |

Data compiled from sources:[3][4][5][7]

Experimental Protocols

The following represents a generalized protocol for the production, separation, and identification of a this compound isotope. These experiments are conducted "atom-at-a-time," meaning that individual atoms are detected and analyzed.[7]

Protocol 1: Synthesis and Identification of ²⁵⁵No

  • 1.0 Objective: To synthesize the isotope this compound-255 via a heavy-ion fusion-evaporation reaction and to identify it through its characteristic alpha decay.

  • 2.0 Materials and Equipment:

    • Target: Californium-249 (²⁴⁹Cf), electrodeposited onto a thin beryllium or titanium foil (~350 µg/cm²).[4]

    • Projectile: A beam of Carbon-12 (¹²C) ions.[4]

    • Accelerator: A heavy-ion accelerator, such as a cyclotron or linear accelerator (LINAC), capable of accelerating ¹²C ions to ~73 MeV.[4][7]

    • Separator: A gas-filled recoil separator (e.g., Berkeley Gas-filled Separator) to physically separate the this compound products from the unreacted primary beam and other reaction byproducts.[8]

    • Detector System: A position-sensitive silicon detector array for measuring the energy and position of alpha particles and spontaneous fission events. The detector is typically placed at the focal plane of the separator.

  • 3.0 Methodology:

    • Target Preparation: A thin, uniform target of ²⁴⁹Cf is prepared to maximize the yield and minimize energy loss of the recoiling products.

    • Irradiation: The ²⁴⁹Cf target is bombarded with a high-intensity beam of ¹²C ions from the accelerator. The beam energy is precisely tuned to maximize the cross-section for the ²⁴⁹Cf(¹²C, 6n)²⁵⁵No reaction.[4]

    • Product Separation: The reaction products, including the desired ²⁵⁵No atoms, recoil out of the target. They enter the gas-filled separator, where their trajectory is determined by their magnetic rigidity. This allows for the spatial separation of the this compound atoms from the vastly more numerous projectile ions and other unwanted particles.[8][9]

    • Implantation and Detection: The separated ²⁵⁵No atoms are implanted into the silicon detector array. The system records the time and position of each implantation event.

    • Decay Analysis: The subsequent radioactive decay of the implanted atom is monitored. For ²⁵⁵No, the primary signature is the emission of an alpha particle with a characteristic energy. The detector system measures the energy of this alpha particle and the time elapsed between implantation and decay (which correlates to the isotope's half-life).

    • Genetic Correlations: Further confidence in identification is achieved by observing the decay of the daughter nuclide. The alpha decay of ²⁵⁵No produces fermium-251 (²⁵¹Fm), which has its own distinct alpha decay signature. Observing this correlated sequence of decays provides a definitive identification of the parent this compound isotope.

  • 4.0 Data Analysis:

    • The collected data (implantation position, decay energy, decay time) are analyzed to reconstruct decay chains.

    • An energy spectrum of detected alpha particles is generated. Peaks in this spectrum correspond to the characteristic decay energies of ²⁵⁵No and its daughter products.

    • A decay curve is plotted by binning the time differences between implantation and the first decay. This curve is fitted with an exponential function to determine the experimental half-life of the isotope, which is then compared to known values for ²⁵⁵No (3.1 minutes).[4]

Visualizations

The following diagrams illustrate the workflow and logical relationships in this compound research.

Experimental_Workflow cluster_accelerator Particle Accelerator Facility cluster_target Target Chamber cluster_separation Separation Stage cluster_detection Detection & Analysis ion_source Ion Source (¹²C Ions) accelerator Cyclotron / LINAC (Accelerate to ~73 MeV) ion_source->accelerator target Target Wheel (²⁴⁹Cf on foil) accelerator->target Beam Bombardment separator Gas-Filled Separator target->separator Recoiling Products (No, byproducts, beam) detector Silicon Detector Array (Implantation) separator->detector Separated this compound Atoms analysis Data Acquisition & Analysis (Decay Correlation) detector->analysis

Caption: Experimental workflow for the synthesis and identification of this compound.

Logical_Relationships cluster_properties Fundamental Properties of this compound cluster_applications Research Applications Z Atomic Number Z=102 nuclear Testing Nuclear Structure Models Z->nuclear Position as a heavy element config Electron Config. [Rn] 5f¹⁴ 7s² chem Study of Relativistic Effects & Actinide Chemistry config->chem Leads to unique stable +2 oxidation state instability Nuclear Instability (Short Half-Lives) instability->nuclear Provides data on decay modes & stability synthesis Informing Synthesis of Heavier Elements (Z>102) instability->synthesis Defines challenges for production & detection chem->synthesis Understanding chemistry aids in designing new experiments

Caption: Logical relationships in this compound research.

References

Unveiling the Aqueous Chemistry of Nobelium: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the experimental protocols for studying the aqueous chemistry of the synthetic element nobelium (No). Due to its extreme radioactivity and the production of only one atom at a time, the experimental investigation of this compound's chemistry presents significant challenges.[1][2][3] However, specialized techniques have been developed to probe its behavior in aqueous solutions, revealing unique properties among the actinides.

This compound, with atomic number 102, is the tenth transuranic element.[4] Its most stable isotope, ²⁵⁹No, has a half-life of 58 minutes, while the shorter-lived ²⁵⁵No (half-life 3.1 minutes) is more commonly used in chemical studies due to its larger production scale.[4] A key characteristic of this compound is its stable divalent oxidation state (No²⁺) in aqueous solution, a feature that distinguishes it from other actinides which predominantly exhibit a trivalent state.[2][4] This stability is attributed to the filled 5f¹⁴ electron configuration of No²⁺.[4]

Production of this compound Isotopes

The study of this compound's aqueous chemistry begins with its production, typically achieved through heavy-ion bombardment in particle accelerators. The most common reaction for producing ²⁵⁵No involves bombarding a curium-248 (²⁴⁸Cm) or californium-249 (²⁴⁹Cf) target with carbon-12 (¹²C) ions.[4][5][6]

A typical production method can be summarized as follows:

  • Target: A target of ²⁴⁹Cf (or ²⁴⁸Cm) is prepared.

  • Projectile: A beam of ¹²C ions is accelerated in a cyclotron.

  • Reaction: The ¹²C ions bombard the target, leading to a nuclear fusion reaction. For example: ²⁴⁹Cf + ¹²C → ²⁵⁷No + 4n (Note: The specific reaction products and neutron emission can vary).

  • Collection: The this compound atoms produced recoil from the target and are collected on a thin foil or in a gas jet system.

Key Experimental Protocols

The investigation of this compound's aqueous chemistry has primarily relied on two key techniques: ion exchange chromatography and solvent extraction. These methods allow for the separation and characterization of this compound on an atom-at-a-time scale.

Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for separating ions based on their affinity for a solid ion exchange resin. For this compound, cation exchange chromatography has been instrumental in determining its stable +2 oxidation state.

Protocol for Cation Exchange Chromatography of this compound:

  • Column Preparation: A small glass column is packed with a cation exchange resin (e.g., Dowex 50). The column is pre-conditioned by washing it with a suitable eluting agent, such as a dilute acid.

  • Sample Loading: The produced this compound atoms, collected and dissolved in a weak acid solution, are loaded onto the top of the resin bed.

  • Elution: An eluting agent, typically an alpha-hydroxyisobutyrate solution, is passed through the column. The elution process is carefully controlled.

  • Fraction Collection: The eluate is collected in small fractions.

  • Detection: The alpha decay of this compound in each fraction is measured using a suitable detector (e.g., a silicon surface barrier detector).

  • Data Analysis: The elution position of this compound is compared to that of other elements with known oxidation states, such as divalent (e.g., Ca²⁺, Sr²⁺) and trivalent (e.g., Fm³⁺, Cf³⁺) ions, eluted under the same conditions. Experiments have shown that this compound elutes with the alkaline earth metals, specifically between Ca²⁺ and Sr²⁺, confirming its divalent nature in aqueous solution.[4]

Diagram of the Experimental Workflow for Ion Exchange Chromatography of this compound:

experimental_workflow cluster_production This compound Production cluster_separation Ion Exchange Chromatography Target Target (e.g., 249Cf) Collection Collection of No atoms Target->Collection IonBeam Ion Beam (e.g., 12C) Accelerator Particle Accelerator IonBeam->Accelerator Accelerator->Target Bombardment Dissolution Dissolution in weak acid Collection->Dissolution Column Cation Exchange Column Dissolution->Column Loading Elution Elution with α-HIB Column->Elution Fractionation Fraction Collection Elution->Fractionation Detection Alpha-particle Detection Fractionation->Detection Analysis Data Analysis Detection->Analysis solvent_extraction_logic AqueousPhase Aqueous Phase (No²⁺, Ligand, Buffer) Equilibrium Extraction Equilibrium AqueousPhase->Equilibrium OrganicPhase Organic Phase (Extractant in Toluene) OrganicPhase->Equilibrium Measurement Measurement of No in each phase Equilibrium->Measurement Kd Calculation of Distribution Coefficient (Kd) Measurement->Kd StabilityConstant Determination of Stability Constants Kd->StabilityConstant

References

Application Notes and Protocols for the Detection of Short-Lived Nobelium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the state-of-the-art methods for the detection and characterization of short-lived nobelium (No) isotopes. The protocols outlined are intended to guide researchers in designing and executing experiments for the synthesis and identification of these heavy elements, which are crucial for advancing our understanding of nuclear structure at the upper end of the periodic table.

Introduction to this compound and its Short-Lived Isotopes

This compound (Z=102) is a synthetic, radioactive element. Its isotopes are typically produced in fusion-evaporation reactions by bombarding actinide targets with heavy-ion beams.[1] The detection of short-lived this compound isotopes, often with half-lives on the order of seconds to microseconds, presents significant experimental challenges due to their low production cross-sections and rapid decay.[2][3] The primary decay modes for these isotopes are alpha decay and spontaneous fission (SF), which form the basis of their detection and identification.[1][4]

The study of this compound isotopes provides valuable insights into nuclear stability, shell effects, and the properties of superheavy elements.[5][6] These fundamental studies are essential for testing and refining nuclear models.

Key Detection Methodologies

The successful detection of short-lived this compound isotopes relies on a combination of rapid separation of the synthesized nuclei from the primary beam and other reaction products, followed by sensitive detection of their characteristic decay signatures. The most common methodologies employed are in-flight separation using recoil separators followed by implantation into highly sensitive detector arrays for alpha and spontaneous fission spectroscopy.

In-Flight Separation using Recoil Separators

Recoil separators are indispensable tools for the study of heavy elements.[2] They physically separate the desired fusion-evaporation residues (the this compound isotopes) from the intense primary beam and other unwanted reaction products in-flight, typically within a microsecond.[7] This rapid separation is crucial for studying very short-lived isotopes.

Gas-filled recoil separators, such as the Separator for Heavy ELement Spectroscopy (SHELS) and the Recoil Ion Transport Unit (RITU), are commonly used.[7][8][9] These separators utilize magnetic and electric fields to guide and focus the recoiling this compound ions onto a detector system.[10][11] The basic principle involves separating ions based on their differing momentum, velocity, and charge states from the unreacted beam ions.[2]

Experimental Workflow for this compound Isotope Production and Separation:

experimental_workflow accelerator Heavy-Ion Accelerator (e.g., U-400 Cyclotron) beam Intense Heavy-Ion Beam (e.g., 48Ca) accelerator->beam reaction_chamber Target Chamber beam->reaction_chamber target Actinide Target (e.g., 204Pb, 206Pb, 208Pb) target->reaction_chamber separator Gas-Filled Recoil Separator (e.g., SHELS) reaction_chamber->separator Fusion-Evaporation Residues (this compound) detector_system Detector Array separator->detector_system Separated this compound Isotopes

Caption: Experimental workflow for the production, separation, and detection of this compound isotopes.

Alpha Spectroscopy

Alpha spectroscopy is a primary technique for identifying this compound isotopes, as many decay via the emission of alpha particles with characteristic energies.

Protocol for Alpha Spectroscopy of this compound Isotopes:

  • Apparatus:

    • Recoil separator (e.g., SHELS).[8][9]

    • Focal plane detector: A large-area double-sided silicon strip detector (DSSSD) is typically used.[8][12] These detectors provide position and energy information for both the implanted this compound ion and its subsequent alpha decay.

    • Preamplifiers, amplifiers, and analog-to-digital converters (ADCs) for signal processing.

    • Data acquisition (DAQ) system.

  • Procedure:

    • This compound isotopes, separated by the recoil separator, are implanted into the DSSSD.[8]

    • The implantation event provides a time-zero signal and a position.

    • When the implanted this compound nucleus decays by alpha emission, the alpha particle deposits its energy in a specific strip of the DSSSD.[13]

    • The energy of the alpha particle is measured, and its position is correlated with the initial implantation event.

    • By analyzing the time difference between the implantation and the alpha decay, the half-life of the isotope can be determined.

    • Genetic correlations can be established by observing the alpha decay of the daughter and granddaughter nuclei at the same position, confirming the identity of the parent this compound isotope.[14]

Spontaneous Fission Detection

For neutron-deficient this compound isotopes, spontaneous fission (SF) becomes a dominant decay mode.[1][8] The detection of SF events is crucial for characterizing these isotopes.

Protocol for Spontaneous Fission Detection of this compound Isotopes:

  • Apparatus:

    • Recoil separator (e.g., SHELS).[8][9]

    • Focal plane detector: A DSSSD to detect the fission fragments. The detection efficiency for two fission fragments is approximately 70%.[8][9]

    • Neutron detector array: An array of ³He-based neutron counters surrounding the DSSSD to detect neutrons emitted during the SF event.[8][9] The neutron registration efficiency can be around 57%.[9]

    • Time-of-flight detectors can be placed before the DSSSD for velocity measurement of the incoming residues.[9]

    • DAQ system to correlate events between the DSSSD and the neutron detectors.

  • Procedure:

    • Similar to alpha spectroscopy, this compound isotopes are implanted into the DSSSD.

    • When an implanted nucleus undergoes SF, two fission fragments are emitted in opposite directions, depositing a large amount of energy in the DSSSD.[8]

    • Simultaneously, several neutrons are emitted. These neutrons are detected by the surrounding neutron counter array.[8]

    • The number of detected neutrons per fission event is recorded, allowing for the determination of the average neutron multiplicity.[8][9]

    • The half-life of the SF activity is determined by measuring the time between implantation and the fission event.

Logical Relationship of a Combined Alpha and Spontaneous Fission Detection System:

detection_system implanted_no Implanted this compound Isotope in DSSSD alpha_decay Alpha Decay implanted_no->alpha_decay sf_decay Spontaneous Fission implanted_no->sf_decay alpha_detection Alpha Particle Detection (Energy, Position, Time) alpha_decay->alpha_detection ff_detection Fission Fragment Detection (High Energy Signal) sf_decay->ff_detection neutron_detection Neutron Detection (Multiplicity) sf_decay->neutron_detection data_analysis Data Analysis (Half-life, Decay Energy, Branching Ratio) alpha_detection->data_analysis ff_detection->data_analysis neutron_detection->data_analysis

Caption: Logical flow of decay detection and data analysis for this compound isotopes.

Quantitative Data Summary

The following tables summarize the decay properties of some short-lived this compound isotopes, as determined by the methods described above.

Table 1: Decay Properties of Selected Short-Lived this compound Isotopes

IsotopeHalf-lifeDecay Mode(s)Alpha-Decay Energy (Eα)Spontaneous Fission Branch (bSF)Production Reaction
²⁴⁹No 38.3 ± 2.8 msα9129 ± 22 keV< 6.9 x 10⁻³²⁰⁴Pb(⁴⁸Ca, 3n)
²⁵⁰No 5.1 ± 0.3 µs (g.s.)SF-Dominant²⁰⁴Pb(⁴⁸Ca, 2n)
36 ± 3 µs (isomer)SF-Dominant²⁰⁴Pb(⁴⁸Ca, 2n)
²⁵²No 2.3 sα, SF~8.42 MeV~25%²⁰⁶Pb(⁴⁸Ca, 2n)
²⁵⁴No 55 sα, SF~8.1 MeV~0.2%²⁰⁸Pb(⁴⁸Ca, 2n)

Data compiled from references[8][14][15][16].

Table 2: Spontaneous Fission Properties of this compound Isotopes

IsotopeAverage Neutron Multiplicity (ν̄)
²⁵⁰No (g.s., t₁/₂ = 5.1 µs) 4.38 ± 0.13
²⁵²No 4.33 ± 0.17
²⁵⁴No 5.07 ± 0.27

Data compiled from references[8][9].

Conclusion

The detection of short-lived this compound isotopes is a complex endeavor that pushes the limits of experimental nuclear physics. The combination of in-flight recoil separation with sophisticated detector arrays for alpha and spontaneous fission spectroscopy has proven to be a powerful approach for identifying and characterizing these exotic nuclei. The protocols and data presented here provide a foundation for researchers entering this exciting field and for the continued exploration of the superheavy elements. Future advancements in detector technology and beam intensities will undoubtedly open new avenues for discovering even more exotic isotopes and delving deeper into the structure of the heaviest atomic nuclei.

References

Troubleshooting & Optimization

challenges in synthesizing weighable quantities of nobelium

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Nobelium (No)

Welcome to the this compound Synthesis Support Center. This resource is designed for researchers, nuclear chemists, and physicists engaged in the synthesis and study of transuranic elements. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing the significant challenges in producing weighable quantities of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it currently impossible to synthesize a weighable or macroscopic quantity of this compound?

A1: Synthesizing weighable quantities of this compound is beyond current technological capabilities due to a combination of severe constraints.[1][2] The primary challenges are:

  • Extremely Short Half-Lives: All known isotopes of this compound are radioactive and decay very rapidly. The most stable isotope, ²⁵⁹No, has a half-life of only 58 minutes.[1][3][4] Many other isotopes have half-lives on the order of minutes, seconds, or even microseconds.[1][5] This rapid decay means that even if a significant number of atoms could be produced, they would vanish before they could be accumulated into a weighable amount.

  • Low Production Cross-Sections: The probability of a successful fusion reaction that creates a this compound nucleus is incredibly low. Production cross-sections, a measure of this probability, are typically in the nanobarn (nb) to picobarn (pb) range. For context, this means only a few atoms may be successfully formed for every 10¹² projectile ions that hit the target.[3][6]

  • Microscopic Production Rates: this compound is produced in particle accelerators by bombarding heavy element targets with charged particle beams.[1][7] Even with high-intensity beams, the production rate is minuscule, often yielding only a few atoms per second or minute of experiment time.[1][3][8]

  • "One-Atom-at-a-Time" Chemistry: The combination of low production rates and short half-lives means that experiments are conducted on an atom-by-atom basis. It is not currently possible to produce this compound in bulk.[1][2]

Q2: My experiment to produce ²⁵⁵No has a near-zero yield. What are the common troubleshooting points?

A2: A near-zero yield in a ²⁵⁵No synthesis experiment can stem from several critical factors in the experimental setup. Consider the following:

  • Beam Energy and Flux: The fusion-evaporation reaction is highly sensitive to the projectile's energy. The excitation function for a specific reaction channel (e.g., ⁴n evaporation) exists within a very narrow energy range. Ensure your accelerator is delivering the beam at the precise, calculated energy to maximize the cross-section. Beam intensity (flux) is also critical; a low flux will result in a statistically insignificant number of events. For example, producing ²⁵⁵No from a Californium-249 target with Carbon-12 ions requires a high flux of trillions of ions per second.[1]

  • Target Integrity: The stability of the target material (e.g., Californium-249 or Curium-248) is crucial.[1][7] High-intensity beams can damage or sputter the target, reducing its effective thickness and leading to a drop in production. Ensure the target cooling systems are functioning optimally and the target material has not degraded.

  • Separator and Detector Efficiency: The produced this compound atoms must be rapidly separated from the unreacted beam particles and other reaction products. The efficiency of your recoil separator (e.g., velocity filters) and the detection system for identifying the characteristic alpha decay of ²⁵⁵No and its daughters are paramount.[3] Calibration and efficiency checks of these systems are essential troubleshooting steps.

Q3: Which this compound isotope is best suited for chemical studies, and why?

A3: While ²⁵⁹No is the longest-lived isotope with a half-life of 58 minutes, the shorter-lived ²⁵⁵No (half-life of 3.1 minutes) is more commonly used for chemical experimentation.[1] The reason is that ²⁵⁵No can be produced in larger quantities, or with a higher yield, than ²⁵⁹No.[1] A typical reaction, bombarding a ²⁴⁹Cf target with ¹²C ions, can produce around 1200 atoms of ²⁵⁵No in a ten-minute irradiation, which provides a sufficient statistical basis for chemical studies performed on a short timescale.[1]

Data Presentation

Table 1: Half-Lives and Decay Modes of Key this compound Isotopes

This table summarizes the nuclear properties of the most relevant this compound isotopes for synthesis experiments. The vast majority of isotopes have half-lives far too short for accumulation.

IsotopeHalf-LifePrimary Decay Mode(s)
²⁵⁹No 58 minα-decay (~75%), Electron Capture (~25%)
²⁵⁵No 3.1 - 3.5 minα-decay (~61%), Electron Capture (~39%)
²⁵³No 1.62 minα-decay (55%), β-decay (45%)
²⁵⁴No 51 sα-decay (90%), β-decay (10%)
²⁵⁷No 25 sα-decay (99%), β-decay (1%)
²⁵⁶No 2.91 sSpontaneous Fission
²⁵⁸No 1.2 msSpontaneous Fission
²⁴⁹No 38.3 msα-decay

(Data sourced from Wikipedia articles on this compound and its isotopes).[1][3][5]

Table 2: Example Production Reactions and Cross-Sections

The production yield is directly related to the reaction's cross-section. This table provides examples of reactions used to synthesize this compound isotopes.

Target IsotopeProjectile IonCompound NucleusProduct IsotopeReaction ChannelPeak Cross-Section
²⁰⁸Pb⁴⁸Ca²⁵⁶No²⁵⁴No2n~2 µb (microbarns)
²⁰⁴Pb⁴⁸Ca²⁵²No²⁴⁹No3n0.47 nb (nanobarns)
²⁴⁹Cf¹²C²⁶¹No²⁵⁵No4n~1.2 µb (microbarns)
²⁴⁶Cm¹²C²⁵⁸No²⁵⁴No4nData varies

Experimental Protocols

Methodology: Synthesis of ²⁵⁵No via Hot Fusion

This section outlines a generalized protocol for the production of this compound-255, a common isotope used in chemical research.

  • Target Preparation:

    • A target of Californium-249 (²⁴⁹Cf) is prepared, typically as an oxide (Cf₂O₃), with a thickness of approximately 300-400 μg/cm².

    • The material is deposited onto a durable, thin backing foil (e.g., beryllium or aluminum) that can withstand the high-intensity beam and dissipate heat.

  • Particle Acceleration:

    • A beam of Carbon-12 (¹²C) ions is generated in an ion source.

    • The ions are accelerated to a specific energy, typically around 73 MeV, using a heavy-ion accelerator such as a cyclotron or a linear accelerator (HILAC).[1][10]

  • Bombardment:

    • The high-energy ¹²C beam is directed onto the rotating ²⁴⁹Cf target.

    • The nuclear fusion reaction occurs: ²⁴⁹Cf + ¹²C → ²⁶¹No* → ²⁵⁵No + 4n + 2p (Simplified: ²⁴⁹Cf(¹²C, 4n)²⁵⁵No)

    • The asterisk (*) denotes an excited compound nucleus which de-excites by evaporating four neutrons (4n).

  • Separation of Products:

    • The newly formed ²⁵⁵No atoms, along with unreacted beam particles and other byproducts, recoil out of the target.

    • These products are immediately passed through a gas-filled recoil separator or a velocity filter. This device uses magnetic and electric fields to separate the this compound atoms based on their differing mass-to-charge ratio and velocity, physically isolating them from the primary beam and other reaction products.[3]

  • Detection and Identification:

    • The separated this compound atoms are implanted into a position-sensitive silicon detector (e.g., a PIPS detector).

    • The detector measures the characteristic alpha decay of ²⁵⁵No (energy ≈ 8.12 MeV).

    • Identification is confirmed by observing the subsequent alpha decay of its known daughter nuclide, Fermium-251 (²⁵¹Fm), at the same position in the detector within a predictable time window (genetic correlation).[6]

Visualizations

Logical Flow of Synthesis Challenges

The following diagram illustrates how the fundamental nuclear properties of this compound lead to the inability to produce weighable quantities.

Core challenges in synthesizing weighable this compound.
General Experimental Workflow for this compound Synthesis

This diagram shows the sequential steps involved in a typical this compound production and detection experiment.

Experimental_Workflow cluster_production Production Stage cluster_separation Separation Stage cluster_detection Detection Stage cluster_output Data Output ion_source 1. Ion Source (e.g., ¹²C ions) accelerator 2. Particle Accelerator (e.g., Cyclotron) ion_source->accelerator target 3. Target Bombardment (e.g., ²⁴⁹Cf foil) accelerator->target recoil 4. Recoil of Products (No, byproducts, beam) target->recoil separator 5. Recoil Separator (Velocity/Mass Filter) recoil->separator detector 6. Implantation (Silicon Detector) separator->detector decay 7. Alpha Decay Detection detector->decay correlation 8. Genetic Correlation (Daughter Decay ID) decay->correlation data Decay Energy, Half-Life, and Cross-Section Data correlation->data

Workflow for this compound synthesis and identification.

References

Technical Support Center: Optimizing Production Yield of Nobelium-259

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental production of Nobelium-259 (²⁵⁹No). The information is designed to help researchers optimize their production yield and overcome common challenges in the synthesis and identification of this superheavy element.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reaction for producing this compound-259?

A1: The most frequently cited and effective reaction for producing this compound-259 is the fusion-evaporation reaction involving the bombardment of a Curium-248 (²⁴⁸Cm) target with an Oxygen-18 (¹⁸O) beam.[1] This reaction, specifically the ⁴n channel (²⁴⁸Cm(¹⁸O,4n)²⁵⁹No), has a known maximum production cross-section of approximately 20 nanobarns (nb) at a bombarding energy of 93 MeV.

Q2: Are there other viable production reactions for this compound-259?

Q3: What is the half-life of this compound-259 and how does it decay?

A3: this compound-259 is the most stable isotope of this compound, with a half-life of 58 minutes.[2][3] It primarily decays through three modes:

  • Alpha decay to Fermium-255 (²⁵⁵Fm).

  • Electron capture to Mendelevium-259 (²⁵⁹Md).

  • Spontaneous fission .

Q4: How is this compound-259 chemically separated from other reaction products?

A4: The chemical separation of this compound is primarily achieved through ion-exchange chromatography. A key characteristic of this compound that aids in its separation is its stable divalent oxidation state (No²⁺) in aqueous solutions, which is unique among the late actinides that are typically trivalent. This difference in chemical behavior allows for its effective separation from other trivalent actinides produced in the reaction.

Q5: What is the primary method for the identification of this compound-259?

A5: The definitive identification of this compound-259 is achieved through alpha spectroscopy.[4] This technique measures the energy of the alpha particles emitted during its decay. ²⁵⁹No has a characteristic alpha decay spectrum with distinct energy peaks, which provides a unique fingerprint for its identification. The detection of its decay products, such as Fermium-255, further confirms its presence.

Troubleshooting Guide

This guide addresses common issues that can lead to suboptimal production yields of this compound-259.

Issue Potential Causes Recommended Solutions
Low or No Yield of ²⁵⁹No 1. Incorrect Beam Energy: The production cross-section is highly dependent on the projectile's energy.1. Optimize Beam Energy: For the ²⁴⁸Cm(¹⁸O,4n)²⁵⁹No reaction, ensure the beam energy is precisely tuned to the peak of the excitation function, which is approximately 93 MeV. Perform an excitation function measurement to determine the optimal energy for your specific experimental setup.
2. Target Degradation: The intense heavy-ion beam can damage the target material, leading to a decrease in the effective target thickness.2. Monitor Target Integrity: Implement online monitoring of the target's condition. Consider using a rotating target wheel to distribute the beam heating and reduce localized damage. Prepare multiple targets to allow for replacement during long experiments.
3. Inefficient Chemical Separation: this compound may be lost during the chemical separation process.3. Calibrate Separation Column: Before the experiment, calibrate the ion-exchange column with a known amount of a homologous element (e.g., Ytterbium) to determine the elution profile and ensure high recovery of the divalent fraction.
4. Beam Misalignment: The ion beam may not be properly focused on the target.4. Verify Beam Alignment: Use a beam profile monitor to ensure the beam is centered and focused on the target.
High Background in Alpha Spectrum 1. Incomplete Separation of Other Alpha Emitters: Other radioactive isotopes produced in the reaction can interfere with the ²⁵⁹No signal.1. Refine Chemical Separation: Improve the resolution of the ion-exchange chromatography to achieve a cleaner separation of this compound from other actinides. Consider a two-cycle extraction system for enhanced purity.
2. Detector Contamination: The alpha detector may have been contaminated from previous experiments.2. Detector Decontamination and Background Measurement: Thoroughly clean the detector and perform a long background count before the experiment to identify any residual contamination.
3. Radon Progeny: Radon gas in the air can decay and its progeny can be implanted on the detector surface, creating background alpha signals.3. Maintain Vacuum Conditions: Ensure a good vacuum in the detector chamber to minimize the presence of radon.
Uncertainty in Isotope Identification 1. Poor Energy Resolution in Alpha Spectrum: Broad peaks in the alpha spectrum can make it difficult to distinguish the characteristic peaks of ²⁵⁹No.1. Optimize Detector Setup: Ensure the detector is properly biased and cooled to achieve the best possible energy resolution. Use a thin, uniform source for alpha counting to minimize energy straggling.
2. Lack of Decay Chain Confirmation: Observing only the alpha decay of ²⁵⁹No may not be sufficient for unambiguous identification.2. Measure Decay Products: Design the experiment to also detect the decay products of ²⁵⁹No, such as the alpha decay of its daughter nuclide, Fermium-255. This provides a time-correlated signature that confirms the identity of the parent nucleus.

Data Presentation

Table 1: Comparison of Production Reactions for this compound-259

Target IsotopeProjectileReaction ChannelProjectile Energy (MeV)Maximum Cross-Section (nb)
²⁴⁸Cm¹⁸O4n93~20
²⁴⁸Cm¹³CxnNot availableNot available
²⁴⁶Cm¹³CxnNot availableNot available

Note: While the reactions with carbon projectiles are known to produce this compound isotopes, specific experimental cross-section data for the production of ²⁵⁹No were not found in the surveyed literature. The yield for these reactions is expected to be in the nanobarn to picobarn range.

Experimental Protocols

Production of this compound-259 via the ²⁴⁸Cm(¹⁸O,4n)²⁵⁹No Reaction

a. Target Preparation:

  • Material: Highly enriched Curium-248 oxide (Cm₂O₃).

  • Backing: Thin beryllium (Be) or titanium (Ti) foil (typically 1-2 mg/cm²).

  • Method: The Cm₂O₃ is typically deposited onto the backing foil using a molecular plating or vacuum evaporation technique to create a uniform target layer with a thickness of several hundred µg/cm².

b. Irradiation:

  • Projectile: ¹⁸O ions.

  • Accelerator: A heavy-ion accelerator, such as a cyclotron or a linear accelerator.

  • Beam Energy: The ¹⁸O beam is accelerated to approximately 93 MeV.

  • Irradiation Time: The duration of the irradiation depends on the beam intensity and the desired yield, but typically ranges from hours to days.

c. Product Collection and Transport:

  • The ²⁵⁹No atoms recoiling from the target are stopped in a gas-filled chamber (typically helium).

  • A gas jet system is used to transport the thermalized atoms through a capillary to the chemistry setup.

Chemical Separation using Ion-Exchange Chromatography
  • Column: A cation-exchange resin column.

  • Eluent: An aqueous solution of an alpha-hydroxyisobutyrate (α-HIB) or similar complexing agent.

  • Procedure:

    • The reaction products are collected from the gas jet and dissolved in a dilute acid.

    • The solution is loaded onto the top of the ion-exchange column.

    • The column is eluted with the complexing agent. Trivalent actinides will form stronger complexes and elute earlier.

    • Due to its stable +2 oxidation state, this compound will elute later, separating it from the trivalent actinides. Fractions are collected sequentially.

Alpha Spectroscopy for Identification
  • Sample Preparation: The this compound-containing fractions from the chromatography are evaporated onto a thin foil (e.g., platinum) to create a thin, uniform source for alpha counting.

  • Detector: A silicon surface barrier detector or a Passivated Implanted Planar Silicon (PIPS) detector is used for alpha particle detection.

  • Measurement: The source is placed in a vacuum chamber in close proximity to the detector. The energy of the emitted alpha particles is measured over a period of several half-lives of ²⁵⁹No.

  • Data Analysis: The resulting alpha spectrum is analyzed to identify the characteristic energy peaks of ²⁵⁹No and its decay daughters. The decay curve of these peaks is plotted to determine the half-life, further confirming the isotope's identity.

Mandatory Visualizations

Experimental_Workflow_Nobelium259 cluster_production Production Stage cluster_separation Separation Stage cluster_identification Identification Stage target Target Preparation Curium-248 (²⁴⁸Cm) on Be/Ti backing accelerator Particle Accelerator Accelerate ¹⁸O ions to 93 MeV irradiation Irradiation ²⁴⁸Cm + ¹⁸O → ²⁵⁹No + 4n accelerator->irradiation gas_jet Gas Jet Transport Collect and transport recoil products irradiation->gas_jet chemistry Ion-Exchange Chromatography Separate No²⁺ from trivalent actinides gas_jet->chemistry source_prep Source Preparation Evaporate No fraction onto foil chemistry->source_prep alpha_spec Alpha Spectroscopy Measure alpha decay energies and half-life source_prep->alpha_spec data_analysis Data Analysis Identify ²⁵⁹No and decay products alpha_spec->data_analysis

Caption: Experimental workflow for the production and identification of this compound-259.

Troubleshooting_Logic cluster_beam Beam Issues cluster_target Target Issues cluster_chem Chemistry Issues cluster_detection Detection Issues start Low/No ²⁵⁹No Yield beam_energy Incorrect Beam Energy? start->beam_energy beam_alignment Beam Misaligned? start->beam_alignment target_degradation Target Degraded? start->target_degradation separation_efficiency Inefficient Separation? start->separation_efficiency high_background High Background? start->high_background poor_resolution Poor Energy Resolution? start->poor_resolution solution1 solution1 beam_energy->solution1 Solution: Optimize beam energy (93 MeV) solution2 solution2 beam_alignment->solution2 Solution: Verify beam focus and position solution3 solution3 target_degradation->solution3 Solution: Monitor target, use rotating target solution4 solution4 separation_efficiency->solution4 Solution: Calibrate column with homolog solution5 solution5 high_background->solution5 Solution: Refine chemistry, decontaminate detector solution6 solution6 poor_resolution->solution6 Solution: Optimize detector setup, use thin source

Caption: Troubleshooting logic for low production yield of this compound-259.

References

difficulties in characterizing nobelium's chemical properties due to short half-life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical characterization of nobelium. The inherent challenge in studying this compound lies in the extremely short half-lives of its isotopes, requiring rapid and highly sensitive experimental techniques.

Troubleshooting Guides

Issue: Low or No Detection of this compound Atoms in the Detector

Possible Cause 1: Inefficient transport of this compound atoms from the target to the chemistry setup.

  • Troubleshooting Steps:

    • Verify Gas-Jet System Integrity: Ensure the capillary tube in your gas-jet transport system is free of obstructions and leaks.[1]

    • Optimize Aerosol Conditions: Confirm that the potassium chloride (KCl) aerosol generator is functioning optimally to ensure this compound atoms attach to the aerosols for transport.[2][3]

    • Check Carrier Gas Flow Rate: The helium (He) carrier gas flow rate must be sufficient to transport the atoms over tens of meters to the experimental setup quickly.[1]

Possible Cause 2: Chemical separation is too slow for the this compound isotope being studied.

  • Troubleshooting Steps:

    • Select an Appropriate Isotope: For initial experiments, consider using a longer-lived isotope like ²⁵⁹No (t½ = 58 min) if production rates are sufficient. However, ²⁵⁵No (t½ = 3.1 min) is often used due to its higher production yield.[1][4]

    • Automate the Separation Process: Employ automated rapid chemistry apparatus to minimize the time between production and measurement.[3]

    • Optimize Chromatography Parameters: For ion-exchange chromatography, ensure the column size, resin type, and eluent flow rate are optimized for rapid separation.

Possible Cause 3: Incorrect chemical conditions for this compound's expected oxidation state.

  • Troubleshooting Steps:

    • Confirm Divalent Chemistry: this compound's most stable oxidation state in aqueous solution is +2.[1][2][5] Your chemical separation should be designed to isolate a divalent ion.

    • Elution Profile Analysis: In cation-exchange chromatography, this compound is expected to elute with alkaline earth metals, specifically between Ca²⁺ and Sr²⁺.[2] If your elution profile does not show activity in this region, re-evaluate your chemical system.

    • Avoid Strong Oxidizers: Unless you are intentionally trying to produce No³⁺, avoid strong oxidizing agents in your solutions that could alter this compound's oxidation state.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to study the chemical properties of this compound?

A1: The primary difficulty arises from the fact that all known isotopes of this compound are highly radioactive and have very short half-lives, ranging from microseconds to under an hour.[1][6] This means that scientists have a very limited time to perform chemical experiments before the atoms decay. Additionally, this compound can only be produced in particle accelerators in minuscule quantities, often on an atom-at-a-time basis, which makes detection and characterization extremely challenging.[1][7]

Q2: Which this compound isotope is best suited for chemical experiments?

A2: The choice of isotope is a trade-off between half-life and production rate. While ²⁵⁹No has the longest half-life (58 minutes), the shorter-lived ²⁵⁵No (half-life of 3.1 minutes) is more commonly used in chemical studies because it can be produced in larger quantities.[1][4] The higher production rate of ²⁵⁵No can lead to better statistics in a shorter amount of time, which is crucial for atom-at-a-time experiments.

Q3: What are the known oxidation states of this compound?

A3: In aqueous solution, this compound is most stable in the +2 oxidation state, which is a unique characteristic among the actinides that typically exhibit a stable +3 state.[1][2][5] The +3 oxidation state of this compound has also been observed under specific experimental conditions.[5][8]

Q4: What experimental techniques are used to characterize this compound?

A4: Due to the need for speed and sensitivity, specialized techniques are employed. These include:

  • Ion-Exchange Chromatography: To separate this compound from other elements based on its ionic properties.[6]

  • Solvent Extraction: For rapid separation of this compound from the target material and other reaction products.[6][7]

  • Gas-Phase Chromatography: To study the volatility of this compound compounds.[9] These techniques are often coupled with a gas-jet transport system to quickly move the produced this compound atoms from the particle accelerator target to the chemical separation apparatus.[1][2]

Q5: How is this compound produced?

A5: this compound is a synthetic element and is produced in particle accelerators.[1] A common method involves bombarding a target of a heavy element, such as curium-248 or californium-249, with a beam of ions, like carbon-12.[1][10] The collision of the target and the ion beam can lead to a nuclear fusion reaction that creates a this compound nucleus.

Quantitative Data Summary

IsotopeHalf-LifePrimary Decay Mode(s)
²⁴⁸No< 2 µsSpontaneous Fission
²⁵⁰No4.0 µsSpontaneous Fission
²⁵¹No0.80 sAlpha
²⁵²No2.57 sAlpha, Spontaneous Fission
²⁵³No1.62 minAlpha, Electron Capture
²⁵⁴No51 sAlpha, Electron Capture
²⁵⁵No3.1 minAlpha, Electron Capture
²⁵⁶No2.91 sAlpha, Spontaneous Fission
²⁵⁷No25 sAlpha, Electron Capture
²⁵⁸No1.2 msSpontaneous Fission
²⁵⁹No58 minAlpha, Electron Capture, Spontaneous Fission

Data compiled from multiple sources.[1][11][12]

Experimental Protocols

1. Ion-Exchange Chromatography for this compound Separation

This protocol outlines a typical procedure for the rapid separation of this compound from other actinides using cation-exchange chromatography, exploiting its stable divalent state.

  • Objective: To separate No²⁺ from trivalent actinides.

  • Materials:

    • Cation-exchange resin column.

    • Dilute hydrochloric acid (HCl) as the eluent.[2]

    • Automated Rapid Chemistry Apparatus (ARCA).[3]

    • Alpha spectroscopy detection system.

  • Procedure:

    • Production and Transport: Produce this compound atoms (e.g., ²⁵⁵No) by bombarding a target (e.g., ²⁴⁹Cf) with ions (e.g., ¹²C). Transport the recoiling atoms to the chemistry setup using a He/KCl gas-jet system.

    • Collection and Dissolution: Collect the transported this compound atoms on a collection foil. Dissolve the collected atoms in a small volume of dilute acid.

    • Column Loading: Inject the dissolved sample onto the pre-conditioned cation-exchange column.

    • Elution: Elute the column with dilute HCl. Trivalent actinides will be more strongly retained by the resin, while the divalent No²⁺ will elute earlier, behaving similarly to alkaline earth elements.[2]

    • Detection: Collect the eluent fractions and measure the alpha decay of the this compound isotope to determine its elution position and quantify the separation.

2. Gas-Jet Transport System

This protocol describes the setup for rapidly transporting nuclear reaction products from the target to a remote laboratory for chemical analysis.

  • Objective: To transport short-lived this compound atoms efficiently over several meters.

  • Materials:

    • Target chamber connected to the particle accelerator beamline.

    • Helium (He) gas supply.

    • Potassium Chloride (KCl) aerosol generator.

    • Long capillary tube (tens of meters).[1]

    • Collection chamber at the chemistry end.

  • Procedure:

    • Aerosol Generation: Heat solid KCl to produce fine aerosols.[3]

    • Carrier Gas Introduction: Introduce the KCl aerosols into a stream of helium gas.

    • Atom Attachment: Pass the He/KCl gas stream through the target chamber where this compound atoms are produced. The recoiling this compound atoms attach to the KCl aerosols.

    • Transport: The He carrier gas transports the this compound-laden aerosols through the long capillary tube to the chemical separation apparatus.

    • Collection: The aerosols are impacted onto a collection foil in the collection chamber, where they can be dissolved for subsequent chemical analysis.

Visualizations

Experimental_Workflow_for_Nobelium_Characterization cluster_production Production cluster_transport Transport cluster_separation Separation cluster_detection Detection production Particle Accelerator (e.g., ¹²C on ²⁴⁹Cf) transport Gas-Jet Transport (He/KCl Aerosols) production->transport Recoiling No atoms separation Rapid Chemical Separation (e.g., Ion-Exchange) transport->separation Collected No atoms detection Alpha Spectroscopy separation->detection Isolated No fraction

Caption: Experimental workflow for this compound characterization.

Nobelium_Challenges_and_Solutions cluster_challenges Challenges cluster_solutions Solutions challenge1 Short Half-Life (Rapid Decay) solution1 Fast Transport Systems (Gas-Jet) challenge1->solution1 solution2 Rapid & Automated Chemistry challenge1->solution2 challenge2 Low Production Rate (Atom-at-a-time) solution3 High-Efficiency Detectors challenge2->solution3 solution4 Use of Shorter-Lived Isotopes with Higher Yield (e.g., ²⁵⁵No) challenge2->solution4

Caption: Challenges and solutions in this compound chemistry.

References

Technical Support Center: Enhancing Detection Efficiency for Nobelium Decay Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nobelium and its decay products. The information is designed to address specific experimental challenges and improve detection efficiency.

Troubleshooting Guides

This section addresses common problems encountered during the detection of this compound decay products using alpha spectroscopy.

Issue 1: Poor Energy Resolution (Broad or Tailing Peaks)

Question: Why is my alpha spectrum showing broad or tailing peaks instead of sharp, well-defined peaks for this compound decay events?

Answer: Poor energy resolution is a common issue in alpha spectroscopy that can obscure the identification of different isotopes, especially when their alpha decay energies are close. The primary causes and their solutions are outlined below:

  • Cause 1: Thick or Non-uniform Source/Sample. Alpha particles lose energy as they travel through the material in which they are embedded.[1] If the implanted this compound ions are too deep within the detector's dead layer or if there is any intervening material, the alpha particles will emerge with a range of energies, leading to a broadened peak with a low-energy tail.

    • Solution: Ensure the recoil separator is optimized to implant the this compound ions as close to the surface of the silicon detector as possible. The implantation energy should be low enough to prevent the ions from penetrating deep into the active volume but high enough to pass through the detector's dead layer. Passivated Implanted Planar Silicon (PIPS) detectors are designed with very thin entrance windows (typically <500 Å) to minimize this effect.[2][3]

  • Cause 2: Large Source-to-Detector Distance in Vacuum Chamber. While experiments with recoil separators implant ions directly into the detector, any calibration or test measurements with external sources are sensitive to geometry. A larger distance between the source and the detector can lead to increased peak broadening because alpha particles can enter the detector at a wider range of angles, effectively increasing the path length through the detector's entrance window.[2][4]

    • Solution: For calibration measurements, position the standard alpha source as close to the detector as is feasible while maintaining a known and reproducible geometry. Note that as the distance decreases, the geometric efficiency increases, but peak broadening can also increase slightly.[2][3]

  • Cause 3: High Vacuum Chamber Pressure. Alpha particles are easily stopped by air.[4] If the vacuum in the measurement chamber is poor, the alpha particles will lose energy through collisions with residual gas molecules, resulting in peak broadening and a shift to lower energies.

    • Solution: Ensure a high vacuum is maintained in the chamber during the experiment. The pressure should be low enough that the energy loss of alpha particles traveling from the implantation point to the detector surface (if not directly implanted) is negligible.

  • Cause 4: Detector Issues. Degradation of the detector due to radiation damage, or inherent detector properties can lead to poor resolution.[5] High detector leakage current, which can be temperature-dependent, also contributes to electronic noise and can degrade resolution.[6]

    • Solution: Monitor the detector's performance regularly using a calibration source with a known sharp alpha peak (e.g., ²⁴¹Am). If resolution degrades over time, the detector may need to be replaced. Ensure the detector is operated at its recommended bias voltage and that the ambient temperature is stable.

Issue 2: Low Detection Efficiency

Question: My expected count rate for this compound decay events is significantly lower than observed. What are the common causes of low detection efficiency?

Answer: Low detection efficiency is a critical issue in "atom-at-a-time" experiments with superheavy elements like this compound. Maximizing efficiency is paramount. Key factors include:

  • Cause 1: Suboptimal Recoil Separator Transmission. The efficiency of transporting the this compound ions from the target to the detector is a major factor. Gas-filled separators like GARIS and velocity filters like SHIP have typical transport efficiencies that can range from 30% to over 60%, depending on the specific reaction and tuning of the separator.[2][7]

    • Solution: Optimize the magnetic and electric fields of the recoil separator for the specific this compound isotope of interest. This involves careful calculation of the expected magnetic rigidity of the recoil products. Machine learning techniques are also being developed to optimize separator tuning.[8][9]

  • Cause 2: Poor Geometric Efficiency. The intrinsic efficiency of a silicon detector for alpha particles that strike its active area is nearly 100%.[10] Therefore, the overall efficiency is dominated by the geometry—the fraction of emitted alpha particles that actually hit the detector. For implanted ions, the detector is typically a large-area silicon strip detector, and the geometric efficiency for detecting subsequent alpha decays is high (around 50% for a 2π solid angle if the decay occurs at the surface).

    • Solution: In the design of the detector setup, ensure that the active area of the silicon detector is large enough to cover the expected distribution of implanted this compound ions from the recoil separator.

  • Cause 3: Pulse Pile-up. At high count rates, two alpha particles can strike the detector at nearly the same time. The detector electronics may register this as a single event with a distorted energy, or reject the event altogether, leading to a loss of counts.[11][12] While less of an issue for the low production rates of this compound, this can be a problem if there is a high rate of background events.

    • Solution: Employ modern digital signal processing with pulse pile-up rejection algorithms. These systems can inspect the shape of the electronic pulse to identify and either correct or reject pile-up events.[13][14]

  • Cause 4: Inefficient Genetic Correlation Analysis. The identification of a this compound decay chain relies on correlating a sequence of alpha decays (and possibly spontaneous fission) in the same position on the detector within a specific time window. If the time or position windows in the analysis software are set incorrectly, true correlations can be missed.

    • Solution: Set the time window for correlation based on the known half-lives of the daughter and granddaughter isotopes. The position window should be based on the spatial resolution of the detector. The analysis should search for time and position-correlated events between an implanted ion and subsequent alpha decays.

Issue 3: High Background Count Rate

Question: I am observing a high number of background counts in the energy region of interest for this compound decay products. How can I reduce this background?

Answer: Reducing the background is crucial for unambiguously identifying the rare decay events of this compound. Sources of background are varied:

  • Cause 1: Natural Radioactivity. Materials used in the construction of the detector and the surrounding chamber can contain trace amounts of naturally occurring radioactive isotopes (e.g., from the uranium and thorium decay chains), which can produce alpha particles in the energy range of interest.[15] Radon gas and its progeny are a significant source of background.[16][17]

    • Solution: Use materials that have been screened for low intrinsic radioactivity to construct the detector and vacuum chamber.[18] Continuously purge the detector chamber with a clean gas to remove any radon that may emanate from the chamber walls. Some low-background systems use pulse shape analysis to distinguish between alphas originating from the sample and those from the detector surfaces.[4][16]

  • Cause 2: Cosmic Rays. High-energy cosmic rays can interact with the detector and shielding materials, creating a background of secondary particles.[17]

    • Solution: Whenever possible, locate the experiment in a deep underground laboratory to reduce the cosmic ray flux.[17] If this is not feasible, use active shielding, such as a veto detector that surrounds the primary alpha detector, to reject events caused by cosmic rays.

  • Cause 3: Scattered Beam Particles. Not all of the primary beam particles from the accelerator will be removed by the recoil separator. Some may scatter and reach the detector, potentially causing signals that could be mistaken for decay events.

    • Solution: Ensure the recoil separator is properly tuned to effectively separate the primary beam from the fusion-evaporation residues (the this compound ions). Additional shielding and collimators may be necessary between the separator and the detector.

Frequently Asked Questions (FAQs)

Q1: What is the typical energy resolution I should expect for my alpha spectrometer?

A1: For a high-quality Passivated Implanted Planar Silicon (PIPS) detector, you can expect an energy resolution (Full Width at Half Maximum, FWHM) of 12-20 keV for the 5.486 MeV alpha peak of ²⁴¹Am under ideal vacuum conditions with a small source-to-detector distance.[2][3] For larger area detectors (e.g., 450 mm²), values of ≤16 keV are routinely achieved.[2] The resolution will degrade with increasing source-to-detector distance in air and can also be affected by the quality of the electronics.[4]

Q2: How do I perform an energy and efficiency calibration for my alpha spectrometer?

A2: A standard procedure involves using a calibrated alpha source with multiple, well-defined alpha peaks (e.g., a mixed source of ²³⁹Pu, ²⁴¹Am, and ²⁴⁴Cm).

  • Energy Calibration: Place the standard source in the detector chamber in a reproducible geometry. Acquire a spectrum for a sufficient time to obtain good statistics for the main peaks. Plot the known energy of the alpha peaks versus the channel number in your multi-channel analyzer (MCA). Perform a linear fit to this data to obtain a calibration equation (Energy = m * Channel + c).

  • Efficiency Calibration: The absolute efficiency is the ratio of the number of counts detected in a peak to the number of alpha particles emitted by the source for that specific energy. The number of emitted particles is the activity of the source (in Bq) multiplied by the emission probability of that alpha line. The detection efficiency is highly dependent on the geometry (solid angle) between the source and the detector.[18][19][20] For a given geometry, the efficiency (ε) can be calculated as: ε = (Net Counts / Time) / (Source Activity * Branching Ratio).

Q3: What is genetic correlation analysis and why is it important for identifying this compound?

A3: Genetic correlation analysis is the key technique for identifying the decay chains of superheavy elements produced one atom at a time.[21] Since a this compound atom is implanted into a position-sensitive detector, its subsequent alpha decay and the decays of its daughter and granddaughter products will all occur at the same location on the detector. By looking for a time- and position-correlated sequence of alpha decays with the expected energies and half-lives, one can reconstruct the decay chain and unambiguously identify the parent this compound isotope. For example, the decay of ²⁵⁵No can be identified by observing an alpha particle with an energy of ~8.1 MeV, followed by the decay of its daughter, ²⁵¹Fm, at the same position with an energy of ~7.3 MeV and a half-life of 5.3 hours.

Q4: What are the primary decay modes for this compound isotopes?

A4: The primary decay mode for lighter this compound isotopes is alpha emission. For heavier isotopes, spontaneous fission becomes a dominant decay mode.[22] For example, ²⁵⁹No, the most stable isotope, primarily undergoes alpha decay.[11][16][23]

Quantitative Data Summary

Table 1: Typical Performance of PIPS Detectors in Alpha Spectroscopy

ParameterTypical ValueNotes
Energy Resolution (FWHM) 12 - 20 keVFor 5.486 MeV alphas from ²⁴¹Am.[2][6]
Typical Background Rate < 0.05 counts/hr/cm²In the 3-8 MeV energy range for low-background models.[2][6][15]
Intrinsic Efficiency ~100%For alpha particles that enter the active volume.
Entrance Window Thickness < 50 nm (500 Å)Minimizes energy loss for incident alpha particles.[2][3]
Typical Depletion Depth > 140 µmSufficient to stop alpha particles up to 15 MeV.[2]

Table 2: Example this compound Decay Chain Data

IsotopeHalf-LifePrimary Decay ModeAlpha Energy (MeV)Daughter Isotope
²⁵⁹No 58 minAlpha (75%)~7.5²⁵⁵Fm
EC/β+ (25%)-²⁵⁹Md
²⁵⁵No 3.1 minAlpha (61%)~8.12²⁵¹Fm
EC (39%)-²⁵⁵Md
²⁵⁵Fm 20.07 hAlpha~7.1²⁵¹Cf

Data compiled from various sources.[11][16][17][23][24][25][26][27]

Experimental Protocols

Protocol 1: Efficiency Calibration of an Alpha Spectrometer

  • Objective: To determine the absolute detection efficiency of the alpha spectrometer for a specific and reproducible geometry.

  • Materials: Calibrated multi-nuclide alpha source (e.g., containing ²³⁹Pu, ²⁴¹Am, ²⁴⁴Cm), alpha spectrometer with vacuum chamber, NIM electronics (preamplifier, amplifier, ADC), and a multi-channel analyzer (MCA).

  • Procedure:

    • Place the calibrated alpha source in the sample holder at a fixed, measurable distance from the detector. Ensure the source is centered with respect to the detector.

    • Evacuate the chamber to a high vacuum (<10⁻² mbar).

    • Apply the recommended bias voltage to the detector.

    • Acquire an alpha spectrum for a time sufficient to accumulate at least 10,000 counts in the primary peaks of interest to ensure good statistical precision.

    • Record the live time of the acquisition.

    • For each peak, determine the net peak area (total counts minus background).

    • Calculate the current activity of the source for each nuclide, correcting for decay from the calibration date.

    • Calculate the efficiency (ε) for each alpha energy using the formula: ε = (Net Peak Area / Live Time) / (Current Activity * Branching Ratio)

    • Plot the efficiency as a function of alpha energy. For a given geometry, the efficiency should be nearly constant across the typical alpha energy range.

Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for this compound Detection cluster_production Isotope Production cluster_separation Separation & Implantation cluster_detection Detection & Analysis Beam Heavy Ion Beam (e.g., ⁴⁸Ca) Target Actinide Target (e.g., ²⁴⁹Cf) Beam->Target Bombardment Separator Recoil Separator (e.g., GARIS, SHIP) Separates this compound ions from primary beam Target->Separator Fusion Products Detector Position-Sensitive Silicon Detector Separator->Detector Implantation DAQ Data Acquisition System (Records Energy, Time, Position) Detector->DAQ Signal Processing Analysis Genetic Correlation Analysis (Identify decay chains: α-α, α-fission) DAQ->Analysis

Caption: Workflow for this compound detection.

Troubleshooting_Flowchart Diagram 2: Troubleshooting Alpha Spectroscopy Issues Start Problem with Alpha Spectrum Issue_Type What is the primary issue? Start->Issue_Type Broad_Peaks Broad / Tailing Peaks Issue_Type->Broad_Peaks Resolution Low_Efficiency Low Detection Efficiency Issue_Type->Low_Efficiency Efficiency High_Background High Background Issue_Type->High_Background Background Check_Vacuum Is chamber vacuum high (<10⁻² mbar)? Broad_Peaks->Check_Vacuum Fix_Vacuum Improve vacuum system. Check for leaks. Check_Vacuum->Fix_Vacuum No Check_Source Is the source thin and uniform? (For calibration) Check_Vacuum->Check_Source Yes Remake_Source Prepare a new, thinner source or use a certified standard. Check_Source->Remake_Source No Check_Detector Check detector resolution with a pulser or reliable source. Check_Source->Check_Detector Yes Check_Separator Is recoil separator transmission optimized? Low_Efficiency->Check_Separator Tune_Separator Re-tune separator magnets and fields for the reaction of interest. Check_Separator->Tune_Separator No Check_Geometry Is source-detector distance minimized? (For calibration) Check_Separator->Check_Geometry Yes Adjust_Geometry Adjust sample holder for closer, reproducible geometry. Check_Geometry->Adjust_Geometry No Check_Analysis Are correlation time/ position windows correct? Check_Geometry->Check_Analysis Yes Adjust_Analysis Set windows based on known daughter half-lives and detector resolution. Check_Analysis->Adjust_Analysis No Check_Radon Is there a radon issue? High_Background->Check_Radon Purge_Chamber Purge chamber with clean, aged gas (e.g., nitrogen). Check_Radon->Purge_Chamber Yes Check_Materials Are construction materials screened for low activity? Check_Radon->Check_Materials No Use_Low_BG_Materials Use certified low- background materials for chamber and detector. Check_Materials->Use_Low_BG_Materials No

Caption: Troubleshooting alpha spectroscopy.

References

overcoming low production cross-sections in nobelium synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nobelium (No). The content addresses common challenges, particularly those related to overcoming low production cross-sections.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound, a synthetic transuranic element, is primarily challenged by extremely low production cross-sections and the short half-lives of its isotopes.[1][2][3] This means that only a very small fraction of the interactions between the target and projectile nuclei result in the formation of a this compound atom, and the atoms that are created decay very quickly. Consequently, producing and identifying this compound requires highly sensitive and efficient experimental setups.

Q2: Which nuclear reactions are most commonly used to produce this compound isotopes?

A2: this compound isotopes are typically produced in particle accelerators through fusion-evaporation reactions.[1][4][5] This involves bombarding a heavy actinide target with a beam of lighter ions. Some of the most common and successful reactions include:

  • Hot Fusion: Bombarding actinide targets like curium (²⁴⁸Cm) or californium (²⁴⁹Cf) with carbon (¹²C) ions.[1][6] For example, the reaction ²⁴⁹Cf + ¹²C is often used to produce ²⁵⁵No.[1][6]

  • Cold Fusion: Using lead (²⁰⁸Pb) or bismuth (²⁰⁹Bi) targets. These reactions have lower compound nucleus excitation energies, which can increase the survival probability of the newly formed nucleus.[7] A key example is the ²⁰⁸Pb(⁴⁸Ca, 2n)²⁵⁴No reaction.[8]

Q3: What is the difference between "hot fusion" and "cold fusion" in the context of this compound synthesis?

A3: The terms "hot fusion" and "cold fusion" in this context refer to the excitation energy of the compound nucleus formed after the projectile and target nuclei fuse.

  • Hot Fusion reactions, such as bombarding an actinide target with a light projectile, result in a compound nucleus with high excitation energy (40-50 MeV). This "hot" nucleus de-excites by evaporating several (typically 3-5) neutrons.[7]

  • Cold Fusion reactions, typically involving targets near the doubly magic ²⁰⁸Pb, produce a compound nucleus with lower excitation energy (10-20 MeV).[7] This "colder" nucleus needs to evaporate fewer neutrons (typically 1-2) to reach a stable state, which can lead to a higher survival probability against fission.[7][9]

Q4: How are this compound isotopes identified once they are produced?

A4: Due to their low production rates and short half-lives, this compound isotopes are identified by detecting their characteristic decay products.[10][11] This is often done using a sequence of measurements:

  • In-flight separation: The newly formed this compound atoms are separated from the intense primary beam and other reaction byproducts using a recoil separator.[3][12]

  • Implantation: The separated this compound atoms are implanted into a sensitive detector, typically a silicon detector.

  • Decay detection: The detector then measures the alpha decay or spontaneous fission of the implanted this compound nucleus, as well as the subsequent decays of its daughter and granddaughter isotopes. This creates a unique decay chain signature that allows for unambiguous identification.[10]

Troubleshooting Guides

Issue 1: Low Production Yield/Cross-Section

Low production yield is the most significant hurdle in this compound synthesis. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Non-optimal Beam Energy The cross-section for a specific fusion-evaporation reaction is highly dependent on the beam energy. The energy must be precisely tuned to maximize the formation of the desired this compound isotope and minimize competing reaction channels. Solution: Carefully study the excitation function for the specific reaction to determine the optimal beam energy. Theoretical models can provide predictions, but empirical optimization is often necessary.[13][14]
Poor Target Quality Target uniformity, thickness, and purity are critical. Non-uniform targets can lead to inconsistent reaction rates and energy loss. Impurities can produce unwanted background reactions. Solution: Employ high-quality target preparation techniques such as molecular plating on a suitable backing material like titanium.[1][7] Regularly monitor target integrity during long experiments.
Beam Instability Fluctuations in beam intensity and position on the target can lead to lower than expected yields. Solution: Ensure the accelerator is providing a stable and well-focused beam. Use beam monitoring systems to track beam characteristics throughout the experiment.
Inefficient Recoil Separation If the synthesized this compound atoms are not efficiently transported to the detector, the measured yield will be low. Solution: Optimize the magnetic and electric fields of the recoil separator for the specific this compound isotope being produced. Ensure the gas pressure in a gas-filled separator is at the optimal level for charge-state equilibration.[3][12]
Issue 2: High Background Noise

High background can obscure the rare decay events of this compound, making identification difficult or impossible.

Potential Cause Troubleshooting Steps
Scattered Beam Particles The primary beam intensity is many orders of magnitude higher than the rate of this compound production. Incomplete separation can lead to a high flux of beam particles reaching the detector. Solution: Optimize the recoil separator to effectively filter out the primary beam. Use a beam stop to catch the main part of the beam.[3]
Unwanted Reaction Products The interaction of the beam with the target produces many other reaction products besides this compound. Solution: The recoil separator should be tuned to select for the specific mass and charge of the desired this compound isotope. Chemical separation techniques can be used post-irradiation to remove other elements.[15][16]
Environmental Radioactivity Natural background radiation can contribute to the detector signal. Solution: Use passive shielding around the detector setup. Employ active veto detectors that can identify and reject background events.[17][18][19]
Detector Noise Electronic noise in the detection system can mimic real decay events. Solution: Ensure proper grounding and shielding of all electronic components. Use high-quality, low-noise detectors and preamplifiers.

Quantitative Data

Table 1: Selected this compound Isotopes and their Properties
IsotopeHalf-lifeDecay Mode(s)
²⁵³No 1.7 minα, EC
²⁵⁴No 55 sα, EC, SF
²⁵⁵No 3.1 minα, EC
²⁵⁶No 2.9 sα, SF
²⁵⁷No 25 sα
²⁵⁸No 1.2 msSF
²⁵⁹No 58 minα, EC, SF

Data sourced from various nuclear data compilations.[4][5][8][20] α = alpha decay, EC = electron capture, SF = spontaneous fission.

Table 2: Example Production Cross-Sections for this compound Isotopes
ReactionProduct IsotopePeak Cross-Section
²⁰⁸Pb(⁴⁸Ca, 2n) ²⁵⁴No~2 µb
²⁰⁶Pb(⁴⁸Ca, 2n) ²⁵²No~0.5 µb
²⁰⁷Pb(⁴⁸Ca, 2n) ²⁵³No~1.3 µb
²⁴⁹Cf(¹²C, 4n) ²⁵⁷No-
²⁴⁸Cm(¹²C, 5n) ²⁵⁵No-

Cross-section values are highly dependent on beam energy and experimental conditions. Values are approximate and sourced from published experimental data.[8][21]

Experimental Protocols

Protocol 1: Target Preparation via Molecular Plating

This protocol outlines the general steps for preparing a thin, uniform actinide target on a titanium backing, a common requirement for this compound synthesis experiments.[1][7]

  • Purification of Actinide Material: The actinide material (e.g., ²⁴⁹Cf) is purified using ion-exchange chromatography to remove daughter products and other impurities.

  • Preparation of the Plating Cell: A plating cell is assembled with a thin titanium foil (~2 µm) as the cathode and a platinum anode.

  • Electrolyte Preparation: The purified actinide is dissolved in a suitable electrolyte solution, typically an isopropanol/nitric acid mixture.

  • Molecular Plating: A voltage is applied across the cell, causing the actinide species to deposit onto the titanium foil. The deposition process is carefully monitored to ensure a uniform layer of the desired thickness (e.g., ~0.5 mg/cm²).

  • Target Characterization: The thickness and uniformity of the deposited actinide layer are verified using techniques such as alpha spectroscopy or radiographic imaging.

Protocol 2: In-Flight Separation using a Gas-Filled Recoil Separator

This protocol describes the general operation of a gas-filled recoil separator for the separation of this compound isotopes from the primary beam and other reaction products.[3][12]

  • Separator Setup: The separator, consisting of a series of quadrupole and dipole magnets, is positioned after the target.

  • Gas Filling: The separator is filled with a low-pressure gas (e.g., helium or hydrogen) to a precisely controlled pressure. This gas allows the recoiling this compound ions to equilibrate to an average charge state, which helps in focusing them.

  • Magnetic Field Tuning: The magnetic fields of the quadrupoles and dipoles are set to guide the this compound recoils with their specific magnetic rigidity to the focal plane detector, while the primary beam particles, having a different magnetic rigidity, are deflected away and stopped.

  • Detection System: A position-sensitive silicon detector is placed at the focal plane to implant the separated this compound ions and detect their subsequent alpha or spontaneous fission decays.

  • Data Acquisition: The signals from the detector are processed by a data acquisition system that records the energy, time, and position of each implantation and decay event, allowing for the reconstruction of decay chains.

Visualizations

Experimental_Workflow_Nobelium_Synthesis IonSource Ion Source (e.g., ¹²C or ⁴⁸Ca) Accelerator Accelerator (e.g., Cyclotron) IonSource->Accelerator Target Actinide Target (e.g., ²⁴⁹Cf or ²⁰⁸Pb) Accelerator->Target High-Energy Ion Beam Separator Gas-Filled Recoil Separator (e.g., DGFRS, RITU) Target->Separator Reaction Products (No, beam, byproducts) Detector Silicon Detector Array Separator->Detector Separated this compound Ions DAQ Data Acquisition System Detector->DAQ

Caption: Workflow for this compound Synthesis.

Signaling_Pathway_Decay_Chain No255 ²⁵⁵No Fm251 ²⁵¹Fm No255->Fm251 α-decay (t½ = 3.1 min) Cf247 ²⁴⁷Cf Fm251->Cf247 α-decay (t½ = 5.3 h) Cm243 ²⁴³Cm Cf247->Cm243 α-decay (t½ = 3.11 h)

Caption: Alpha Decay Chain of this compound-255.

References

Technical Support Center: Investigating Nobelium's Solid-State Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of nobelium's solid-state properties. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant experimental limitations you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to produce sufficient quantities of this compound for solid-state studies?

A1: The primary challenge in producing this compound is that it is a synthetic element and cannot be found in nature.[1][2][3] It can only be created in particle accelerators by bombarding lighter elements with charged particles, a process that is both costly and technologically demanding.[4][5] Production is quantified in terms of individual atoms rather than grams, making it impossible to create bulk quantities needed for traditional solid-state characterization techniques.[5] For example, a common production method involves irradiating a californium-249 target with carbon-12 ions.[1]

Q2: How does the short half-life of this compound isotopes impact experimental measurements?

A2: All known isotopes of this compound are radioactive and have very short half-lives, ranging from microseconds to a maximum of 58 minutes for the most stable isotope, ²⁵⁹No.[4][6][7] This extreme instability means that any produced this compound atoms decay very quickly, leaving an exceptionally short window for experimental observation.[5] Consequently, experiments must be designed to be extremely fast and efficient, often requiring repeated production cycles to gather sufficient data from the decay of single atoms.[5] The short half-life fundamentally limits the types of measurements that can be performed, particularly those requiring longer acquisition times.

Q3: What are the primary experimental techniques available for studying elements like this compound on an "atom-at-a-time" basis?

A3: Given the production of only a few atoms at a time, researchers rely on specialized "atom-at-a-time" chemistry techniques.[8][9][10] These methods are designed to deduce chemical and physical properties from the behavior of individual atoms.[8] A key approach involves chemical separation and detection of the radioactive decay of a single atom.[8][10] Recently, a new technique developed at Berkeley Lab's 88-Inch Cyclotron has allowed for the first direct measurement of molecules containing this compound by using a mass spectrometer to identify the exact molecules formed.[11][12]

Q4: Are there any viable surrogate elements that can be used to predict this compound's solid-state properties?

A4: Yes, surrogate studies are a common approach in heavy element research. This compound is expected to behave as a heavier homolog to ytterbium in the periodic table.[4] Therefore, ytterbium is often used as a surrogate to predict some of this compound's properties. Additionally, other late actinide elements like fermium and mendelevium can provide insights.[5] However, relativistic effects in heavy elements can lead to unexpected deviations from periodic trends, making direct experimental verification crucial.[11][13]

Q5: What are the major safety concerns when handling this compound?

A5: The primary safety concern with this compound is its high radioactivity.[1] As a synthetic, highly radioactive metal, it is toxic due to its radioactivity and requires specialized handling procedures and facilities to minimize radiation exposure.[1][3] All experiments must be conducted in appropriately shielded hot cells or glove boxes.

Quantitative Data Summary

The following table summarizes key quantitative data for commonly used this compound isotopes in research.

IsotopeHalf-lifePrimary Decay Mode(s)Production Reaction Example
²⁵⁹No58 minutesα (75%), ε (25%), SF (<10%)²⁴⁸Cm(¹³C, 2n)²⁵⁹No
²⁵⁵No3.1 minutesα (61%), β+ (39%)²⁴⁹Cf(¹²C, 6n)²⁵⁵No
²⁵⁴No51 secondsα (90%), β+ (10%)²⁰⁸Pb(⁴⁸Ca, 2n)²⁵⁴No
²⁵³No1.62 minutesα (55%), β (45%)²⁴⁴Cm(¹³C, 4n)²⁵³No
²⁵²No2.57 secondsα, SF²⁴⁴Cm(¹²C, 4n)²⁵²No

Data compiled from multiple sources.[4][7][14]

Experimental Protocols

1. Atom-at-a-Time Gas-Phase Chromatography

This protocol is a generalized method for studying the chemical properties of single atoms of heavy elements like this compound.

  • Objective: To determine the volatility and reactivity of this compound by observing its interaction with a surface.

  • Methodology:

    • Production: Produce this compound atoms via a nuclear fusion reaction in a particle accelerator (e.g., bombarding a curium target with carbon ions).[5]

    • Thermalization and Transport: The produced this compound atoms recoil from the target and are stopped in a gas-filled chamber (e.g., filled with helium). They are then transported by the gas flow through a capillary.

    • Chromatography: The capillary leads to a chromatography column, which is a tube with a temperature gradient and a surface coated with a specific material (e.g., gold or quartz).[13]

    • Adsorption and Detection: As the this compound atom travels through the column, it will adsorb onto the surface at a specific temperature, which is related to its volatility. The position of adsorption is determined by detecting the radioactive decay of the atom using an array of detectors along the column.

    • Data Analysis: By repeating the experiment many times, a distribution of adsorption positions is obtained, which can be used to calculate thermodynamic properties like the enthalpy of adsorption.

2. Surrogate Studies with Lighter Homologs

This protocol outlines a general approach for using surrogate elements to predict the properties of this compound.

  • Objective: To infer the solid-state properties of this compound by studying a more accessible element with similar expected chemical behavior.

  • Methodology:

    • Surrogate Selection: Choose a suitable surrogate element. For this compound, ytterbium (Yb) is a common choice due to its analogous electron configuration.

    • Experimentation with Surrogate: Perform the desired solid-state measurements on the surrogate element. This could include X-ray diffraction to determine crystal structure, or measurements of metallic radius and melting point.

    • Theoretical Modeling: Use theoretical models, such as density functional theory (DFT), to calculate the properties of both the surrogate and this compound.

    • Validation and Extrapolation: Compare the experimental results for the surrogate with the theoretical calculations for the surrogate to validate the model. Then, use the validated model to predict the properties of this compound.

    • Consideration of Relativistic Effects: Analyze how relativistic effects might cause this compound's properties to deviate from those of its lighter homolog.

Visualizations

Experimental_Workflow_for_Nobelium_Studies Experimental Workflow for this compound Studies cluster_production Production cluster_separation Separation & Transport cluster_measurement Measurement cluster_analysis Data Analysis Target Target Accelerator Accelerator Target->Accelerator Placed in Ion_Beam Ion_Beam Ion_Beam->Accelerator Directed at Gas_Cell Gas-filled Recoil Chamber Accelerator->Gas_Cell Recoils into Transport Gas Jet Transport Gas_Cell->Transport Chemistry_Apparatus Chemistry/Physics Apparatus Transport->Chemistry_Apparatus Detector Detector Chemistry_Apparatus->Detector Decay Event Data_Acquisition Data_Acquisition Detector->Data_Acquisition Analysis Statistical Analysis Data_Acquisition->Analysis

Caption: A flowchart of the experimental workflow for studying this compound.

Logical_Relationships_in_Nobelium_Research Challenges in this compound Solid-State Research Low_Production_Rate Low Production Rate (Atom-at-a-Time) Limited_Quantity Limited Quantity for Study Low_Production_Rate->Limited_Quantity Short_Half_Life Short Half-Life (< 1 hour) Short_Observation_Time Short Observation Time Short_Half_Life->Short_Observation_Time High_Radioactivity High Radioactivity Specialized_Handling Requires Specialized Handling High_Radioactivity->Specialized_Handling No_Bulk_Measurements No Bulk Property Measurements (e.g., Crystal Structure) Limited_Quantity->No_Bulk_Measurements Reliance_on_Single_Atom_Techniques Reliance on Single-Atom Detection Limited_Quantity->Reliance_on_Single_Atom_Techniques Need_for_Fast_Experiments Necessitates Fast, Efficient Experiments Short_Observation_Time->Need_for_Fast_Experiments Use_of_Surrogates Reliance on Surrogate Studies & Theory No_Bulk_Measurements->Use_of_Surrogates Need_for_Fast_Experiments->Reliance_on_Single_Atom_Techniques

Caption: Interconnected challenges in the study of this compound's solid-state properties.

References

refining separation techniques to obtain high-purity nobelium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the refining of separation techniques to obtain high-purity nobelium.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound?

A1: The separation of this compound is exceptionally challenging due to its production at "atom-at-a-time" levels, extremely short half-lives of its isotopes, and the presence of significant interfering reaction byproducts. Researchers must work with statistically small numbers of atoms, requiring highly efficient and rapid separation techniques.

Q2: Why is the +2 oxidation state of this compound significant for its separation?

A2: this compound is unique among the late actinides for its stable +2 oxidation state in aqueous solutions. This property is the cornerstone of its chemical separation from other actinides, such as mendelevium and fermium, which are typically stable in the +3 state. This difference in charge allows for selective separation using techniques like ion-exchange and solvent extraction.

Q3: What is "atom-at-a-time" chemistry, and how does it apply to this compound?

A3: "Atom-at-a-time" chemistry refers to the study of the chemical properties of elements where experiments are conducted with single atoms. Due to the low production rates of this compound, its chemical behavior must be inferred from the repeated observation of individual atoms. This necessitates highly sensitive detection methods and experimental techniques that are robust and efficient for single-atom events.

Q4: Can this compound be studied in the gas phase?

A4: Yes, gas-phase separation and chemistry are crucial for studying this compound and other superheavy elements. Techniques like thermochromatography and mass spectrometry of single molecules, as demonstrated with the FIONA setup at Berkeley Lab, allow for the investigation of the element's fundamental properties and the formation of simple molecules. Recent studies have even unexpectedly detected the formation of this compound-containing molecules with trace gases.

Troubleshooting Guides

Ion-Exchange Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Elution 1. Incomplete elution from the column. 2. Co-elution with other actinides. 3. Short half-life decay during separation. 4. Adsorption to column materials or tubing.1. Optimize the concentration and pH of the eluting agent (e.g., α-hydroxyisobutyrate). 2. Adjust the gradient of the eluting agent to improve resolution between No²⁺ and trivalent actinides. 3. Minimize the separation time by increasing the flow rate, but be mindful of maintaining separation efficiency. 4. Use materials known for low actinide adsorption, such as PEEK tubing.
Poor Separation from Trivalent Actinides 1. Inefficient complexation of trivalent actinides. 2. Channeling in the chromatography column. 3. Inappropriate choice of resin.1. Increase the concentration of the complexing agent in the eluent. 2. Ensure the column is packed uniformly to prevent channeling. 3. Utilize a cation-exchange resin with high selectivity for trivalent over divalent ions.
Column Clogging 1. Particulate matter in the sample or buffers. 2. Precipitation of metal hydroxides at incorrect pH.1. Filter all solutions through a 0.22 µm filter before use. 2. Maintain the appropriate pH of all solutions to ensure the solubility of all species.
Solvent Extraction
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Extraction of this compound 1. Incorrect organic phase composition. 2. Unfavorable pH of the aqueous phase. 3. Insufficient mixing of the two phases.1. Optimize the concentration of the extracting agent in the organic solvent. 2. Adjust the pH of the aqueous phase to maximize the distribution coefficient of this compound. 3. Ensure vigorous and sufficient mixing to reach extraction equilibrium.
Formation of a Third Phase (Emulsion) 1. High concentration of metal ions. 2. Presence of surfactants or other impurities.1. Dilute the sample or adjust the organic-to-aqueous phase ratio. 2. Purify the sample and solvents before extraction.
Back-Extraction is Inefficient 1. Strong complexation in the organic phase. 2. Incorrect stripping solution.1. Use a stripping solution with a higher acidity or a stronger complexing agent to strip this compound back into the aqueous phase. 2. Optimize the composition of the stripping solution.
Gas-Phase Separation
Issue Potential Cause(s) Recommended Solution(s)
Low Transport Efficiency 1. Adsorption of this compound atoms to transport capillary walls. 2. Inefficient gas flow dynamics.1. Use inert materials for transport capillaries (e.g., quartz, PFA). 2. Optimize the carrier gas flow rate and pressure.
Unexpected Molecular Formation 1. Presence of reactive trace gases in the system.1. Implement rigorous gas purification systems to remove reactive impurities like water and nitrogen. 2. Characterize the background to identify and quantify trace reactive species.
Poor Mass Resolution in Spectrometer 1. Inefficient cooling and bunching of ions. 2. Instabilities in the electric and magnetic fields of the mass analyzer.1. Optimize the parameters of the radiofrequency quadrupole trap for efficient ion cooling and bunching. 2. Ensure stable power supplies and precise calibration of the mass spectrometer.

Quantitative Data Summary

Separation Technique Parameter Reported Value/Range Notes
Ion-Exchange Chromatography Separation Factor (No²⁺/Am³⁺) > 100Dependant on eluent composition and pH.
Elution Time MinutesRapid separation is crucial due to short half-lives.
Purity HighCan achieve excellent separation from trivalent actinides.
Solvent Extraction Distribution Ratio (D) Varies significantlyHighly dependent on the organic and aqueous phase composition.
Extraction Efficiency > 90%Under optimized conditions.
Yield Moderate to HighCan be affected by kinetics and phase separation issues.
Gas-Phase Separation (FIONA) Transport Efficiency ~50%From production target to the mass spectrometer.
Overall Efficiency LowLimited by production cross-sections and ion source efficiency.
Mass Resolving Power (M/ΔM) > 1,000For the FIONA mass spectrometer.

Experimental Protocols

Ion-Exchange Chromatography for this compound Separation

This protocol is a representative method for the separation of No²⁺ from trivalent actinides using a cation-exchange column with α-hydroxyisobutyrate (α-HIB) as the eluting agent.

Materials:

  • Cation-exchange resin (e.g., Dowex 50W-X8)

  • α-hydroxyisobutyric acid (α-HIB)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water (18 MΩ·cm)

  • Chromatography column (PEEK)

  • Peristaltic pump

  • Fraction collector

  • Alpha spectrometer

Procedure:

  • Column Preparation:

    • Prepare a slurry of the cation-exchange resin in 0.1 M HCl.

    • Pack the chromatography column with the resin slurry to the desired bed height.

    • Wash the column with deionized water until the effluent is neutral.

    • Equilibrate the column with the starting eluent (e.g., 0.1 M α-HIB, pH 4.8).

  • Sample Loading:

    • The this compound-containing sample, typically collected from a gas-jet system, is dissolved in a small volume of dilute acid (e.g., 0.05 M HCl).

    • Load the sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Elution:

    • Begin the elution with the α-HIB solution. A gradient elution can be employed by gradually increasing the concentration or pH of the α-HIB to improve separation.

    • This compound (No²⁺) will elute earlier than the more strongly bound trivalent actinides (e.g., Fm³⁺, Md³⁺).

    • Collect fractions at regular intervals.

  • Detection:

    • Evaporate each fraction onto a metal planchet.

    • Measure the alpha activity of each planchet using an alpha spectrometer to identify the fractions containing this compound isotopes based on their characteristic alpha decay energies and half-lives.

Solvent Extraction of this compound

This protocol describes a liquid-liquid extraction method to separate No²⁺ from trivalent actinides based on their differential extraction into an organic phase containing an organophosphorus extractant.

Materials:

  • Bis(2-ethylhexyl) phosphoric acid (HDEHP) in a suitable organic solvent (e.g., toluene)

  • Dilute nitric acid (HNO₃)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Liquid scintillation counter or alpha spectrometer

Procedure:

  • Phase Preparation:

    • Prepare the organic phase by dissolving a specific concentration of HDEHP in the organic solvent.

    • Prepare the aqueous phase containing the this compound and other actinides in dilute HNO₃ and adjust to the desired pH.

  • Extraction:

    • Combine equal volumes of the aqueous and organic phases in a centrifuge tube.

    • Vortex the mixture vigorously for a sufficient time (e.g., 2-3 minutes) to ensure equilibrium is reached.

    • Centrifuge the tube to achieve a clean separation of the two phases.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Take an aliquot from each phase for radiometric analysis to determine the distribution of this compound and other actinides.

  • Stripping (Back-Extraction):

    • To recover the this compound from the organic phase, contact it with a fresh aqueous solution of higher acidity (e.g., 1 M HNO₃).

    • Repeat the mixing and separation steps. The this compound will be stripped back into the aqueous phase.

Visualizations

Experimental_Workflow_Ion_Exchange cluster_production This compound Production cluster_collection Sample Collection cluster_separation Ion-Exchange Separation cluster_analysis Analysis prod Nuclear Fusion Reaction collect Gas-Jet Transport & Collection prod->collect dissolve Dissolution in Dilute Acid collect->dissolve load Load onto Cation-Exchange Column dissolve->load elute Elution with α-HIB Gradient load->elute collect_frac Fraction Collection elute->collect_frac detect Alpha Spectroscopy collect_frac->detect Logical_Relationship_Oxidation_State_Separation cluster_mixture Initial Mixture cluster_technique Separation Technique cluster_products Separated Products No This compound (No²⁺) tech Ion-Exchange or Solvent Extraction No->tech Ac Actinides (e.g., Fm³⁺, Md³⁺) Ac->tech No_pure High-Purity this compound tech->No_pure Weaker Interaction Ac_waste Trivalent Actinide Fraction tech->Ac_waste Stronger Interaction Gas_Phase_Separation_Workflow cluster_production Production & Initial Separation cluster_thermalization Thermalization & Ionization cluster_analysis Mass Analysis prod Target Bombardment bgs Berkeley Gas Separator (BGS) prod->bgs gas_cell Gas Catcher Cell bgs->gas_cell rfq RFQ Ion Guide gas_cell->rfq fiona FIONA Mass Spectrometer rfq->fiona detector Detector fiona->detector

Technical Support Center: Nobelium Isotope Instability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the highly unstable isotopes of nobelium.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound isotopes.

Problem IDIssuePossible CausesSuggested Solutions
NI-TS-001 Extremely Low or No this compound Yield 1. Incorrect Beam Energy: The energy of the ion beam may not be optimized for the desired reaction channel. 2. Target Degradation: The target material may have degraded due to prolonged bombardment. 3. Inefficient Transport: The system for transporting reaction products from the target to the detector (e.g., gas jet system) may be inefficient. 4. Separator Inefficiency: The recoil separator may not be tuned correctly to select for this compound isotopes.1. Optimize Beam Energy: Carefully review and adjust the beam energy based on established excitation functions for the specific reaction. 2. Target Inspection and Replacement: Regularly inspect the target for any signs of damage or depletion. Replace the target if necessary. 3. Optimize Gas-Jet System: Check the gas flow rates, aerosol composition, and capillary tube for any blockages or leaks. 4. Recalibrate Separator: Verify and recalibrate the magnetic and electric field settings of the recoil separator to ensure it is optimized for the mass-to-charge ratio of the desired this compound isotope.
NI-TS-002 High Background Noise in Alpha Spectra 1. Incomplete Separation: The recoil separator may be allowing unwanted reaction products or scattered beam particles to reach the detector. 2. Radon Progeny: Radon and its decay products in the experimental area can be a significant source of alpha background. 3. Detector Contamination: The surface of the detector may be contaminated with other alpha-emitting isotopes.1. Improve Separation: Adjust the separator fields to improve the rejection of unwanted particles. Consider using a velocity filter in conjunction with the separator. 2. Radon Mitigation: Implement a radon-reduced air supply for the experimental setup. Purge the detector chamber with a clean, aged gas. 3. Detector Decontamination: If contamination is suspected, follow appropriate laboratory procedures for decontaminating the silicon detectors.
NI-TS-003 Poor Energy Resolution in Alpha Spectra 1. Detector Issues: The silicon strip detector may be damaged, or the electronics may not be properly calibrated. 2. Energy Straggling: The alpha particles may be losing a variable amount of energy before reaching the active volume of the detector, for instance, in a degraded target or in the detector's dead layer. 3. Signal Pileup: If the count rate is too high, multiple alpha events may be registered as a single event with a distorted energy reading.1. Detector Calibration and Check: Recalibrate the detector using a standard multi-energy alpha source. Check for any signs of detector damage. 2. Minimize Absorbing Materials: Ensure the target thickness is uniform and as thin as feasible. Check the detector for any surface contamination or degradation of the entrance window. 3. Reduce Beam Intensity: If pileup is suspected, reduce the primary beam intensity to lower the overall event rate.
NI-TS-004 Ambiguous Isotope Identification 1. Overlapping Alpha Energies: Different this compound isotopes or other reaction products may have similar alpha decay energies. 2. Short Decay Chains: The observed decay chains may be too short to provide a unique identification. 3. Statistical Fluctuations: With very few atoms produced, statistical fluctuations can make it difficult to determine half-lives accurately.1. Correlated Decay Analysis: Use time and position correlation of decay events to link parent and daughter decays, which is a powerful tool for untangling complex spectra. 2. Increase Data Acquisition Time: Longer experimental runs can help to observe more complete decay chains. 3. Increase Production Rate: If possible, optimize the experimental conditions (beam intensity, target thickness) to produce more atoms and improve statistics.

Frequently Asked Questions (FAQs)

Q1: Why are this compound isotopes so unstable?

A1: this compound (atomic number 102) is a transuranic element, and its isotopes are inherently unstable due to the strong electrostatic repulsion between the large number of protons in the nucleus. This repulsion overcomes the strong nuclear force that holds the nucleus together, leading to rapid radioactive decay through processes like alpha decay and spontaneous fission. The half-lives of this compound isotopes are very short, ranging from microseconds to a maximum of 58 minutes for the most stable known isotope, ²⁵⁹No.

Q2: What are the primary methods for producing this compound isotopes?

A2: this compound isotopes are produced exclusively in particle accelerators by bombarding heavy element targets with energetic ion beams. Common production reactions involve the fusion of a lighter ion with a heavy target nucleus. For example, the commonly used isotope ²⁵⁵No can be produced by bombarding a curium-248 target with carbon-12 ions.

Q3: How can I improve the production yield of a specific this compound isotope?

A3: To improve the yield, you need to optimize the production cross-section for the desired isotope. This involves carefully selecting the target and projectile combination and, most importantly, optimizing the beam energy. The probability of a specific fusion-evaporation reaction is highly dependent on the excitation energy of the compound nucleus, which is controlled by the beam energy. Additionally, using thicker targets can increase the interaction rate, but this must be balanced against the potential for increased energy straggling and target degradation.

Q4: What is "atom-at-a-time" chemistry, and why is it necessary for this compound?

A4: "Atom-at-a-time" chemistry refers to experimental techniques that are sensitive enough to study the chemical properties of elements that can only be produced one atom at a time. Due to the extremely low production rates and short half-lives of this compound isotopes, it is often not possible to produce a macroscopic sample. Therefore, experiments must be designed to detect and characterize the behavior of individual atoms as they are produced.

Q5: What are the main safety concerns when working with this compound?

A5: The primary safety concern with this compound is its high radioactivity. As a potent alpha and spontaneous fission emitter, it poses a significant radiological hazard if inhaled or ingested. All experiments involving this compound must be conducted in specialized facilities with appropriate shielding and containment to prevent the spread of radioactive contamination. Personnel must be trained in handling radioactive materials and follow strict safety protocols.

Quantitative Data

Table 1: Half-lives and Decay Modes of Selected this compound Isotopes

IsotopeHalf-lifePrimary Decay Modes
²⁵⁰No3.7 µsSpontaneous Fission
²⁵¹No0.8 sAlpha Decay
²⁵²No2.3 sAlpha Decay, Spontaneous Fission
²⁵³No1.62 minAlpha Decay, Electron Capture
²⁵⁴No51 sAlpha Decay
²⁵⁵No3.1 minAlpha Decay, Electron Capture
²⁵⁶No2.91 sSpontaneous Fission
²⁵⁷No25 sAlpha Decay
²⁵⁸No1.2 msSpontaneous Fission
²⁵⁹No58 minAlpha Decay, Electron Capture
Data sourced from Wikipedia - Isotopes of this compound

Table 2: Example Production Reactions and Cross-Sections for this compound Isotopes

IsotopeReactionBeam Energy (MeV)Cross-Section
²⁴⁹No²⁰⁴Pb(⁴⁸Ca, 3n)²⁴⁹No225.40.47 nb
²⁵²No²⁰⁶Pb(⁴⁸Ca, 2n)²⁵²No~215~200 nb
²⁵⁴No²⁰⁸Pb(⁴⁸Ca, 2n)²⁵⁴No~215~2 µb
²⁵⁵No²⁴⁹Cf(¹²C, 4n)²⁵⁵No~70~10 nb
²⁵⁶No²³⁸U(²²Ne, 4n)²⁵⁶No~113~0.5 nb
Data is approximate and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis and Identification of ²⁵⁵No

  • Target Preparation: A target of californium-249 (²⁴⁹Cf) with a thickness of approximately 300-500 µg/cm² is prepared on a thin backing foil (e.g., beryllium or aluminum).

  • Accelerator Setup: A beam of carbon-12 (¹²C) ions is accelerated to an energy of approximately 70-75 MeV. The beam intensity should be optimized to maximize production without causing excessive target damage.

  • Irradiation: The ¹²C beam is directed onto the ²⁴⁹Cf target. The fusion-evaporation reaction ²⁴⁹Cf(¹²C, 4n)²⁵⁵No produces this compound-255 atoms.

  • Recoil Separation: The ²⁵⁵No recoils are separated from the unreacted beam particles and other reaction products using a gas-filled recoil separator. The separator's magnetic and electric fields are tuned to select for ions with the mass-to-charge ratio of ²⁵⁵No.

  • Detection: The separated ²⁵⁵No ions are implanted into a position-sensitive silicon strip detector. The detector records the time and position of the implantation event.

  • Decay Analysis: The subsequent alpha decay of ²⁵⁵No to fermium-251 (²⁵¹Fm) is detected in the same position on the detector. The energy of the alpha particle (around 8.1 MeV) and the time difference between the implantation and the decay are measured to determine the half-life of ²⁵⁵No.

  • Daughter Decay Identification: The subsequent decay of the daughter nucleus, ²⁵¹Fm, can also be observed to confirm the identification of the parent ²⁵⁵No.

Visualizations

Experimental_Workflow_for_Nobelium_Synthesis cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_separation Separation Stage cluster_detection Detection System IonSource Ion Source (e.g., ¹²C) Accelerator Cyclotron / Linac IonSource->Accelerator Inject Target Actinide Target (e.g., ²⁴⁹Cf) Accelerator->Target Ion Beam Separator Gas-Filled Recoil Separator Target->Separator Reaction Products Detector Silicon Strip Detector Separator->Detector Separated this compound Isotopes DAQ Data Acquisition Detector->DAQ

Caption: A generalized experimental workflow for the synthesis and detection of this compound isotopes.

Nobelium_255_Decay_Chain No255 ²⁵⁵No (T½ = 3.1 min) Fm251 ²⁵¹Fm (T½ = 5.3 h) No255->Fm251 α (61%) Md255 ²⁵⁵Md (T½ = 27 min) No255->Md255 EC (39%) Cf247 ²⁴⁷Cf (T½ = 3.11 h) Fm251->Cf247 α Es251 ²⁵¹Es (T½ = 33 h) Md255->Es251 EC

Caption: The decay chain of this compound-255, showing the primary decay modes and daughter products.

strategies for enhancing the production rate of nobelium atoms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers and scientists involved in the experimental production of nobelium (No).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound atoms?

A1: this compound is a synthetic element produced exclusively in particle accelerators.[1] The most common method involves bombarding heavy actinide targets with accelerated light or heavy ions.[2][3] This process, known as nuclear fusion, results in the formation of a this compound nucleus and the emission of byproducts like neutrons.[2][4]

Common target materials include isotopes of curium (Cm), californium (Cf), plutonium (Pu), and uranium (U).[1][3] These targets are irradiated with high-energy ion beams such as carbon (C), oxygen (O), neon (Ne), or calcium (Ca).[2][3][5]

Q2: Which isotopes of this compound are most commonly synthesized and why?

A2: The most frequently synthesized isotope is 255No.[1] Despite having a shorter half-life (3.1 minutes) than the most stable isotope, 259No (58 minutes), 255No can be produced on a larger scale, making it more practical for chemical studies.[1][6] Other isotopes like 252No, 254No, and 259No are also synthesized for nuclear physics research to explore the properties of transuranium elements.[5]

Q3: What are the main challenges in enhancing the production rate of this compound?

A3: The primary challenges stem from this compound's inherent instability and the low probability of the fusion reactions.[2][5] All known isotopes of this compound are radioactive with short half-lives, meaning they decay rapidly after creation.[6][7] This necessitates highly efficient and rapid separation and detection systems. Furthermore, the production cross-sections (a measure of the reaction probability) are extremely small, leading to the formation of only a few atoms per minute or even per hour of experiment time.[1] This requires high-intensity particle beams and stable, durable targets capable of withstanding intense irradiation.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound production experiments.

Q1: We are observing a significantly lower-than-expected yield of this compound atoms. What are the potential causes and how can we troubleshoot this?

A1: A low production rate can be attributed to several factors related to the target, the particle beam, or the detection system.

  • Target-Related Issues:

    • Degradation: The intense ion beam can damage the target material, reducing its effective thickness or causing impurities. Consider using rotating targets to distribute the heat load and minimize localized damage.[8]

    • Incorrect Thickness: The target thickness must be optimized for the specific reaction energy. A target that is too thick can degrade the beam energy excessively, while a target that is too thin will reduce the number of potential reaction nuclei.

    • Purity: Impurities in the target (e.g., lead or bismuth) can lead to the production of unwanted elements, creating background noise and making it difficult to identify this compound isotopes.[1] Ensure the highest possible purity of the target material.

  • Beam-Related Issues:

    • Energy Calibration: The beam energy must be precisely tuned to the optimal energy for the fusion reaction. A deviation from this energy can drastically reduce the production cross-section. Regularly calibrate and monitor the accelerator's energy output.

    • Beam Intensity and Stability: A low beam intensity directly translates to a lower production rate.[5] Monitor the beam current on target to ensure it is stable and at the desired level. Fluctuations can indicate problems with the accelerator.

    • Beam Focusing: The beam must be accurately focused on the target area. An unfocused or misaligned beam can miss the target or irradiate the target holder, leading to a loss of yield and potential damage.

  • Separator and Detector Issues:

    • Inefficient Separation: The system used to separate the this compound atoms from the unreacted beam particles and other reaction products must be highly efficient. Check the magnetic and electric field settings of your recoil separator to ensure they are optimized for this compound isotopes.

    • Detector Calibration and Efficiency: Ensure your detectors (e.g., silicon strip detectors) are properly calibrated to detect the specific alpha decay energies and half-lives of the this compound isotopes of interest. Low detection efficiency will result in an underestimation of the production rate.

Q2: Our detectors are showing a high background count, making it difficult to identify this compound decay events. What steps can we take to reduce the background?

A2: High background is a common issue in heavy element research.

  • Shielding: Ensure adequate shielding around the detector setup to minimize cosmic rays and radiation from the accelerator itself.

  • Beam Filtering: Use appropriate beam-filtering techniques to remove scattered beam particles before they reach the detector area.

  • Target Purity: As mentioned, impurities in the target can produce radioactive isotopes that contribute to the background.[1] Use the purest available target material.

  • Time-Correlated Spectroscopy: Employ time- and position-correlated alpha decay spectroscopy.[5] This technique helps to distinguish true this compound decay chains from random background events by looking for characteristic sequences of decays from parent and daughter nuclei.

Data Presentation

Table 1: Common Nuclear Reactions for this compound Production

Target IsotopeProjectile IonReaction ChannelProduct Isotope
249Cf12C(12C, 4n)257No
248Cm12C(12C, 5n)255No
246Cm12C(12C, 4n)254No
244Cm12C(12C, xn)25xNo
238U22Ne(22Ne, 6n)254No

Data compiled from various sources.[1][5][9]

Table 2: Properties of Key this compound Isotopes

IsotopeHalf-LifePrimary Decay Mode(s)
259No58 minutesα-decay, EC, sf
255No3.1 minutesα-decay, EC
254No55 secondsα-decay
253No1.7 minutesα-decay, EC
252No2.3 secondsα-decay, sf

sf = spontaneous fission, EC = electron capture, α = alpha. Data compiled from various sources.[1][5][6][9][10]

Table 3: Example Experimental Parameters for 255No Production

ParameterValue
Target MaterialCalifornium-249 (249Cf)
Target Thickness350 µg/cm²
Projectile IonCarbon-12 (12C)
Beam Energy73 MeV
Beam Intensity3 x 1012 ions/second
Approx. Production Rate~1200 atoms per 10 minutes

This data represents a specific experimental setup and results may vary.[1]

Experimental Protocols

Methodology for the Production and Identification of 255No

This protocol outlines a general procedure for the synthesis of this compound-255.

  • Target Preparation:

    • A target of Californium-249 (249Cf) is prepared, often by electroplating or vapor deposition, onto a thin, durable backing foil (e.g., beryllium or aluminum).

    • The target thickness is typically in the range of hundreds of micrograms per square centimeter.[1]

  • Irradiation:

    • The target is mounted inside a target chamber at a particle accelerator, such as a cyclotron.[10]

    • A beam of Carbon-12 (12C) ions is accelerated to a specific energy (e.g., 73 MeV).[1]

    • The 12C beam is directed onto the 249Cf target. The nuclear fusion reaction 249Cf(12C, xn)261-xNo occurs, with the 4n channel (emission of 4 neutrons) leading to the production of 257No, while other channels can produce different isotopes. To produce 255No, a common reaction is bombarding Curium-248 with Carbon-12.[1]

  • Separation and Transport:

    • The newly formed this compound atoms, recoiling from the target due to the momentum of the projectile, are physically separated from the unreacted target material and the primary beam.

    • A gas-filled recoil separator is often used. The this compound recoils are guided by magnetic and electric fields through a low-pressure gas (e.g., helium) to a detector system.

  • Detection and Identification:

    • The this compound atoms are implanted into a position-sensitive detector, typically a silicon strip detector.

    • The identification is performed by observing the characteristic alpha decay of the implanted nucleus. For 255No, this would be an alpha particle with a specific energy, followed by the decay of its daughter and granddaughter nuclei (e.g., 251Fm).

    • By correlating the position and time of these sequential decay events, a genetic decay chain can be established, confirming the production of the this compound isotope.[5]

Visualizations

experimental_workflow ion_source Ion Source (e.g., Carbon-12) accelerator Cyclotron / LINAC (Beam Acceleration) ion_source->accelerator target Actinide Target (e.g., 249Cf) accelerator->target separator Recoil Separator (Magnetic/Electric Fields) target->separator Reaction Products (this compound Recoils) detector Silicon Strip Detector (Implantation & Decay) separator->detector Transport Recoils analysis Data Acquisition & Analysis detector->analysis Signal Processing

General experimental workflow for this compound production.

troubleshooting_workflow start Start: Low this compound Yield check_beam Check Beam Parameters (Intensity, Energy, Focus) start->check_beam beam_ok Beam OK? check_beam->beam_ok check_target Check Target Condition (Integrity, Purity, Thickness) beam_ok->check_target Yes adjust_beam Action: Adjust Accelerator Settings Calibrate Beam Energy beam_ok->adjust_beam No target_ok Target OK? check_target->target_ok check_separator Check Separator Settings (Fields, Gas Pressure) target_ok->check_separator Yes replace_target Action: Replace/Clean Target Optimize Thickness target_ok->replace_target No separator_ok Separator OK? check_separator->separator_ok check_detector Check Detector System (Calibration, Efficiency) separator_ok->check_detector Yes tune_separator Action: Tune Separator Fields Optimize Transport Efficiency separator_ok->tune_separator No recalibrate_detector Action: Recalibrate Detectors Check Electronics check_detector->recalibrate_detector adjust_beam->check_beam replace_target->check_target tune_separator->check_separator end Problem Resolved recalibrate_detector->end

Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

The Divalent State of Nobelium: An Experimental Cornerstone in Actinide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the experimental evidence confirming the pronounced stability of the +2 oxidation state of nobelium, a unique characteristic among the actinide series.

The chemistry of the heavy actinide element this compound (No, atomic number 102) is distinguished by the exceptional stability of its +2 oxidation state in aqueous solutions. This behavior contrasts sharply with most other actinides, which predominantly exhibit a +3 oxidation state. The stability of the No²⁺ ion, arising from its filled 5f¹⁴ electron subshell, was predicted theoretically and has been unequivocally confirmed through a series of elegant and challenging experimental studies. This guide provides a comparative overview of the key experimental evidence, alternative theoretical considerations, and the detailed protocols employed to establish this fundamental aspect of actinide science.

Theoretical Underpinnings of Divalent this compound

The preference of this compound for the +2 oxidation state is rooted in its electronic structure. The ground-state electron configuration of a neutral this compound atom is [Rn]5f¹⁴7s².[1] The loss of the two 7s electrons results in the No²⁺ ion with a [Rn]5f¹⁴ configuration.[2] This filled 5f subshell imparts significant electronic stability, analogous to the lanthanide element ytterbium, which also exhibits a stable +2 state.

In contrast, the formation of a No³⁺ ion would require the removal of an electron from the highly stable, filled 5f¹⁴ shell, which is energetically unfavorable.[2] This theoretical framework provides a strong basis for predicting the dominance of the divalent state in this compound's chemistry.

Experimental Confirmation: A Tale of Ion Exchange

The most direct and compelling experimental confirmation of this compound's stable +2 oxidation state comes from ion-exchange chromatography.[3] These experiments, often performed with tracer amounts of short-lived this compound isotopes, compare its elution behavior with that of other elements with known and stable oxidation states.

Cation-Exchange Chromatography

In cation-exchange chromatography, a solution containing various ions is passed through a column packed with a resin that has negatively charged functional groups. Cations in the solution bind to the resin and are then selectively eluted by washing the column with a complexing agent or an acid solution. The strength of the binding and, consequently, the elution position, is primarily dependent on the charge and size of the ion.

Experiments have consistently demonstrated that this compound in an aqueous solution, in the absence of strong oxidizing agents, behaves like the divalent alkaline earth ions such as Ba²⁺ and Sr²⁺, and not like the trivalent actinide ions (e.g., Fm³⁺, Md³⁺).[3][4] This is a powerful piece of evidence for the dominance of the No²⁺ species in solution.

Quantitative Comparison of Elution Behavior

The following table summarizes the comparative elution data from cation-exchange chromatography experiments, highlighting the distinct behavior of this compound(II) relative to trivalent actinides and its similarity to divalent alkaline earth elements.

IonEluting AgentResinElution Behavior ComparisonReference
No²⁺ α-hydroxyisobutyrateDowex 50Elutes near Sr²⁺ and Ba²⁺[3]
Fm³⁺ α-hydroxyisobutyrateDowex 50Elutes much earlier than No²⁺[3]
Md³⁺ α-hydroxyisobutyrateDowex 50Elutes much earlier than No²⁺[3]
Ba²⁺ α-hydroxyisobutyrateDowex 50Elutes in a similar position to No²⁺[3]
Sr²⁺ α-hydroxyisobutyrateDowex 50Elutes in a similar position to No²⁺[3]

Redox Potential: A Quantitative Measure of Stability

The stability of the +2 oxidation state can also be quantified by the standard reduction potential of the No³⁺/No²⁺ couple. The experimentally determined value confirms that No³⁺ is a strong oxidizing agent, readily being reduced to the more stable No²⁺.

Redox CoupleStandard Reduction Potential (E°)Reference
No³⁺ + e⁻ → No²⁺ ~ +1.4 - 1.5 V[5]

This positive reduction potential indicates that the equilibrium strongly favors the No²⁺ ion in solution.

Experimental Protocols

The confirmation of this compound's divalent nature relies on meticulous experimental procedures, often conducted at the single-atom level due to the element's scarcity and radioactivity.

Cation-Exchange Chromatography for this compound Separation

Objective: To demonstrate that this compound elutes with divalent ions and is separated from trivalent actinides.

Materials:

  • Isotope: ²⁵⁵No (half-life: 3.1 minutes) produced from the bombardment of a ²⁴⁹Cf target with ¹²C ions.

  • Resin: Dowex 50 or similar strong acid cation-exchange resin.

  • Column: Glass column with appropriate dimensions for small volume separations.

  • Eluting Agent: Aqueous solution of α-hydroxyisobutyric acid (α-HIB), with the concentration and pH carefully controlled to achieve separation.

  • Tracers: Isotopes of trivalent actinides (e.g., ²⁵⁶Fm, ²⁵⁶Md) and divalent alkaline earth elements (e.g., ¹⁴⁰Ba, ⁸⁵Sr) for comparison.

  • Detection System: Alpha-particle detectors to monitor the elution of the radioactive isotopes.

Procedure:

  • Production and Collection of this compound: The ²⁵⁵No atoms, recoiling from the target, are collected on a thin foil.

  • Dissolution: The this compound atoms are dissolved in a suitable aqueous solution (e.g., dilute acid).

  • Column Loading: The solution containing ²⁵⁵No and the tracer isotopes is loaded onto the top of the equilibrated cation-exchange column.

  • Elution: The column is eluted with the α-HIB solution. The concentration and pH of the eluent are critical for achieving a clean separation. Trivalent actinides form stronger complexes with α-HIB and are eluted earlier than the divalent ions.

  • Fraction Collection and Detection: The eluate is collected in small fractions, and the alpha activity of each fraction is measured over time to identify the elution peaks of the different isotopes.

  • Data Analysis: The elution volumes of this compound are compared with those of the divalent and trivalent tracers to determine its charge in solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental confirmation of this compound's +2 oxidation state using cation-exchange chromatography.

Nobelium_Separation cluster_production Isotope Production cluster_separation Chemical Separation cluster_analysis Analysis cluster_conclusion Conclusion Target 249Cf Target No255 255No Production Target->No255 Beam 12C Beam Beam->Target Bombardment Dissolution Dissolution in Aqueous Solution No255->Dissolution Column Cation-Exchange Column (Dowex 50) Dissolution->Column Loading Elution Elution with α-HIB Column->Elution Fractionation Fraction Collection Elution->Fractionation Detection Alpha Detection Fractionation->Detection Comparison Elution Profile Comparison Detection->Comparison Result No elutes with Sr2+ and Ba2+ Comparison->Result Confirmation Confirmation of Stable No2+ State Result->Confirmation

Caption: Experimental workflow for the confirmation of this compound's +2 oxidation state.

Alternative Methodologies and Interpretations

While cation-exchange chromatography provides the most definitive evidence, other experimental techniques and theoretical approaches have been used to support the understanding of this compound's chemistry.

  • Solvent Extraction: Early studies also employed solvent extraction techniques to differentiate between divalent and trivalent this compound. The partitioning of this compound between an aqueous phase and an organic extractant was compared with that of known divalent and trivalent ions.

  • Theoretical Calculations: Advanced relativistic quantum chemical calculations have been instrumental in predicting and confirming the stability of the +2 oxidation state. These calculations can estimate the ionization potentials and redox potentials of heavy elements, providing a theoretical framework that is consistent with experimental observations.

References

A Comparative Analysis of the Chemical Properties of Nobelium and Lawrencium

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers navigating the distinct chemistries of the final actinides, supported by experimental data and methodologies.

The elements nobelium (No, Z=102) and lawrencium (Lr, Z=103) mark the terminus of the actinide series, yet exhibit divergent chemical behaviors that are of significant interest to researchers in nuclear science, radiochemistry, and drug development. While lawrencium largely conforms to the expected trivalent state characteristic of late actinides, this compound displays a pronounced stability in the divalent state, a unique feature within the f-block elements. This guide provides a comprehensive comparison of their chemical properties, substantiated by experimental data, to aid in the design and interpretation of studies involving these rare, synthetic elements.

Core Chemical Properties: A Tabular Comparison

The contrasting chemical natures of this compound and lawrencium are quantitatively summarized in the table below. These values, derived from a combination of experimental measurements on an "atom-at-a-time" basis and theoretical calculations, highlight the fundamental differences in their electronic structures and resultant chemical behaviors.

PropertyThis compound (No)Lawrencium (Lr)
Atomic Number 102103
Electron Configuration [Rn] 5f¹⁴ 7s²[Rn] 5f¹⁴ 7s² 7p¹
Common Oxidation States +2 , +3[1]+3 [2][3]
First Ionization Potential 6.62621 ± 0.00005 eV4.96 eV[4][5]
Ionic Radius (Coord. No. 6) No²⁺: ~100 pmLr³⁺: 88.1 ± 0.1 pm[6]
Metallic Radius (predicted) ~197 pm (divalent metal)~171 pm (trivalent metal)[7]
Redox Couple E°(No²⁺/No³⁺) ≈ +1.4 to +1.5 VE°(Lr³⁺/Lr¹⁺²⁺) < -0.44 V[8]
Complexation Behavior Similar to alkaline earth metals (e.g., Sr²⁺, Ba²⁺)[9][10]Typical of trivalent actinides and lanthanides (e.g., Lu³⁺)[6]

Contrasting Chemical Identities: Oxidation State and Relativistic Effects

The primary chemical distinction between this compound and lawrencium lies in their preferred oxidation states in aqueous solution. This compound is unique among the actinides and lanthanides for its stable +2 oxidation state[1][11]. This stability is attributed to its [Rn] 5f¹⁴ 7s² electron configuration, where the filled 5f¹⁴ subshell provides a significant energetic barrier to the removal of a third electron. In contrast, lawrencium predominantly exhibits a +3 oxidation state, consistent with its position as the last actinide and its homology to lutetium[2][3]. Experiments have shown no evidence for the reduction of Lr³⁺ to a lower oxidation state in aqueous solution[8].

Relativistic effects play a crucial role in shaping the electronic structures and, consequently, the chemical properties of these heavy elements. For lawrencium, strong relativistic stabilization of the 7p orbital leads to an anomalous [Rn] 5f¹⁴ 7s² 7p¹ ground-state electron configuration, deviating from the expected d-block pattern of its homologue lutetium ([Xe] 4f¹⁴ 5d¹ 6s²)[12]. This configuration results in a remarkably low first ionization potential for lawrencium, the lowest among all actinides and lanthanides[12].

Oxidation_States cluster_No This compound (No) cluster_Lr Lawrencium (Lr) No No [Rn] 5f¹⁴ 7s² No2_plus No²⁺ [Rn] 5f¹⁴ (Stable) No->No2_plus -2e⁻ No3_plus No³⁺ [Rn] 5f¹³ (Requires strong oxidation) No2_plus->No3_plus -1e⁻ Lr Lr [Rn] 5f¹⁴ 7s² 7p¹ Lr3_plus Lr³⁺ [Rn] 5f¹⁴ (Predominant) Lr->Lr3_plus -3e⁻

Fig. 1: Dominant oxidation states of this compound and Lawrencium.

Experimental Protocols for "Atom-at-a-Time" Chemistry

The study of this compound and lawrencium is confined to the realm of "atom-at-a-time" chemistry due to their short half-lives and the minuscule production rates (on the order of a few atoms per minute or even per hour). Consequently, standardized, large-scale experimental protocols are not feasible. Instead, highly specialized, rapid, and efficient techniques are employed to probe the chemical properties of individual atoms. Below are descriptions of the key experimental methodologies.

Cation-Exchange Chromatography

This technique is crucial for determining the oxidation state and ionic radius of this compound and lawrencium in aqueous solution.

  • Principle: The element of interest, in its ionic form, is introduced onto a column packed with a cation-exchange resin. An eluting agent, typically a complexing agent, is then passed through the column. The strength of the interaction between the ion and the resin, and its affinity for the complexing agent in the mobile phase, determines its elution time. By comparing the elution position of the unknown element with that of elements with known ionic radii and oxidation states (e.g., other actinides, lanthanides, and alkaline earth metals), its chemical properties can be inferred.

  • Application to this compound: Early experiments demonstrated that this compound elutes with divalent ions like Ba²⁺ and Ra²⁺, and not with the trivalent actinides, when using hydrochloric acid as the eluent. This was the first direct evidence of the stable +2 oxidation state of this compound in aqueous solution. In separations from trivalent actinides, α-hydroxyisobutyrate is a commonly used eluting agent.

  • Application to Lawrencium: Cation-exchange chromatography has been used to confirm the trivalent state of lawrencium. Lr³⁺ was shown to co-extract with other trivalent actinide ions. By comparing its elution position with those of lanthanide elements, its ionic radius was determined.

Cation_Exchange cluster_workflow Cation-Exchange Chromatography Workflow start Production of No/Lr atoms (e.g., ²⁴⁹Cf + ¹²C → ²⁵⁵No + 4n) collection Collection of recoil atoms in gas jet start->collection dissolution Dissolution in aqueous phase (e.g., dilute acid) collection->dissolution column Injection onto cation-exchange column dissolution->column elution Elution with complexing agent (e.g., α-hydroxyisobutyrate) column->elution detection Detection of alpha decay of eluted fractions elution->detection analysis Comparison of elution position with known ions detection->analysis Surface_Ionization cluster_si_workflow Surface Ionization Workflow for IP Measurement production Target Bombardment (e.g., ²⁴⁹Cf + ¹¹B) transport Gas-Jet Transport of Recoil Atoms production->transport ion_source Surface Ionization in Hot Cavity (Ta) transport->ion_source mass_sep Mass Separation of Ions ion_source->mass_sep detection Alpha Spectroscopy of Mass-Separated Ions mass_sep->detection

References

Unraveling the Unique Chemistry of Nobelium: A Departure from Late Actinide Norms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of nobelium's distinct chemical behavior, supported by experimental data, reveals a significant divergence from its late actinide neighbors. This guide explores the fundamental differences in oxidation state stability, driven by relativistic effects on electron orbitals, and details the experimental evidence that sets this compound apart.

The chemistry of the late actinides, a group of synthetic, radioactive elements, is largely characterized by the dominance of the +3 oxidation state in aqueous solutions. However, this compound (No, Z=102) presents a striking exception to this trend. Experimental and theoretical studies have firmly established that this compound's most stable oxidation state in aqueous solution is +2, a property that aligns it more closely with the alkaline earth metals than its fellow f-block elements.[1][2][3][4][5][6] This unique characteristic is a direct consequence of its electronic structure and the profound influence of relativistic effects at the upper end of the periodic table.

The Decisive Factor: Oxidation State Stability

The primary chemical distinction between this compound and other late actinides, such as mendelevium (Md) and lawrencium (Lr), lies in the stability of their oxidation states. While most actinides favor the trivalent state, this compound exhibits a pronounced preference for divalency.[1][3][7] This stability arises from the electron configuration of the No²⁺ ion, which is [Rn]5f¹⁴.[8][9][10] The completely filled 5f subshell imparts a significant energetic advantage, making the removal of a third electron to reach the No³⁺ state ([Rn]5f¹³) energetically unfavorable.[3]

This inherent stability of the +2 state is quantitatively supported by standard reduction potentials. The potential for the No³⁺/No²⁺ couple is approximately +0.75 V, indicating that No³⁺ is a strong oxidizing agent and readily reduces to the more stable No²⁺ state.[1]

ElementSymbolAtomic NumberMost Stable Oxidation State in Aqueous SolutionElectron Configuration of Most Stable IonStandard Reduction Potential (V)
FermiumFm100+3[Rn] 5f¹¹E°(Fm³⁺/Fm²⁺) ≈ -1.15
MendeleviumMd101+3[Rn] 5f¹²E°(Md³⁺/Md²⁺) ≈ +0.15
This compound No 102 +2 [Rn] 5f¹⁴ E°(No³⁺/No²⁺) ≈ +0.75 [1]
LawrenciumLr103+3[Rn] 5f¹⁴E°(Lr³⁺/Lr⁰) ≈ -2.06
Table 1: Comparison of Oxidation States and Reduction Potentials for Late Actinides.

The Role of Relativistic Effects

The unusual stability of the +2 state in this compound is amplified by relativistic effects. For elements with high atomic numbers, the inner electrons travel at speeds approaching the speed of light. This leads to a "relativistic contraction" of the s and p orbitals and an "indirect relativistic expansion" and destabilization of the outer d and f orbitals.[11] In this compound, the strong relativistic stabilization of the 7s² electrons makes them more difficult to remove, thus favoring the divalent state where these electrons are retained.[9]

RelativisticEffects Z High Atomic Number (Z=102) in this compound Velocity High Velocity of Inner Electrons (approaching speed of light) Z->Velocity Mass Relativistic Increase in Electron Mass Velocity->Mass s_Contraction Direct Relativistic Effect: Contraction and Stabilization of 7s Orbital Mass->s_Contraction f_Expansion Indirect Relativistic Effect: Screening by contracted s/p orbitals leads to expansion of 5f orbital s_Contraction->f_Expansion causes Result Increased Energy Gap between 7s and 6d/5f orbitals s_Contraction->Result f_Expansion->Result Stability Pronounced Stability of [Rn]5f¹⁴7s² Configuration Result->Stability No2_plus Favors formation of No²⁺ (Removal of only two 7s electrons is energetically preferred) Stability->No2_plus IonExchangeWorkflow cluster_production 1. Isotope Production cluster_separation 2. Chemical Separation cluster_analysis 3. Analysis C12 ¹²C Beam Cf249 ²⁴⁹Cf Target C12->Cf249 No255 ²⁵⁵No Atoms Cf249->No255 recoil Collection Atom Collection & Dissolution No255->Collection Column Cation-Exchange Column Collection->Column load Elution Elution with α-HIB solution Column->Elution Fractions Fraction Collection Elution->Fractions AlphaCount Alpha Spectroscopy of each fraction Fractions->AlphaCount ElutionCurve Determine Elution Position AlphaCount->ElutionCurve Comparison Compare with An³⁺ and M²⁺ tracers ElutionCurve->Comparison

References

A Comparative Guide to the Validation of Nobelium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of new elements and their isotopes is a frontier of nuclear science, pushing the boundaries of our understanding of matter. The validation of these discoveries requires rigorous experimental evidence and independent verification. This guide provides a comparative overview of the key experiments that led to the discovery and validation of different isotopes of nobelium (No), an element with atomic number 102. We will compare the approaches taken by the two pioneering institutions in this field: the Lawrence Berkeley Laboratory (LBL), now Lawrence Berkeley National Laboratory, in the United States, and the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.

The initial claim of discovery in 1957 by a team at the Nobel Institute of Physics in Sweden could not be reproduced by other laboratories and was later retracted.[1][2] The first definitive identifications of this compound isotopes were subsequently reported by research groups at LBL and JINR.

Quantitative Data on this compound Isotopes

The following table summarizes the key quantitative data from the initial discovery experiments for several this compound isotopes. It is important to note that the values for half-lives and decay energies have been refined over time with more precise measurements.

IsotopeDiscovering InstitutionYear of First Validated SynthesisProduction ReactionReported Half-lifePrimary Decay ModeAlpha Decay Energy (MeV)
²⁵⁴No Lawrence Berkeley Laboratory1958²⁴⁶Cm(¹²C, 4n)²⁵⁴No~3 secondsAlpha8.10
²⁵²No Joint Institute for Nuclear Research1966²³⁸U(²²Ne, 8n)²⁵²No2.3 secondsAlpha, Spontaneous Fission8.41
²⁵³No Joint Institute for Nuclear Research1967²⁴³Am(¹⁵N, 5n)²⁵³No~105 secondsAlpha8.01
²⁵⁵No Lawrence Berkeley Laboratory1961²⁴⁹Cf(¹²C, α2n)²⁵⁵No~3 minutesAlpha, Electron Capture8.11
²⁵⁷No Lawrence Berkeley Laboratory1966²⁴⁹Cf(¹²C, 4n)²⁵⁷No23 secondsAlpha8.27
²⁵⁹No Lawrence Berkeley Laboratory1973²⁴⁸Cm(¹⁸O, α3n)²⁵⁹No58 minutesAlpha, Electron Capture7.53

Experimental Protocols

The synthesis and identification of this compound isotopes relied on groundbreaking experimental techniques and instrumentation. Below are detailed methodologies for the key experiments conducted at LBL and JINR.

Lawrence Berkeley Laboratory: The Double-Recoil Technique

The LBL group, led by Albert Ghiorso, employed a novel method known as the "double-recoil technique" for the unambiguous identification of ²⁵⁴No in 1958.[3][4][5] This method was designed to physically separate the daughter nucleus from the parent this compound isotope, providing a clear genetic link.

1. Production of this compound-254:

  • Accelerator: The Heavy Ion Linear Accelerator (HILAC) was used to accelerate Carbon-12 (¹²C) ions.[3][5]

  • Target: A thin target consisting of a mixture of Curium-244 (⁹⁵%) and Curium-246 (⁴.⁵%) was bombarded with the ¹²C ions.[3][5]

  • Reaction: The nuclear fusion reaction ²⁴⁶Cm(¹²C, 4n)²⁵⁴No produced the this compound-254 isotope.[3]

2. First Recoil and Collection:

  • The newly formed ²⁵⁴No atoms recoiled out of the thin target.

  • These recoiling atoms were caught on a moving conveyor belt (a metallized Mylar tape).

3. Alpha Decay and Second Recoil:

  • The conveyor belt transported the collected ²⁵⁴No atoms to a position in front of a stationary "catcher" foil.

  • As a ²⁵⁴No atom underwent alpha decay (²⁵⁴No → ²⁵⁰Fm + α), the daughter nucleus, Fermium-250 (²⁵⁰Fm), recoiled off the belt due to the momentum of the emitted alpha particle.

4. Collection and Identification of the Daughter Nucleus:

  • The recoiling ²⁵⁰Fm atoms were collected on the stationary catcher foil.

  • After a set collection time, the catcher foil was moved to a position in front of an alpha detector.

  • The known alpha decay of ²⁵⁰Fm (t½ ≈ 30 minutes, Eα ≈ 7.43 MeV) was then measured. The detection of this specific decay signature confirmed the presence of its parent, ²⁵⁴No, on the conveyor belt.

Joint Institute for Nuclear Research: Gas-Filled Recoil Separator

The JINR group in Dubna, under the leadership of Georgy Flerov, utilized a different approach centered on a gas-filled recoil separator to identify this compound isotopes, including ²⁵²No, in the mid-1960s.[2][6][7]

1. Production of this compound-252:

  • Accelerator: The U-300 cyclotron at JINR was used to accelerate Neon-22 (²²Ne) ions.

  • Target: A target of Uranium-238 (²³⁸U) was bombarded with the ²²Ne ions.

  • Reaction: The fusion-evaporation reaction ²³⁸U(²²Ne, 8n)²⁵²No was one of the reactions used to synthesize ²⁵²No.[7]

2. Separation of this compound Nuclei:

  • The reaction products, including the desired this compound isotopes and a large number of projectile ions and other byproducts, were directed into a gas-filled recoil separator.

  • The separator was filled with a low-pressure gas (e.g., helium). As the various particles passed through the gas, they underwent collisions, leading to an averaging of their charge states.

  • A magnetic field within the separator then deflected the particles. The trajectory of a particle through the magnetic field is dependent on its magnetic rigidity, which is a function of its momentum and charge state. Because the charge states of the different ions were averaged, the separation was primarily based on their momentum, allowing for the efficient separation of the heavy this compound recoil nuclei from the lighter projectile ions.

3. Detection and Identification:

  • The separated this compound nuclei were directed to the focal plane of the separator.

  • At the focal plane, a detector system, typically consisting of silicon detectors, was used to implant the this compound ions and measure their subsequent alpha decays or spontaneous fission events.

  • By correlating the position of an implanted ion with its subsequent decay events (in terms of energy and time), the researchers could identify the specific this compound isotope. For ²⁵²No, they measured its characteristic alpha decay and spontaneous fission branch.

Visualizing the Experimental Workflows

To better illustrate the experimental logic, the following diagrams, created using the DOT language, depict the workflows for the discovery of this compound isotopes at LBL and JINR.

LBL_Nobelium_Discovery cluster_HILAC Heavy Ion Linear Accelerator (HILAC) cluster_TargetChamber Target Chamber cluster_DoubleRecoil Double-Recoil System IonSource ¹²C Ion Source Accelerator HILAC IonSource->Accelerator Acceleration Target ²⁴⁶Cm Target Accelerator->Target Bombardment ConveyorBelt Moving Conveyor Belt (Collection of ²⁵⁴No) Target->ConveyorBelt First Recoil (²⁵⁴No) CatcherFoil Stationary Catcher Foil (Collection of ²⁵⁰Fm) ConveyorBelt->CatcherFoil Second Recoil (²⁵⁰Fm via α-decay) AlphaDetector Alpha Detector CatcherFoil->AlphaDetector Detection of ²⁵⁰Fm decay Identification ²⁵⁴No Identified AlphaDetector->Identification Confirms ²⁵⁴No JINR_Nobelium_Discovery cluster_Cyclotron U-300 Cyclotron cluster_TargetChamber Target Chamber cluster_Separator Gas-Filled Recoil Separator cluster_Detection Focal Plane Detection IonSource ²²Ne Ion Source Accelerator Cyclotron IonSource->Accelerator Acceleration Target ²³⁸U Target Accelerator->Target Bombardment GasCell Low-Pressure Gas Target->GasCell Reaction Products Enter Separator Magnet Dipole Magnet GasCell->Magnet Charge State Averaging SiDetector Silicon Strip Detector Magnet->SiDetector Separation of ²⁵²No Identification ²⁵²No Identified SiDetector->Identification Implantation & Decay Measurement

References

A Comparative Analysis of the Chemical Behavior of Nobelium and Its Homolog Ytterbium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical properties of the actinide nobelium (No) and its lanthanide homolog, ytterbium (Yb). The distinct chemical behaviors of these elements, primarily driven by relativistic effects in the heavier this compound, are crucial for researchers in heavy element chemistry, nuclear science, and could inform the design of novel chelating agents for radiopharmaceuticals. This document summarizes key experimental data, outlines detailed methodologies for the challenging studies of this compound, and provides visual representations of the underlying principles.

At a Glance: Key Chemical and Physical Properties

The chemical divergence between this compound and ytterbium is most prominently observed in the stability of their oxidation states in aqueous solution. While ytterbium predominantly exhibits a +3 oxidation state, this compound's most stable state in aqueous media is +2. This is a significant deviation from the trend observed in the actinide series.[1][2]

PropertyThis compound (No)Ytterbium (Yb)
Atomic Number 10270
Electron Configuration [Rn] 5f¹⁴ 7s²[Xe] 4f¹⁴ 6s²
Common Oxidation States +2 , +3[1]+3 , +2[2]
Ionic Radius (pm) No²⁺: ~100 - 110No³⁺: ~89 (estimated)Yb²⁺: 102Yb³⁺: 86.8
Nature in +2 State Stable in aqueous solution[1]Strong reducing agent[3]
Homologous Behavior Heavier homolog to ytterbium[1]Lanthanide homolog to this compound

The Decisive Factor: Electron Configuration and Relativistic Effects

The differing chemical behavior of this compound and ytterbium can be attributed to their respective electron configurations and the influence of relativistic effects on this compound's valence electrons.

G Comparative Electron Configuration and Oxidation State Stability Yb_config [Xe] 4f¹⁴ 6s² Yb_plus3 Yb³⁺ [Xe] 4f¹³ (More Stable) Yb_config->Yb_plus3 -3e⁻ Yb_plus2 Yb²⁺ [Xe] 4f¹⁴ (Strong Reductant) Yb_config->Yb_plus2 -2e⁻ No_config [Rn] 5f¹⁴ 7s² No_plus2 No²⁺ [Rn] 5f¹⁴ (Most Stable in aq.) No_config->No_plus2 -2e⁻ No_plus3 No³⁺ [Rn] 5f¹³ (Less Stable) No_config->No_plus3 -3e⁻ Relativistic Relativistic Effects (stabilization of 7s orbitals) Relativistic->No_plus2 Favors +2 state G Production of this compound-255 Target Californium-249 Target Fusion Nuclear Fusion Target->Fusion Projectile Carbon-12 Beam Accelerator Heavy-Ion Accelerator Projectile->Accelerator Accelerator->Target Accelerator->Fusion Product This compound-255 Fusion->Product G SISAK Experimental Workflow cluster_production Production & Transport cluster_separation Rapid Separation cluster_detection Detection Production This compound Production (as in Fig. 2) GasJet Gas-Jet Transport Production->GasJet Dissolution Dissolution in Aqueous Phase GasJet->Dissolution Mixing Mixing with Organic Phase Dissolution->Mixing Centrifugation Centrifugal Phase Separation Mixing->Centrifugation Aq_Detection Aqueous Phase Detection Centrifugation->Aq_Detection Org_Detection Organic Phase Detection Centrifugation->Org_Detection

References

A Comparative Analysis of Nobelium and Mendelevium: Unveiling Distinctive Properties of Late Actinides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of nobelium (No) and mendelevium (Md), two of the late actinide elements. Understanding the subtle yet significant differences between these synthetic, radioactive elements is crucial for their identification, separation, and for advancing our fundamental knowledge of the behavior of elements at the upper end of the periodic table. This document summarizes key quantitative data, details experimental methodologies for their distinction, and visualizes the separation process.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key atomic and physical properties of this compound and mendelevium, highlighting their distinguishing features.

PropertyMendelevium (Md)This compound (No)
Atomic Number 101[1][2]102[3][4]
Atomic Mass (most stable isotope) 258 amu[1][5]259 amu[4][6]
Electron Configuration [Rn] 5f¹³ 7s²[1][2][Rn] 5f¹⁴ 7s²[3][6]
Common Oxidation States +3 , +2[1][5][7]+2 , +3[3][4]
First Ionization Potential ~6.58 eV[8]~6.65 eV[9]
Ionic Radius (predicted/estimated) Md³⁺: ~91.2 pm (6-coordinate)[2]Md²⁺: ~115 pm[2]No³⁺: ~90 pm (6-coordinate)[6]No²⁺: ~100 pm[6]
Melting Point (predicted) 827 °C (1100 K)[5][10]827 °C (1100 K)[4][6][11]
Density (predicted) ~10.3 g/cm³[10]~9.9 g/cm³[11][12]
Most Stable Isotope ²⁵⁸Md (Half-life: 51.5 days)[2][5]²⁵⁹No (Half-life: 58 minutes)[3][13]
Commonly Used Isotope for Experiments ²⁵⁶Md (Half-life: 77.7 minutes)[14]²⁵⁵No (Half-life: 3.1 minutes)[3][6]

Distinguishing Chemical Behavior: The Stability of the Divalent State

The most significant chemical distinction between mendelevium and this compound lies in the stability of their oxidation states in aqueous solution.[3][5] While mendelevium predominantly exhibits the +3 oxidation state, typical for actinides, it can be reduced to a moderately stable +2 state.[2][5][7] In stark contrast, this compound's most stable oxidation state in aqueous solution is +2.[3][13] This pronounced stability of the No²⁺ ion is attributed to its filled 5f¹⁴ electron shell, which imparts a noble gas-like configuration to the f-subshell.[3] This difference in redox behavior forms the basis for their experimental separation.

Experimental Protocols: Separation and Identification

The production and separation of this compound and mendelevium are complex, multi-step processes performed at specialized facilities. Due to their extreme radioactivity and the minuscule quantities produced, all manipulations are carried out on a one-atom-at-a-time basis.

Production of this compound and Mendelevium Isotopes

Isotopes of mendelevium and this compound are synthesized in particle accelerators by bombarding heavy element targets with light ion beams.[15]

  • Mendelevium Production: A common method for producing mendelevium, specifically the isotope ²⁵⁶Md, involves the bombardment of an einsteinium-253 target with alpha particles (helium ions) in a cyclotron.[2][5]

    • Target: Einsteinium-253

    • Projectile: Alpha particles (He²⁺)

    • Nuclear Reaction: ²⁵³Es + ⁴He → ²⁵⁶Md + ¹n

  • This compound Production: The isotope ²⁵⁵No, frequently used in chemical studies, is typically produced by bombarding a californium-249 target with carbon-12 ions.[3][6]

    • Target: Californium-249

    • Projectile: Carbon-12 ions (¹²C⁶⁺)

    • Nuclear Reaction: ²⁴⁹Cf + ¹²C → ²⁵⁵No + 6¹n

Chromatographic Separation

The chemical separation of this compound from mendelevium and other actinides is achieved through extraction chromatography or cation-exchange chromatography, exploiting the unique stability of No²⁺.

Methodology: Cation-Exchange Chromatography

  • Target Dissolution and Initial Separation: Following bombardment, the target material containing the newly synthesized atoms is dissolved in an acidic solution. A preliminary separation step, such as precipitation, may be employed to remove the bulk of the target material.

  • Column Preparation: A cation-exchange column is prepared with a suitable resin (e.g., Dowex 50). The column is pre-conditioned by washing with an appropriate eluent, typically a dilute acid.

  • Loading and Elution of Trivalent Actinides: The solution containing the mixture of actinides, including Md³⁺ and other trivalent ions, is loaded onto the column. A complexing agent, such as α-hydroxyisobutyrate, is used as the eluent. The trivalent actinides are eluted from the column in order of decreasing ionic radius, with heavier actinides eluting later.

  • Reduction of this compound: To separate this compound, a reducing agent (e.g., a mild reducing agent in the eluent) is introduced to reduce No³⁺ to the more stable No²⁺.

  • Elution of Divalent this compound: Due to its lower charge and larger ionic radius compared to the trivalent actinides, No²⁺ is eluted from the column much earlier than the trivalent actinides. This allows for its effective separation.

  • Detection: The eluted fractions are collected and analyzed using alpha spectroscopy or spontaneous fission counting to identify the characteristic decay energies and half-lives of the this compound and mendelevium isotopes.

Mandatory Visualization

Experimental_Workflow_for_No_and_Md_Separation cluster_production Isotope Production cluster_separation Chemical Separation cluster_detection Detection Es_target Einsteinium-253 Target dissolution Target Dissolution in Acid Es_target->dissolution Cf_target Californium-249 Target Cf_target->dissolution He_beam Alpha Particle Beam He_beam->Es_target Bombardment C_beam Carbon-12 Beam C_beam->Cf_target Bombardment column Cation-Exchange Column dissolution->column Loading reduction Introduction of Reducing Agent column->reduction Selective Reduction of No elution Elution with Complexing Agent No_detection This compound-255 Detection (Alpha Spectroscopy) elution->No_detection Early Elution (No²⁺) Md_detection Mendelevium-256 Detection (Alpha Spectroscopy) elution->Md_detection Later Elution (Md³⁺) reduction->elution

Caption: Experimental workflow for the production and separation of this compound and mendelevium.

References

A Comparative Analysis of Experimental and Theoretical Data for the Element Nobelium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of experimental and theoretical data available for nobelium (No), a synthetic actinide element with atomic number 102. Due to its extreme radioactivity and the minuscule quantities in which it can be produced, many of its properties are challenging to determine experimentally. Consequently, theoretical calculations play a crucial role in predicting its behavior. This document compares the available experimental measurements with theoretical predictions, offering researchers, scientists, and drug development professionals a consolidated view of the current understanding of this heavy element.

Data Presentation: Physicochemical Properties of this compound

The following tables summarize the quantitative data for various atomic and physical properties of this compound, presenting a side-by-side comparison of experimental values and theoretical predictions.

Table 1: Atomic and Electronic Properties of this compound

PropertyExperimental ValueTheoretical/Predicted Value
First Ionization Potential 6.62621 ± 0.00005 eV[1]6.65 ± 0.07 eV[2]
Electron Configuration [Rn] 5f¹⁴ 7s²[1][2][3][4][Rn] 5f¹⁴ 7s²
Common Oxidation States +2, +3 (with +2 being more stable in aqueous solution)[1][3][5][6][7]+2, +3[1][6][7]
Electronegativity (Pauling) Not Experimentally Determined1.3[4][6]
Electron Affinity Not Experimentally Determined-223.22 kJ/mol (-2.33 eV)[4]
Atomic Radius Not Experimentally Determined~197 pm (metallic radius)[2][5]
Ionic Radius (No²⁺) Not Experimentally Determined1.1 Å[6]

Table 2: Bulk and Physical Properties of this compound

PropertyExperimental ValueTheoretical/Predicted Value
Physical State at 20°C Solid (predicted)[7]Solid
Melting Point Not Experimentally Determined827 °C (1100 K)[1][3][8], 800 °C[2][5]
Boiling Point Unknown[3][8]Unknown
Density Not Experimentally Determined9.9 ± 0.4 g/cm³[2], ~9.9 g/cm³[3]
Crystal Structure Not Experimentally DeterminedFace-centered cubic[2][5]
Enthalpy of Sublimation Not Experimentally Determined~126 kJ/mol[2][5]

Experimental Protocols

The experimental investigation of this compound is a complex endeavor due to its short half-life and the atom-at-a-time scale of production. The most common isotope used for chemical studies is ²⁵⁵No (half-life: 3.1 minutes), which can be produced in larger quantities than the most stable isotope, ²⁵⁹No (half-life: 58 minutes).[5]

1. Synthesis of this compound Isotopes

  • Methodology: this compound isotopes are synthesized in particle accelerators through fusion-evaporation reactions. This involves bombarding a target of a heavy element with a beam of lighter ions.

  • Example Reaction: A common method to produce ²⁵⁵No is by bombarding a target of californium-249 with carbon-12 ions.[5] Another approach involves bombarding curium-246 or curium-248 with carbon-12.[5][6]

  • Separation: After production, the this compound atoms must be rapidly separated from the target material and other reaction byproducts. This is often achieved using gas-filled recoil separators, which utilize magnetic and electric fields to isolate the desired atoms based on their mass and charge.

2. Measurement of First Ionization Potential

  • Methodology: The first ionization potential of this compound was precisely measured using Resonance Ionization Spectroscopy (RIS) in the gas phase.[3]

  • Procedure: A sample of this compound atoms is created and thermalized. These atoms are then irradiated with lasers of specific, tunable wavelengths. The wavelength is scanned until the photons have the exact energy required to excite and then ionize the atoms. Detecting the resulting ions as a function of laser wavelength allows for a precise determination of the ionization energy.[9]

3. Chemical Characterization

  • Methodology: The chemical properties of this compound, particularly its preference for the +2 oxidation state, have been investigated using cation-exchange chromatography .[2][10]

  • Procedure: this compound ions are introduced into a column containing a resin that binds cations. An eluting agent is then passed through the column. The strength of the interaction between the this compound ions and the resin determines how quickly they move through the column. By comparing the elution behavior of this compound with that of other elements with known oxidation states (like Ca²⁺ and Sr²⁺), its chemical properties can be inferred.[2] Experiments have shown that this compound behaves more like the alkaline-earth elements than other actinides, confirming the stability of the No²⁺ ion.[10]

4. Direct Molecular Measurement

  • Methodology: A novel technique developed at Lawrence Berkeley National Laboratory's 88-Inch Cyclotron has enabled the first direct measurement of molecules containing this compound.[11]

  • Procedure: This "atom-at-a-time" chemistry approach allows for the creation and direct detection of molecules with heavy elements, providing definitive identification of the molecular species produced.[11]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of data for a synthetic element like this compound and the general experimental process for its synthesis and characterization.

G A Quantum Chemical Models (e.g., Relativistic DFT) B Prediction of Properties (Ionization Potential, Radius, etc.) A->B F Comparison of Theoretical and Experimental Data B->F Theoretical Values C Element Synthesis (Particle Accelerator) D Property Measurement (Spectroscopy, Chromatography) C->D E Experimental Data Acquisition D->E E->F Experimental Values G Model Refinement F->G Discrepancies & Agreements G->A Feedback Loop H New Predictions G->H

Caption: Logical workflow for the cross-validation of theoretical and experimental data for this compound.

G Target Actinide Target (e.g., ²⁴⁹Cf) Accelerator Particle Accelerator (Cyclotron/LINAC) Target->Accelerator IonBeam Ion Beam (e.g., ¹²C) IonBeam->Accelerator Reaction Fusion-Evaporation Reaction Accelerator->Reaction Separator Recoil Separator (e.g., SHIP, BGS) Reaction->Separator Recoiling Products FocalPlane Focal Plane Detector (Identification by decay) Separator->FocalPlane Separated ¹⁰²No atoms Chemistry Chemical Experiment (e.g., Chromatography) Separator->Chemistry Transported Atoms Data Data Analysis FocalPlane->Data Chemistry->Data

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

A Comparative Analysis of the Ionic Radii of Late Actinides, Including Nobelium

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the ionic radii of late actinide elements. This guide provides a comparative analysis of quantitative data, outlines the experimental methodologies employed in their determination, and visualizes the periodic trends governing these elemental properties.

The study of late actinides, a series of radioactive elements at the terminus of the periodic table, presents unique challenges due to their inherent instability and scarcity. Among the fundamental properties governing their chemical behavior is the ionic radius, which dictates coordination chemistry, complex formation, and ultimately, their behavior in various chemical and biological systems. This guide provides a comparative study of the ionic radii of the late actinides, with a particular focus on nobelium, and offers insights into the experimental and theoretical approaches used to elucidate these values.

Comparative Ionic Radii of Late Actinide Ions

The ionic radii of the late actinides exhibit a general trend known as "actinide contraction," where the radius of a given ion tends to decrease with increasing atomic number.[1][2] This phenomenon is attributed to the poor shielding of the nuclear charge by the 5f electrons.[1][2] The following table summarizes the experimentally determined and calculated ionic radii for the most common oxidation states of the late actinides.

ElementAtomic NumberIonIonic Radius (pm)Coordination Number
Berkelium (Bk)97Bk³⁺966
Bk⁴⁺836
Californium (Cf)98Cf³⁺956[3]
Cf⁴⁺82.16[3]
Einsteinium (Es)99Es³⁺--
Fermium (Fm)100Fm²⁺--
Fm³⁺91-[4]
Mendelevium (Md)101Md²⁺115-[5]
Md³⁺89.66[5][6]
This compound (No)102No²⁺--
No³⁺--
Lawrencium (Lr)103Lr³⁺88.1 ± 0.1-[7]

Note: The availability of experimental data for some ions is limited due to the extreme challenges in producing and handling these elements.

Experimental Protocols for Determining Ionic Radii

The determination of ionic radii for highly radioactive and short-lived late actinides requires sophisticated and specialized experimental techniques. Due to the minute quantities of material available, direct measurements are often supplemented by theoretical calculations and extrapolations from trends observed in lighter actinides and lanthanides.

X-ray Crystallography

X-ray crystallography is a primary method for determining the atomic structure of a crystalline solid, from which interatomic distances and, subsequently, ionic radii can be derived.[8]

Methodology:

  • Crystal Preparation: A single crystal of a compound containing the actinide of interest is required. For late actinides, this is a significant challenge due to the small amounts of material produced and their high radioactivity.

  • X-ray Diffraction: The crystal is mounted in a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

  • Data Collection and Analysis: The intensities and positions of the diffracted X-ray beams are measured. This data is then used to calculate the electron density map of the crystal.

  • Structure Refinement: From the electron density map, the positions of the individual atoms within the crystal lattice are determined. The distance between the centers of adjacent ions (the internuclear distance) can then be precisely measured.

  • Ionic Radius Apportionment: The internuclear distance is apportioned between the cation and the anion to determine the ionic radius of each. This apportionment can be based on various assumptions, such as the known radius of one of the ions or by using methods like the Pauling method which considers the effective nuclear charge.[9]

For the highly radioactive late actinides, these experiments are conducted in specialized hot cells with remote handling equipment to protect researchers from radiation. Synchrotron X-ray sources are often employed to provide the high-intensity X-ray beams necessary to obtain diffraction data from very small crystals.[10]

Chromatographic Methods and Theoretical Calculations

For elements like mendelevium and lawrencium, which are often produced on an atom-at-a-time basis, traditional crystallographic methods are not feasible. In these cases, their ionic radii are often estimated through comparative studies with other elements.

Methodology:

  • Elution Chromatography: The actinide ions are passed through an ion-exchange chromatography column. The position at which an ion elutes from the column is related to its size and charge.

  • Comparative Analysis: By comparing the elution behavior of the unknown actinide ion with that of other ions with known ionic radii (often trivalent lanthanide ions), an estimate of the actinide's ionic radius can be made. For example, the ionic radius of lawrencium was estimated by comparing its elution position with that of erbium.[7]

  • Theoretical Calculations: Computational quantum chemistry methods, such as relativistic density functional theory, are used to calculate the electron density of the ions. From this, a theoretical ionic radius can be determined. These calculations are crucial for predicting the properties of the heaviest, most unstable elements.

Visualization of Periodic Trends

The following diagram illustrates the trend of actinide contraction for the trivalent ions of the late actinides.

ActinideContraction Bk Bk³⁺ 96 pm Cf Cf³⁺ 95 pm Bk->Cf -1 pm Es Es³⁺ (est. ~94 pm) Cf->Es Fm Fm³⁺ 91 pm Es->Fm Md Md³⁺ 89.6 pm Fm->Md -1.4 pm No No³⁺ (est. ~89 pm) Md->No Lr Lr³⁺ 88.1 pm No->Lr

Caption: Trend of actinide contraction in trivalent late actinide ions.

This guide provides a foundational understanding of the ionic radii of late actinides, highlighting the experimental and theoretical efforts to characterize these exotic elements. The data and methodologies presented are essential for researchers working in nuclear chemistry, materials science, and drug development, where a precise understanding of the fundamental properties of these elements is paramount.

References

confirming the ground state electron configuration of nobelium through ionization potential measurements

Author: BenchChem Technical Support Team. Date: December 2025

A precise experimental determination of the first ionization potential of nobelium (No) has provided definitive evidence for its ground state electron configuration, settling a long-standing question in heavy element chemistry. This guide compares the experimental findings with theoretical predictions for competing electron configurations and details the sophisticated experimental techniques employed.

The investigation into the fundamental properties of superheavy elements, such as this compound (atomic number 102), is essential for understanding the influence of relativistic effects on atomic structure and the periodic table. A key property is the first ionization potential (IP), the energy required to remove one electron from a neutral atom. This value is highly sensitive to the arrangement of the outermost electrons, making its measurement a powerful tool for determining the ground state electron configuration.

For this compound, two plausible ground state configurations were considered: [Rn] 5f¹⁴ 7s² and [Rn] 5f¹³ 6d¹ 7s². The former, with a filled f-shell, was predicted to be the ground state. The experimental measurement of the first ionization potential provides a direct test of these theoretical predictions.

Performance Comparison: Experimental Data vs. Theoretical Predictions

The experimentally measured first ionization potential of this compound is in strong agreement with the theoretical value calculated for the [Rn] 5f¹⁴ 7s² configuration. This confirmation solidifies our understanding of the electronic structure of this heavy actinide.

ConfigurationPredicted First Ionization Potential (eV)Experimental First Ionization Potential (eV)
[Rn] 5f¹⁴ 7s² 6.6376.62621 ± 0.00005[1]
[Rn] 5f¹³ 6d¹ 7s² 7.29

The measured value of 6.62621 ± 0.00005 eV is remarkably close to the predicted value for the [Rn] 5f¹⁴ 7s² configuration, and significantly different from the prediction for the alternative configuration. This provides compelling evidence that [Rn] 5f¹⁴ 7s² is the ground state of this compound.[1]

Experimental Protocols

The measurement of the ionization potential of an element like this compound, which can only be produced in atom-at-a-time quantities and has a short half-life, requires highly sensitive and specialized experimental techniques.

Primary Method: Resonance Ionization Spectroscopy (RADRIS)

The precise experimental value for this compound's ionization potential was obtained using the Radiation Detected Resonance Ionization Spectroscopy (RADRIS) technique. This method involves a two-step laser excitation followed by the detection of the characteristic alpha decay of the this compound isotope.

Experimental Workflow:

  • Production and Separation: this compound isotopes (e.g., ²⁵⁴No) are produced in a fusion-evaporation reaction by bombarding a lead target with a calcium beam. The resulting this compound atoms are separated from other reaction products using a velocity filter.

  • Thermalization and Neutralization: The separated this compound ions are thermalized in a buffer gas cell (e.g., argon) and neutralized on a tantalum catcher filament.

  • Two-Step Laser Ionization:

    • Step 1 (Excitation): A pulsed dye laser excites the neutral this compound atoms from their ground state to an intermediate excited state.

    • Step 2 (Ionization): A second, more powerful laser provides the additional energy to promote the electron from the excited state into the continuum, thus ionizing the atom.

  • Detection: The created this compound ion is guided by an electric field to a detector. The identification of the this compound ion is confirmed by detecting its characteristic alpha decay.

  • Ionization Potential Determination: The first ionization potential is determined by scanning the energy of the second laser and observing the onset of ionization. By identifying a series of highly excited (Rydberg) states and extrapolating to the series limit, a very precise value for the ionization potential can be obtained.[1]

G cluster_production Production & Separation cluster_ionization RADRIS Chamber cluster_lasers Laser System prod Fusion-Evaporation Reaction (e.g., ²⁰⁸Pb + ⁴⁸Ca → ²⁵⁴No + 2n) sep Velocity Filter prod->sep therm Thermalization & Neutralization (Ar buffer gas, Ta filament) sep->therm ionize Two-Step Laser Ionization therm->ionize detect Alpha Decay Detection ionize->detect laser1 Dye Laser 1 (Excitation) laser1->ionize laser2 Dye Laser 2 (Ionization) laser2->ionize

RADRIS Experimental Workflow

Alternative Method: Surface Ionization

Another technique that has been successfully applied to determine the ionization potentials of heavy elements is surface ionization. This method is conceptually simpler than resonance ionization spectroscopy but generally provides lower precision.

Experimental Workflow:

  • Production and Transport: The heavy element of interest is produced in a nuclear reaction. The reaction products are then transported via a gas jet to a hot surface ionizer.

  • Surface Ionization: The atoms adsorb onto a hot metallic surface with a high work function (e.g., rhenium or tungsten). Due to the high temperature, the atoms can be ionized upon desorption. The efficiency of this process is related to the ionization potential of the atom and the work function of the surface material.

  • Mass Separation and Detection: The resulting ions are extracted from the ion source, mass-separated, and then guided to a detector where their decay is monitored.

  • Ionization Potential Determination: By measuring the ionization efficiency at different temperatures and comparing it to elements with known ionization potentials, the ionization potential of the unknown element can be determined.

G cluster_production Production cluster_ionization Surface Ionization Source cluster_analysis Analysis prod Nuclear Reaction transport Gas Jet Transport prod->transport ionizer Hot Surface Ionizer (e.g., Re, W) transport->ionizer mass_sep Mass Separation ionizer->mass_sep detection Decay Detection mass_sep->detection

Surface Ionization Workflow

Conclusion

The precise measurement of the first ionization potential of this compound stands as a landmark achievement in the study of superheavy elements. The excellent agreement between the experimental value and the theoretical prediction for the [Rn] 5f¹⁴ 7s² configuration provides unequivocal evidence for this being the ground state. This work not only deepens our understanding of the atomic structure at the upper end of the periodic table but also showcases the remarkable capabilities of modern experimental techniques like RADRIS for probing the properties of exotic, short-lived nuclei.

References

Unraveling Nobelium's Place: A Comparative Guide to its Position in the Periodic Table

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of nobelium's placement as the penultimate actinide, and a heavier homologue to ytterbium, has been solidified through a combination of sophisticated experimental data and theoretical calculations. This guide provides a comprehensive comparison of this compound's properties with relevant elements, supported by detailed experimental protocols, to offer researchers, scientists, and drug development professionals a clear understanding of the evidence solidifying its position in the periodic table.

This compound (No), with an atomic number of 102, has long been a subject of scientific inquiry due to its unique chemical behavior, which deviates from many of its actinide neighbors. The primary point of contention and subsequent validation has been its unexpectedly stable divalent oxidation state (+2) in aqueous solutions, a characteristic more akin to the alkaline earth metals or the lanthanide element ytterbium than the typically trivalent actinides.

Comparative Analysis of Key Properties

The validation of this compound's placement is best understood through a direct comparison of its properties with those of its periodic neighbors and homologs.

Table 1: Comparison of Electronic and Ionic Properties
PropertyThis compound (No)Lawrencium (Lr)Mendelevium (Md)Ytterbium (Yb)Barium (Ba)
Electron Configuration [Rn] 5f¹⁴ 7s²[1][Rn] 5f¹⁴ 7s² 7p¹[Rn] 5f¹³ 7s²[Xe] 4f¹⁴ 6s²[Xe] 6s²
Most Stable Oxidation State +2[1]+3+3+2+2
First Ionization Potential (eV) 6.62621(5)4.963(16)6.58(1)6.25416(12)5.2117
Ionic Radius (pm) of the Most Stable Ion No²⁺: ~100Lr³⁺: 88.1Md³⁺: 89.7Yb²⁺: 102Ba²⁺: 135
Table 2: Comparison of Predicted Physical Properties
PropertyThis compound (No)Lawrencium (Lr)Mendelevium (Md)Ytterbium (Yb)
Melting Point (°C) 827 (predicted)1627 (predicted)827 (predicted)824
**Density (g/cm³) **9.9 (predicted)15.6-16.6 (predicted)10.3 (predicted)6.97
Crystal Structure Face-centered cubic (predicted)Hexagonal close-packed (predicted)Face-centered cubic (predicted)Face-centered cubic

The data clearly illustrates that this compound's electron configuration, with a completely filled 5f subshell, leads to a stable +2 oxidation state, analogous to ytterbium's filled 4f subshell. This is a significant departure from the +3 state favored by most other actinides.

Experimental Validation Protocols

The confirmation of this compound's chemical properties relies on atom-at-a-time experiments due to its short half-life and the minuscule quantities in which it can be produced.

Cation-Exchange Chromatography for Oxidation State Determination

This experiment was pivotal in establishing the stability of the No²⁺ ion in aqueous solution.

Experimental Protocol:

  • Synthesis of this compound: this compound isotopes, typically ²⁵⁵No (half-life: 3.1 minutes), are produced by bombarding a target of Californium-249 with Carbon-12 ions in a particle accelerator.

  • Separation and Collection: The produced this compound atoms are transported via a gas-jet system and collected on a surface.

  • Chromatographic Separation:

    • Column: A cation-exchange resin column is used.

    • Eluent: A solution of α-hydroxyisobutyrate is employed as the eluting agent. The concentration and pH of this solution are critical for separating different metal ions.

    • Procedure: The collected this compound atoms are dissolved in an acidic solution and loaded onto the column. The eluent is then passed through the column.

    • Detection: The elution position of this compound is determined by detecting its characteristic alpha decay.

  • Results: In these experiments, this compound was observed to elute with the divalent ions, such as Ba²⁺ and Sr²⁺, rather than with the trivalent actinide ions, providing strong evidence for its stable +2 oxidation state.

experimental_workflow cluster_synthesis This compound Synthesis cluster_separation Separation and Analysis Cf-249_Target Californium-249 Target Particle_Accelerator Particle Accelerator Cf-249_Target->Particle_Accelerator C-12_Beam Carbon-12 Beam C-12_Beam->Particle_Accelerator No_Isotopes This compound Isotopes Particle_Accelerator->No_Isotopes Gas_Jet Gas-Jet Transport No_Isotopes->Gas_Jet transport Collection Collection Surface Gas_Jet->Collection Chromatography Cation-Exchange Chromatography Collection->Chromatography loading Detection Alpha Decay Detection Chromatography->Detection elution Result Confirmation of No²⁺ Stability Detection->Result data analysis

Experimental workflow for determining this compound's oxidation state.
First Ionization Potential Measurement using Laser Spectroscopy

The precise measurement of the first ionization potential provides a direct probe of the binding energy of the outermost electrons, offering a stringent test for theoretical models of atomic structure.

Experimental Protocol:

  • Production and Separation: this compound-254 atoms (half-life: 51 seconds) are produced through the fusion of a Calcium-48 beam with a Lead-208 target. The resulting this compound atoms are separated from other reaction products using the Berkeley Gas-filled Separator (BGS).[2][3][4][5][6]

  • Thermalization and Neutralization: The separated No⁺ ions are thermalized in a gas cell filled with high-purity argon gas and neutralized on a tantalum filament.

  • Two-Step Resonance Ionization:

    • Step 1: A tunable dye laser excites the neutral this compound atoms from their ground state (7s²) to an excited state.

    • Step 2: A second, more powerful laser provides the energy to ionize the excited this compound atoms.

  • Ion Detection: The resulting No⁺ ions are guided by electric fields to a detector, where their arrival is correlated with the laser pulses. The ionization potential is determined by scanning the energy of the second laser and observing the threshold for ionization.

  • Results: The experimentally determined first ionization potential of 6.62621(5) eV is in excellent agreement with theoretical predictions that account for relativistic effects and the stability of the filled 5f¹⁴ shell.

ionization_potential_measurement cluster_production Production and Separation cluster_measurement Measurement Ca-48_Beam Calcium-48 Beam Pb-208_Target Lead-208 Target Ca-48_Beam->Pb-208_Target fusion BGS Berkeley Gas-filled Separator (BGS) Pb-208_Target->BGS No_Ions Separated No⁺ Ions BGS->No_Ions Gas_Cell Gas Cell (Argon) No_Ions->Gas_Cell thermalization Filament Tantalum Filament Gas_Cell->Filament neutralization Laser1 Tunable Dye Laser (Excitation) Filament->Laser1 laser interaction Laser2 Powerful Laser (Ionization) Laser1->Laser2 Ion_Detector Ion Detector Laser2->Ion_Detector ion detection Result Precise First Ionization Potential Ion_Detector->Result data analysis

Workflow for measuring the first ionization potential of this compound.

Logical Relationship of Properties and Placement

The unique properties of this compound are a direct consequence of its electronic structure, which is heavily influenced by relativistic effects.

logical_relationship Electron_Config Electron Configuration [Rn] 5f¹⁴ 7s² Filled_5f Completely Filled 5f Subshell Electron_Config->Filled_5f Relativistic_Effects Strong Relativistic Effects (High Z=102) Relativistic_Effects->Electron_Config Stable_No2 Stable No²⁺ Ion Filled_5f->Stable_No2 High_IP1 High First Ionization Potential Filled_5f->High_IP1 Yb_Homolog Homologue to Ytterbium (Yb) Stable_No2->Yb_Homolog High_IP1->Yb_Homolog Actinide_Placement Placement as Penultimate Actinide Yb_Homolog->Actinide_Placement

Relationship between this compound's properties and its periodic table placement.

References

Safety Operating Guide

Navigating the Handling and Disposal of Nobelium: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Nobelium is a synthetic, highly radioactive element with no stable isotopes. Due to its extreme rarity, short half-life, and the minuscule quantities produced, standard chemical disposal procedures are not applicable. All handling and management of this compound must be conducted in specialized facilities under strict regulatory oversight. The primary "disposal" method is allowing the element to decay to a less radioactive state under controlled and shielded conditions.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals involved in the theoretical or practical handling of this compound (No), a synthetic actinide series element with atomic number 102. Given its inherent instability, this guide focuses on the principles of safe handling and management through radioactive decay.

Core Safety and Handling Protocols

Due to its high radioactivity, this compound is considered extremely toxic and must be handled with extreme caution.[1][2] Operations are restricted to specially designed radiological facilities equipped for remote handling and adequate shielding to protect personnel from radiation exposure.[1][3]

Key safety measures include:

  • Controlled Environments: All work must be performed within facilities specifically licensed for handling transuranic elements.

  • Remote Handling: Manipulation of this compound should be carried out using remote techniques to minimize personnel exposure.[1]

  • Shielding: Appropriate shielding, such as lead-lined containers and hot cells, is mandatory for storing and handling this compound to protect against radiation.[1]

  • Personal Protective Equipment (PPE): All personnel must use specialized protective equipment as dictated by the facility's radiation safety protocols.[3]

  • Secure Storage: this compound must be stored in lead-lined containers within secure, regulated facilities.[1]

Quantitative Data: this compound Isotopes

This compound has no stable isotopes. All known isotopes are radioactive with short half-lives, a critical factor in its management. The most stable isotope is this compound-259, with a half-life of 58 minutes.[4][5] The most commonly used isotope in research, this compound-255, has a half-life of 3.1 minutes because it can be produced in larger quantities.[5][6] The following table summarizes the properties of key this compound isotopes.

IsotopeHalf-LifePrimary Decay Mode
No-259 58 minutesAlpha Decay, Electron Capture
No-255 3.1 minutesAlpha Decay, Electron Capture
No-253 1.62 minutesAlpha Decay
No-254 51 secondsAlpha Decay
No-257 25 secondsAlpha Decay
No-256 2.91 secondsSpontaneous Fission, Alpha Decay
No-252 2.57 secondsSpontaneous Fission, Alpha Decay

(Data sourced from multiple references)[4][5][6][7]

Experimental Protocols: Management Through Decay

Specific experimental protocols for the "disposal" of this compound are not publicly documented due to its nature. The universally accepted management strategy is secure containment and shielding until the material has decayed to a stable or less radioactive element.

General Procedural Steps for this compound Management:

  • Synthesis and Isolation: this compound is synthesized in particle accelerators by bombarding lighter actinide targets with charged particles.[5][8] For instance, this compound-255 can be produced by bombarding Californium-249 with Carbon-12 ions.[5]

  • Immediate Experimental Use: Due to its extremely short half-life, any chemical or physical analysis of this compound is conducted almost immediately after its production in the same specialized facility.

  • Containment and Shielding: Post-experiment, any remaining this compound and all contaminated materials (e.g., substrates, labware) are treated as high-level radioactive waste. These materials must be immediately transferred to a secure, shielded container (hot cell or lead-lined vessel).

  • Monitored Decay: The contained waste is stored securely to allow for radioactive decay. Given the short half-lives of all this compound isotopes, the radioactivity associated with this compound itself will diminish rapidly.

  • Long-Term Waste Management: The resulting daughter products of this compound's decay may also be radioactive and require further long-term management as per the facility's and national radioactive waste disposal regulations. The final disposition of this secondary waste would follow established protocols for radioactive materials of similar type and activity.

Logical Workflow for this compound Management

The following diagram illustrates the logical workflow from the production of this compound to its management through decay.

Nobelium_Management_Workflow Production Synthesis in Particle Accelerator Experiment Immediate Experimental Use (e.g., Chemical Analysis) Production->Experiment < 1 hour Containment Containment of this compound and Contaminated Materials Experiment->Containment Shielding Secure Shielded Storage (Hot Cell / Lead-Lined Container) Containment->Shielding Decay Monitored Radioactive Decay Shielding->Decay FinalDisposal Management of Daughter Products as Radioactive Waste Decay->FinalDisposal

Caption: Logical workflow for the management of this compound.

Disclaimer: This information is intended for educational and informational purposes only. The handling of this compound or any other radioactive material requires specialized training, equipment, and licensing. Always adhere to the specific safety protocols and regulatory requirements of your institution and governing bodies.

References

Safeguarding Nobelium Research: A Comprehensive Guide to Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Authorized Personnel

This document provides essential safety and logistical protocols for the handling of Nobelium (No), a synthetic, highly radioactive transuranic element. Due to its extreme rarity and radiological hazards, all operations involving this compound must be conducted by highly trained professionals in specialized facilities. The following procedures are based on established best practices for handling similar heavy actinides, such as Curium and Californium, and are designed to minimize exposure and ensure a safe laboratory environment.

Radiological Hazards of this compound

This compound is a potent alpha emitter, with some isotopes also undergoing spontaneous fission.[1] The primary hazard associated with this compound is internal contamination through inhalation or ingestion, which can lead to significant radiation doses to internal organs. External radiation exposure is a lesser, but still present, concern.

The following table summarizes the radiological data for key this compound isotopes. This information is critical for dose assessment, shielding calculations, and waste characterization.

IsotopeHalf-lifeDecay Mode(s)Primary Emissions (Energy)
²⁵³No 1.7 minutesα, ECα: ~8.01, 7.96 MeV
²⁵⁴No 55 secondsα, EC, SFα: ~8.10 MeV
²⁵⁵No 3.1 minutesα, ECα: ~8.12, 8.07, 7.93 MeV
²⁵⁷No 25 secondsαα: ~8.32, 8.27, 8.22 MeV
²⁵⁹No 58 minutesα, EC, SFα: ~7.91, 7.87, 7.83 MeV

Data sourced from various nuclear databases. α = alpha decay, EC = electron capture, SF = spontaneous fission.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to protect against radioactive contamination. The following is the minimum required ensemble for any work with this compound.

PPE ComponentSpecificationsRationale
Body Covering Disposable, fluid-resistant, full-body coveralls with integrated hood.Prevents skin and personal clothing contamination.
Gloves Double-gloving with nitrile or neoprene gloves. Inner glove tucked under the coverall sleeve, outer glove pulled over the sleeve.Provides a primary barrier against surface contamination. Double-gloving allows for the safe removal of the outer, potentially contaminated, glove.
Footwear Disposable, slip-resistant shoe covers worn over dedicated laboratory shoes.Prevents the spread of contamination outside of the laboratory.
Eye Protection Safety glasses with side shields or splash goggles.Protects the eyes from splashes of contaminated liquids.
Respiratory Protection A NIOSH-approved respirator with P100 filters is required for any operations with the potential to generate airborne radioactive particles. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.Protects against the inhalation of radioactive aerosols, the primary route of internal contamination.

Operational Plan: Handling this compound in a Glovebox

All manipulations of this compound must be performed within a hermetically sealed glovebox maintained under negative pressure to ensure containment.

Pre-Operational Checks
  • Glovebox Integrity: Visually inspect the glovebox panels, seals, and gloves for any signs of damage or wear. Conduct a pressure test to confirm the glovebox is airtight.

  • Instrumentation: Verify that all monitoring equipment, including radiation detectors and atmospheric sensors, are calibrated and functioning correctly.

  • Emergency Supplies: Ensure that a spill kit containing absorbent materials, decontamination solutions, and waste containers is readily available.

Experimental Workflow

The following diagram outlines a typical workflow for a chemical experiment involving a this compound sample within a glovebox.

Nobelium_Workflow Figure 1: this compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment start Start: this compound Sample in Shielded Container transfer_in Transfer Sample into Glovebox Airlock start->transfer_in purge Purge Airlock transfer_in->purge introduce Introduce Sample into Glovebox purge->introduce unseal Unseal this compound Sample introduce->unseal prepare_solution Prepare this compound Solution unseal->prepare_solution aliquot Aliquot for Analysis prepare_solution->aliquot analysis Perform Chemical Analysis aliquot->analysis waste_seg Segregate Liquid and Solid Waste analysis->waste_seg package_waste Package Waste in Primary Containers waste_seg->package_waste decon Decontaminate Tools and Surfaces package_waste->decon transfer_out Transfer Waste out via Airlock decon->transfer_out end End: Secure Waste for Disposal transfer_out->end

Figure 1: this compound Experimental Workflow

Key Experimental Protocols
  • Sample Introduction: All materials entering the glovebox must pass through an airlock. The airlock must be purged with an inert gas before the inner door is opened to prevent the introduction of airborne contaminants.

  • Solution Preparation: When dissolving this compound, use minimal volumes of appropriate solvents. All containers must be clearly labeled with the contents, concentration, and date.

  • Sample Transfer: Use dedicated pipettes or other transfer devices for handling this compound solutions. All transfers should be performed over a spill tray.

Waste Disposal Plan

All waste generated from this compound research is classified as transuranic (TRU) waste and must be managed according to strict regulatory requirements.

Waste Segregation
  • Solid Waste: Includes used PPE, absorbent paper, and other contaminated disposable items. This waste should be collected in a designated, labeled, puncture-resistant container within the glovebox.

  • Liquid Waste: Includes leftover solutions and rinseates. This waste should be collected in a labeled, leak-proof container. The chemical composition of the liquid waste must be documented.

  • Sharps Waste: Any sharp objects, such as pipette tips or needles, must be placed in a designated sharps container.

Waste Packaging and Removal
  • All primary waste containers within the glovebox must be securely sealed.

  • The exterior of the primary containers should be decontaminated before being transferred out of the glovebox via the airlock.

  • Once outside the glovebox, the primary containers must be placed in a secondary containment, such as a 55-gallon drum, which is then labeled with the appropriate radioactive waste markings.[2]

Final Disposal

All packaged TRU waste will be transported to a licensed deep geological repository for permanent disposal.[2][3]

Emergency Procedures

In the event of an emergency, the primary objectives are to protect personnel, prevent the spread of contamination, and notify the appropriate authorities.

Minor Spill Within the Glovebox
  • Alert: Immediately notify all personnel in the laboratory.

  • Contain: Use absorbent material to contain the spill.

  • Clean: Clean the affected area from the outside of the spill inward, using a decontamination solution.

  • Survey: Perform a swipe survey to ensure the area is decontaminated.

  • Report: Document the incident and report it to the Radiation Safety Officer (RSO).

Breach of Glovebox Integrity (e.g., torn glove)
  • Withdraw: Immediately withdraw your hands from the glovebox.

  • Alert: Alert others in the laboratory.

  • Isolate: If possible, cover the breach with tape or other material to prevent the release of contamination.

  • Monitor: Proceed immediately to a designated area for personnel monitoring. The RSO must be notified immediately.

  • Decontaminate: If skin contamination is detected, wash the affected area with a mild soap and water.[4][5]

Personnel Contamination
  • Remove: Carefully remove any contaminated PPE.

  • Wash: Wash the affected skin area with lukewarm water and a mild detergent. Avoid abrading the skin.[4][5]

  • Monitor: Re-monitor the skin to assess the effectiveness of the decontamination.

  • Seek Medical Attention: All cases of personnel contamination must be reported to the RSO and the individual must undergo a medical evaluation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.